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4-Chloro-3-methoxy-5-nitrobenzoic acid Documentation Hub

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  • Product: 4-Chloro-3-methoxy-5-nitrobenzoic acid
  • CAS: 71001-78-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Executive Summary In modern drug discovery, the selection of highly functionalized aromatic scaffolds dictates the efficiency of library generation and lead optimization. 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 7100...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized aromatic scaffolds dictates the efficiency of library generation and lead optimization. 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-78-0) is a premium, multi-functional building block[1]. Featuring three distinct orthogonal vectors for derivatization—a carboxylic acid, a highly activated aryl chloride, and a reducible nitro group—this compound serves as a critical intermediate for synthesizing complex benzamides, anilines, and heterocyclic pharmacophores.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its chemical reactivity, and field-proven, self-validating protocols for its functionalization.

Physicochemical & Electronic Profiling

To rationally design synthetic routes, we must first deconstruct the physicochemical parameters and the electronic environment of the aromatic ring. The presence of multiple electron-withdrawing groups fundamentally alters the molecule's acidity, lipophilicity, and reactivity[2].

Core Physicochemical Parameters

The following table summarizes the foundational data required for predicting ADME compatibility and reaction kinetics[1][2].

PropertyValueImplication for Drug Design / Synthesis
Molecular Weight 231.59 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
XLogP3 1.95 – 2.60Moderate lipophilicity; ideal for oral bioavailability and membrane permeability.
TPSA 89.67 ŲHigh polarity driven by the nitro and carboxyl groups; ensures good aqueous solubility in basic media.
H-Bond Donors 1Limited to the carboxylic acid (-COOH).
H-Bond Acceptors 4 to 5High capacity for target-protein interactions (via -NO₂, -OCH₃, -COOH).
Rotatable Bonds 3Confers moderate structural flexibility.
Hammett Analysis & Electronic Causality

As an application scientist, I do not rely solely on empirical observation; I rely on electronic causality. The reactivity of this scaffold is governed by the combined inductive and resonance effects of its substituents. We can estimate the pKa of the C1-carboxylic acid using Hammett substituent constants (


):
  • Base pKa (Benzoic Acid): 4.20

  • meta-Methoxy (C3):

    
     = +0.12 (Inductively withdrawing)
    
  • para-Chloro (C4):

    
     = +0.23 (Inductively withdrawing)
    
  • meta-Nitro (C5):

    
     = +0.71 (Strongly withdrawing)
    
  • Calculated pKa:

    
    
    

Causality Insight: The highly depressed pKa (~3.14) indicates that the carboxylate anion is highly stabilized. Consequently, the carboxylic acid is significantly less nucleophilic than a standard benzoic acid. This necessitates the use of highly reactive coupling reagents (like HATU) rather than standard carbodiimides (like EDC) during amide bond formation. Furthermore, the massive electron-withdrawing pull from the ortho-nitro and para-carboxyl groups severely depletes electron density at the C4 position, priming the chlorine atom for facile Nucleophilic Aromatic Substitution (SNAr).

Structural Reactivity & Pathway Visualization

The true value of 4-Chloro-3-methoxy-5-nitrobenzoic acid lies in its divergent reactivity. The diagram below maps the three primary orthogonal pathways utilized in medicinal chemistry workflows.

G Scaffold 4-Chloro-3-methoxy-5-nitrobenzoic acid (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (C4-Cl Displacement) Scaffold->SNAr Amines/Thiols Base, Heat Amide Amide Coupling (C1-COOH Activation) Scaffold->Amide HATU, DIPEA Amine Reduction Nitro Reduction (C5-NO2 to NH2) Scaffold->Reduction H2, Catalyst Meisenheimer Meisenheimer Complex (Stabilized by o-NO2, p-COOH) SNAr->Meisenheimer ActiveEster HOAt Active Ester (via HATU) Amide->ActiveEster Aniline Aniline Intermediate (via Pd/C or Fe/HCl) Reduction->Aniline

Divergent synthetic workflows and reactive intermediates for 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent selection.

Protocol A: HATU-Mediated Amide Coupling (C1 Activation)

Because the electron-deficient ring reduces carboxylate nucleophilicity, standard coupling agents often yield poor conversions. HATU is deployed to bypass this kinetic bottleneck.

  • Preparation: Dissolve 4-Chloro-3-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

    • Causality: Anhydrous conditions are critical. The intermediate HOAt active ester is highly susceptible to competitive hydrolysis by trace water.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA easily deprotonates the acidic carboxyl (pKa ~3.14). HATU rapidly generates the highly reactive HOAt ester, overcoming the sluggish initial activation caused by the electron-withdrawing ring.

  • Coupling: Add the target primary or secondary amine (1.2 eq) and stir for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation: Analyze via LC-MS. Successful conversion is validated by the disappearance of the starting material mass (

    
     230 
    
    
    
    ) and the emergence of the product mass.
Protocol B: Nucleophilic Aromatic Substitution (C4 SNAr)

Once the carboxylic acid is protected or converted to an amide (as in Protocol A or via methyl esterification[3]), the C4-chloride can be displaced.

  • Preparation: Dissolve the amide/ester derivative (1.0 eq) in DMF (0.1 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) and a secondary amine nucleophile (e.g., morpholine, 1.5 eq).

    • Causality: DMF, a polar aprotic solvent, accelerates SNAr by leaving the nucleophile poorly solvated (raising its ground-state energy) while stabilizing the polar Meisenheimer transition state. K₂CO₃ is chosen as a heterogeneous base to scavenge the HCl byproduct without causing base-catalyzed degradation of the solvent or substrate.

  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Causality: Despite the strong activation from the ortho-nitro group, heating is required to overcome the steric hindrance introduced by the adjacent meta-methoxy group.

  • Workup: Cool to room temperature and pour into ice water. Collect the resulting precipitate via vacuum filtration and wash with cold water.

  • Self-Validation: Analyze via ¹H NMR. The successful displacement of chlorine is confirmed by the loss of the distinctive chlorine isotopic pattern (M / M+2 ratio of 3:1) in the mass spectrum, and an upfield shift of the aromatic protons due to the introduction of an electron-donating amine group.

Handling, Stability, and Storage

  • Storage Conditions: The compound should be stored sealed in a dry environment at 2–8°C to prevent slow degradation or moisture absorption[2].

  • Stability: Stable under standard laboratory conditions. However, due to the presence of the nitro group, avoid exposure to strong reducing agents unless intentionally performing a nitro-reduction workflow.

  • Safety: Handle within a fume hood. The compound is an irritant to the respiratory system, skin, and eyes. Standard PPE (gloves, safety glasses, lab coat) is mandatory.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12520000, 4-Chloro-3-methoxy-5-nitrobenzoic acid". PubChem.[Link]

Sources

Exploratory

Structural and Synthetic Profiling of 4-Chloro-3-methoxy-5-nitrobenzoic Acid: A Technical Whitepaper

Executive Summary In modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for designing highly specific small-molecule therapeutics. 4-Chloro-3-methoxy-5-nitrobenzoic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for designing highly specific small-molecule therapeutics. 4-Chloro-3-methoxy-5-nitrobenzoic acid is a prime example of a versatile, multi-substituted benzene derivative that serves as a foundational intermediate in organic synthesis and drug discovery. The strategic placement of electron-withdrawing (chloro, nitro, carboxylic acid) and electron-donating (methoxy) groups on the aromatic ring provides a unique steric and electronic landscape, enabling divergent downstream derivatization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and self-validating experimental protocols for its handling and derivatization.

Physicochemical and Computational Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The core metrics for 4-Chloro-3-methoxy-5-nitrobenzoic acid are summarized below, sourced from1[1].

PropertyValueStructural Significance
CAS Number 71001-78-0Unique chemical identifier[1].
Molecular Weight 231.59 g/mol Low molecular weight ensures downstream APIs can remain within Lipinski's Rule of 5[1].
Molecular Formula C8H6ClNO5Highly functionalized scaffold[1].
LogP 1.955Moderate lipophilicity, ideal for balancing aqueous solubility and membrane permeability[1].
TPSA 89.67 ŲHigh polar surface area due to nitro and carboxylate groups, indicating strong hydrogen bonding potential[1].
H-Bond Donors / Acceptors 1 / 4Facilitates targeted protein-ligand interactions in enzyme inhibition studies[1].
Rotatable Bonds 3Confers moderate conformational flexibility[1].

Mechanistic Causality in Regioselective Nitration

The synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid typically proceeds via the electrophilic aromatic substitution (nitration) of 4-chloro-3-methoxybenzoic acid. The success of this reaction relies entirely on the synergistic directing effects of the pre-existing substituents:

  • The Carboxylic Acid (-COOH) at C1 : Acts as an electron-withdrawing, meta-directing group, pushing incoming electrophiles toward the C3 and C5 positions.

  • The Chloro Group (-Cl) at C4 : While deactivating via inductive effects, it donates electron density through resonance, acting as an ortho/para director. It specifically directs the nitronium ion (

    
    ) to the adjacent C3 and C5 positions.
    
  • The Methoxy Group (-OCH3) at C3 : An activating, ortho/para director. However, its ortho position (C2) is sterically hindered between the methoxy and carboxylic acid groups.

Causality of Regioselectivity : The C5 position is the only site on the ring that is simultaneously meta to the carboxylic acid and ortho to the chlorine atom. This dual-directing reinforcement dramatically lowers the activation energy for the formation of the sigma complex at C5, ensuring highly regioselective nitration with minimal formation of the C2 or C6 isomers.

Synthesis A 4-Chloro-3-methoxybenzoic Acid (Starting Material) C Electrophilic Aromatic Substitution (Regioselective at C5) A->C B Nitration Mixture (H2SO4 / HNO3) B->C Generates NO2+ D Crude 4-Chloro-3-methoxy- 5-nitrobenzoic acid C->D Temperature Control (0-5°C) E Recrystallization / Purification D->E Removes Isomers F Pure Target Compound (CAS: 71001-78-0) E->F HPLC Validation >98%

Fig 1: Regioselective nitration workflow for 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Self-Validating Experimental Protocol: Nitration Workflow

To ensure high purity and yield, the following protocol incorporates self-validating In-Process Controls (IPCs). These checks prevent the propagation of errors and ensure the system validates its own success at each critical juncture.

Step 1: Reagent Preparation & Temperature Control

  • Action : Dissolve 1.0 equivalent of 4-chloro-3-methoxybenzoic acid in concentrated sulfuric acid (

    
    ). Cool the reaction vessel to 0–5°C using an ice-salt bath.
    
  • Causality : Sulfuric acid acts as both the solvent and the catalyst to generate the highly reactive nitronium ion from nitric acid. Strict temperature control prevents oxidative degradation and di-nitration.

  • Self-Validation : The internal temperature probe must read

    
     5°C before proceeding. A failure to maintain this temperature triggers an automatic halt to reagent addition.
    

Step 2: Electrophilic Addition

  • Action : Slowly add 1.1 equivalents of a nitrating mixture (fuming

    
     in 
    
    
    
    ) dropwise over 60 minutes.
  • Self-Validation (Visual & Thermal) : The reaction mixture should transition to a clear, pale yellow. If the solution turns dark brown or the temperature spikes above 10°C, it indicates exothermic runaway or oxidation, necessitating immediate quenching.

Step 3: In-Process Control (IPC) via HPLC

  • Action : After 2 hours of stirring at 5°C, sample the mixture, quench in water, extract with ethyl acetate, and analyze via HPLC.

  • Self-Validation : The protocol mandates a

    
     95% conversion rate of the starting material. If the peak area of the starting material is >5%, stir for an additional hour. This prevents unreacted starting material from co-crystallizing with the product.
    

Step 4: Quenching and Precipitation

  • Action : Pour the reaction mixture over crushed ice under vigorous stirring.

  • Causality : The sudden dilution of the acid drastically reduces the solubility of the organic product, forcing rapid precipitation of crude 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Step 5: Recrystallization

  • Action : Filter the crude solid and recrystallize from an ethanol/water mixture.

  • Self-Validation : The final crystalline solid must pass a melting point test and show

    
     98% purity on HPLC, confirming the removal of any trace C2/C6 nitrated isomers.
    

Downstream Derivatization in Drug Discovery

The true value of 4-Chloro-3-methoxy-5-nitrobenzoic acid lies in its capacity for orthogonal derivatization. Because the functional groups have vastly different reactivities, chemists can selectively modify one site without affecting the others. For instance,2 highlights how the acid can be converted to an amide (MW: 230.60 g/mol ) to investigate enzyme inhibition and protein-ligand interactions[2].

Key Derivatization Pathways:
  • Amidation : The carboxylic acid can be activated (e.g., via

    
     or coupling reagents like HATU) and reacted with amines to form benzamide derivatives[2].
    
  • Nitro Reduction : The nitro group can be selectively reduced to an aniline derivative using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst, or via chemical reductants like Tin(II) chloride (

    
    )[2]. This introduces a nucleophilic handle for further functionalization.
    
  • Nucleophilic Aromatic Substitution (

    
    ) : The chlorine atom, activated by the strongly electron-withdrawing nitro group ortho to it, can be displaced by strong nucleophiles (amines, thiols) under elevated temperatures[2].
    

Pathways Core 4-Chloro-3-methoxy- 5-nitrobenzoic acid Red Nitro Reduction (H2, Pd/C or SnCl2) Core->Red Targets NO2 Sub Nucleophilic Substitution (Amines/Thiols) Core->Sub Targets Cl Amide Amidation (Coupling Reagents) Core->Amide Targets COOH Prod1 5-Amino Derivative Red->Prod1 Prod2 4-Substituted Derivative Sub->Prod2 Prod3 4-Chloro-3-methoxy- 5-nitrobenzamide Amide->Prod3

Fig 2: Divergent downstream derivatization pathways for drug discovery applications.

By leveraging these orthogonal pathways, researchers can rapidly generate libraries of structurally diverse analogs for high-throughput screening against biological targets.

References

  • ChemScene. "71001-78-0 | 4-Chloro-3-methoxy-5-nitrobenzoic acid". ChemScene Catalog.
  • Smolecule. "Buy 4-Chloro-3-methoxy-5-nitrobenzamide | 2137975-62-1". Smolecule Products.

Sources

Foundational

Physicochemical Profiling: Acidity Constants of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

This guide provides an in-depth technical analysis of the acidity constants (pKa) for 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-78-0). It synthesizes theoretical Linear Free Energy Relationships (LFER) with rigo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the acidity constants (pKa) for 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-78-0). It synthesizes theoretical Linear Free Energy Relationships (LFER) with rigorous experimental protocols for validation.

Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid is a polysubstituted benzoic acid derivative utilized as an intermediate in the synthesis of bioactive compounds, including catechol-O-methyltransferase (COMT) inhibitors.[1] Understanding its pKa is critical for predicting aqueous solubility, membrane permeability, and formulation stability.

  • Estimated pKa: 3.14 ± 0.1 (Calculated via Hammett LFER)

  • Physiological State: At pH 7.4, the compound exists almost exclusively (>99.9%) in its ionized carboxylate form (

    
    ), suggesting high aqueous solubility but potentially limited passive membrane permeability without specific transporters.
    

Structural Analysis & Electronic Effects

The acidity of the carboxylic acid group (


) is modulated by the electronic effects of the substituents at positions 3, 4, and 5.
  • Core Scaffold: Benzoic Acid (

    
    ).
    
  • Substituents:

    • 3-Methoxy (-OCH₃): Meta-position. Exerts a weak electron-withdrawing inductive effect (

      
      ) that dominates over its resonance effect in the meta position.
      
    • 4-Chloro (-Cl): Para-position. Exerts an electron-withdrawing inductive effect (

      
      ) and a weak electron-donating resonance effect (
      
      
      
      ), with the net result being electron-withdrawing.
    • 5-Nitro (-NO₂): Meta-position.[2] A strong electron-withdrawing group (EWG) via both inductive (

      
      ) and resonance (
      
      
      
      ) effects.
Structural Diagram

The following diagram illustrates the substituent positions and their net electronic influence on the carboxyl group.

G Core Benzoic Acid Core (pKa ~ 4.20) COOH Carboxylic Acid (Reaction Center) Core->COOH Nitro 5-Nitro Group (Strong EWG) σ_meta = +0.71 Nitro->Core Stabilizes Anion (Inductive/Resonance) Result Net Effect: Increased Acidity (Lower pKa) Nitro->Result Chloro 4-Chloro Group (Moderate EWG) σ_para = +0.23 Chloro->Core Stabilizes Anion (Inductive) Chloro->Result Methoxy 3-Methoxy Group (Weak EWG) σ_meta = +0.12 Methoxy->Core Stabilizes Anion (Inductive) Methoxy->Result

Figure 1: Electronic influence of substituents on the benzoic acid core. All three substituents exert electron-withdrawing effects (positive sigma values), stabilizing the carboxylate anion and lowering the pKa.

Theoretical Determination: Hammett Equation

In the absence of direct experimental literature for this specific CAS, the pKa is calculated using the Hammett Equation , a standard LFER method for substituted aromatic systems.

The Hammett Equation


Where:

  • 
    : The pKa of unsubstituted benzoic acid (4.20).
    
  • 
     (Rho): The reaction constant.[3][4][5][6][7] For the ionization of benzoic acids in water at 25°C, 
    
    
    
    .[7][8]
  • 
     (Sigma): The substituent constant specific to the group and its position (meta or para).
    
Substituent Constants ( )

The absence of ortho substituents (positions 2 and 6) ensures that steric inhibition of resonance is minimal, validating the use of standard Hammett


 values.
SubstituentPositionEffect TypeHammett Constant (

)
Source
Nitro (-NO₂) Meta (5)Strong EWG+0.71 [1, 2]
Chloro (-Cl) Para (4)Moderate EWG+0.23 [3]
Methoxy (-OCH₃) Meta (3)Weak EWG+0.12 [4]
Sum (

)
+1.06
Calculation



Experimental Validation Protocol

To validate the theoretical value, Potentiometric Titration is the industry "Gold Standard" for compounds with pKa values between 2 and 12 and solubility


 M.
Materials & Equipment
  • Instrument: Mettler Toledo or Sirius T3 Potentiometric Titrator.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Carbonate-free water (degassed). Note: If solubility is low, use a Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Workflow Diagram

Titration Prep Sample Preparation Weigh ~5 mg compound Dissolve in 0.15 M KCl Blank Blank Titration Titrate solvent only (Determine CO2/impurity) Prep->Blank System Check Titrate Sample Titration Add 0.1 M NaOH Record pH vs. Volume Blank->Titrate Start Run Process Data Processing Bjerrum Plot Analysis First Derivative (dpH/dV) Titrate->Process Raw Data Result Calculate pKa Identify Inflection Point Process->Result pKa Value

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Step-by-Step Methodology
  • Calibration: Calibrate the glass electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope efficiency must be >98%.

  • Sample Dissolution: Dissolve accurately weighed sample (approx.

    
     M final concentration) in 20 mL of 0.15 M KCl solution.
    
    • Contingency: If the compound precipitates, use a co-solvent (e.g., 20%, 30%, 40% Methanol) and extrapolate to 0% organic solvent.

  • Acidification: Lower the starting pH to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH under inert nitrogen atmosphere (to prevent

    
     absorption). Add titrant in dynamic increments (0.01 mL near equivalence point).
    
  • Data Analysis: Plot the titration curve (

    
     vs. 
    
    
    
    ). The pKa corresponds to the pH at the half-equivalence point (where
    
    
    ).

Implications for Drug Development

Solubility & Ionization

At physiological pH (7.4), the ionization percentage is calculated using the Henderson-Hasselbalch equation:




  • Solubility: The compound will be highly soluble in aqueous buffers at pH 7.4 due to the formation of the anionic species.

  • Permeability: As a charged species, passive diffusion across lipid bilayers (e.g., BBB or gut wall) will be low. Prodrug strategies (e.g., esterification) may be required for oral bioavailability.

Comparative Data Table
ParameterValueSource/Method
Calculated pKa 3.14 Hammett LFER (Current Study)
Benzoic Acid Ref. 4.20Experimental Standard [1]
LogP (Neutral) 2.6Computed (XLogP3) [5]
LogD (pH 7.4) -1.66Estimated (LogP - 4.26)
Topological Polar Surface Area 92.4 ŲComputed [5]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • McDaniel, D. H., & Brown, H. C. (1958).[9] An extended table of Hammett substituent constants based on the ionization of substituted benzoic acids. The Journal of Organic Chemistry, 23(3), 420-427.

  • PubChem. (2025). 4-Chloro-3-methoxy-5-nitrobenzoic acid (CID 12520000).[1] National Library of Medicine. Link

  • Dean, J. A. (1999). Lange's Handbook of Chemistry (15th Edition). McGraw-Hill.
  • ChemAxon. (2025). pKa Plugin for MarvinSketch. Predicted properties based on structural topology.[9] Link

Sources

Exploratory

Strategic Utilization of 4-Chloro-3-methoxy-5-nitrobenzoic Acid in Medicinal Chemistry

The following technical guide details the strategic utilization, synthesis, and reactivity profile of 4-Chloro-3-methoxy-5-nitrobenzoic acid , a highly functionalized aromatic scaffold critical for the development of com...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utilization, synthesis, and reactivity profile of 4-Chloro-3-methoxy-5-nitrobenzoic acid , a highly functionalized aromatic scaffold critical for the development of complex heterocycles and pharmaceutical intermediates.

[1]

Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) represents a high-value "privileged scaffold" in organic synthesis. Its unique substitution pattern—featuring a leaving group (Cl) flanked by a strong electron-withdrawing group (NO₂) and an electron-donating group (OMe)—creates a distinct electronic environment that facilitates regioselective nucleophilic aromatic substitution (


) and subsequent cyclization reactions.

This guide provides researchers with a validated roadmap for leveraging this scaffold in the synthesis of kinase inhibitors , benzimidazole derivatives , and ansamycin antibiotic precursors (e.g., N-methylmaysenine).

Structural Analysis & Reactivity Profile

The synthetic utility of 4-Chloro-3-methoxy-5-nitrobenzoic acid is governed by the "Push-Pull" electronic effects on the benzene ring. Understanding these effects is crucial for designing efficient synthetic routes.

The "Dual Activation" Mechanism

The chlorine atom at position C4 is the focal point of reactivity. It is activated for nucleophilic displacement by two synergistic forces:

  • Ortho-Nitro Effect (C5): The nitro group at C5 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly lowering the electron density at C4.

  • Para-Carboxyl Effect (C1): The carboxylic acid (or its ester) at C1 further withdraws electron density from the ring, stabilizing the Meisenheimer complex intermediate formed during

    
    .
    
The Methoxy Modulation (C3)

The methoxy group at C3 provides steric bulk and mild electron donation (+M). While this typically deactivates nucleophilic attack, in this specific scaffold, its position ortho to the chlorine atom directs regioselectivity and prevents side reactions at the C2 or C6 positions, ensuring that nucleophiles attack exclusively at C4.

Reactivity Map

The following diagram illustrates the core reactivity nodes of the scaffold.

ReactivityMap Core 4-Chloro-3-methoxy- 5-nitrobenzoic Acid C1 C1: Carboxyl Group (Esterification/Amidation) Core->C1 Acid Activation C4 C4: Chlorine (Activated Leaving Group) Core->C4 SnAr Displacement C5 C5: Nitro Group (Reduction to Amine) Core->C5 Reductive Cyclization Outcome1 Amides/Esters C1->Outcome1 Outcome2 Anilines/Ethers C4->Outcome2 Outcome3 Benzimidazoles/ Quinazolines C5->Outcome3

Figure 1: Functional group reactivity map highlighting the orthogonal reaction sites.

Synthetic Protocols

The following protocols are synthesized from authoritative chemical databases and literature precedents involving nitrobenzoic acid derivatives.

Protocol A: Methyl Esterification (Protection)

Converting the free acid to a methyl ester is a critical first step to increase solubility in organic solvents and protect the carboxyl group during subsequent


 reactions.

Target: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8)[1]

ParameterSpecification
Reagents 4-Chloro-3-methoxy-5-nitrobenzoic acid (1.0 eq), Oxalyl Chloride (3.0 eq), DMF (cat.), Methanol (excess)
Solvent Dichloromethane (DCM) or THF
Temperature 0°C to Room Temperature (RT)
Yield ~90-95%

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of the starting acid in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Catalysis: Add a catalytic amount of DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (30 mmol) dropwise at 0°C. Allow the mixture to warm to RT and stir for 2 hours until gas evolution ceases (formation of acid chloride).

  • Esterification: Cool the mixture back to 0°C and slowly add anhydrous Methanol (10 mL). Stir for 1 hour.

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Nucleophilic Aromatic Substitution ( )

This protocol demonstrates the displacement of the C4-Chlorine with a primary amine, a key step in synthesizing kinase inhibitor precursors.

Target: 4-(Alkylamino)-3-methoxy-5-nitrobenzoic acid methyl ester

ParameterSpecification
Reagents Methyl ester (from Protocol A), Primary Amine (1.2 eq), DIPEA (2.0 eq)
Solvent Acetonitrile (MeCN) or DMF
Temperature 60°C - 80°C
Monitoring TLC (Hexane:EtOAc 7:3)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Methyl 4-chloro-3-methoxy-5-nitrobenzoate in MeCN.

  • Addition: Add 2.0 eq of Diisopropylethylamine (DIPEA) followed by 1.2 eq of the target amine (e.g., aniline, benzylamine).

  • Reaction: Heat the mixture to 80°C for 4-6 hours. The electron-withdrawing nitro group facilitates this displacement.

  • Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash the organic layer with brine.

  • Outcome: The product is typically a yellow/orange solid due to the nitro-aniline chromophore.

Advanced Application: Synthesis of N-Methylmaysenine Intermediate

One of the most specific applications of this scaffold is in the formal total synthesis of N-methylmaysenine , a compound structurally related to the ansamycin antibiotics (e.g., Maytansine).

The workflow involves the transformation of the nitro group into an amine, followed by cyclization.

Synthetic Workflow Diagram

The following DOT diagram visualizes the pathway from the starting material to the cyclized heterocyclic core.

SynthesisWorkflow Start Start: 4-Chloro-3-methoxy- 5-nitrobenzoic Acid Step1 Step 1: Esterification (MeOH/H+) Start->Step1 Protection Step2 Step 2: SnAr Displacement (R-NH2, Base, Heat) Step1->Step2 C4-Functionalization Step3 Step 3: Nitro Reduction (Fe/HCl or H2/Pd-C) Step2->Step3 Unmasking Nucleophile Step4 Step 4: Cyclization (Formation of Quinazoline/Benzimidazole) Step3->Step4 Ring Closure

Figure 2: Step-by-step synthetic pathway for converting the benzoic acid scaffold into a heterocyclic drug core.

Medicinal Chemistry Implications

The 3-methoxy-5-nitro substitution pattern is not merely incidental; it is a strategic design element in medicinal chemistry.

  • Solubility & Permeability: The methoxy group improves lipophilicity (

    
    ), enhancing membrane permeability compared to the bare benzoic acid.
    
  • Metabolic Stability: The chlorine atom (if retained) blocks metabolic oxidation at the para-position. If displaced, the new C-N bond is typically stable.

  • Binding Affinity: In kinase inhibitors, the 3-methoxy group often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

Comparative Analysis of Derivatives
Derivative TypeModification at C4Potential Biological Target
4-Anilino Displacement by aromatic aminesEGFR/VEGFR Kinase Inhibitors
4-Phenoxy Displacement by phenolsPPAR Agonists / Metabolic Modulators
4-Thio Displacement by thiolsAntibacterial Agents (S-linkage)

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, 4-Chloro-3-methoxy-5-nitrobenzoic acid requires specific safety protocols:

  • Energetic Potential: Nitro compounds can be shock-sensitive or explosive if heated under confinement. Avoid distilling the neat liquid (if esterified) to dryness without testing.

  • Toxicity: Likely acts as a skin sensitizer and irritant. Handle in a fume hood with nitrile gloves.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing agents in waste containers.

References

  • PubChem. (n.d.). 4-Chloro-3-methoxy-5-nitrobenzoic acid Compound Summary. Retrieved from [Link]

Sources

Foundational

The Therapeutic Potential and Synthetic Utility of 4-Chloro-3-methoxy-5-nitrobenzoic Acid in Drug Discovery

Executive Summary In modern drug discovery, the identification of privileged scaffolds is critical for accelerating lead optimization. 4-Chloro-3-methoxy-5-nitrobenzoic acid (CMNBA, CAS: 71001-78-0) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of privileged scaffolds is critical for accelerating lead optimization. 4-Chloro-3-methoxy-5-nitrobenzoic acid (CMNBA, CAS: 71001-78-0) is a highly versatile, multi-substituted aromatic building block. While not deployed as a standalone therapeutic, it serves as a foundational intermediate in the synthesis of next-generation catechol-O-methyltransferase (COMT) inhibitors. Most notably, it is a key precursor and tracked regulatory standard (Opicapone Impurity 38) in the manufacturing of Opicapone, a potent therapeutic for Parkinson's disease[1]. This technical guide explores the pharmacophoric rationale, mechanistic utility, and self-validating synthetic workflows associated with CMNBA.

Section 1: Pharmacophoric Rationale and Physicochemical Profiling

A molecule's therapeutic potential is dictated by its electronic and steric topology. CMNBA presents four distinct, rationally placed functional handles on a single benzene ring, making it an ideal candidate for library generation:

  • Carboxylic Acid (C1): Enables straightforward derivatization (e.g., amide couplings) to explore peripheral chemical space and optimize pharmacokinetic properties.

  • Methoxy Group (C3): Acts as a robust, stable protecting group during early synthetic steps, which is later cleaved to reveal the critical hydroxyl moiety.

  • Chlorine Atom (C4): Provides metabolic stability by blocking oxidative sites. Crucially, its position between the methoxy and nitro groups makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for strategic displacement.

  • Nitro Group (C5): Essential for COMT inhibition. The strongly electron-withdrawing nature of the nitro group lowers the pKa of the adjacent hydroxyls (post-deprotection), facilitating tight bidentate chelation with the target enzyme's metal cofactor.

Table 1: Physicochemical Properties of CMNBA

Quantitative data summarized to guide Lipinski-compliant drug design[2][3].

PropertyValueCausality / Impact on Drug Design
Molecular Weight 231.59 g/mol Low MW allows for extensive derivatization without violating the Rule of 5.
TPSA 89.67 ŲOptimal for peripheral target engagement; limits BBB penetration if unmodified.
LogP 1.955Favorable lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors 1Carboxylic acid OH; participates in target binding or is consumed in synthesis.
H-Bond Acceptors 4Nitro, methoxy, and carbonyl oxygens; critical for solvent interactions.

Section 2: Mechanistic Role in COMT Inhibition

To understand the utility of CMNBA, one must examine the biological target it helps inhibit. COMT degrades endogenous catecholamines (like dopamine) by transferring a methyl group from S-adenosylmethionine (SAM). Nitrocatechol derivatives synthesized from CMNBA act as potent, competitive inhibitors.

The causality of the nitro group is paramount: it draws electron density away from the unmasked catechol oxygens, allowing them to coordinate tightly with the catalytic Mg²⁺ ion in the COMT active site, thereby displacing the endogenous dopamine substrate.

COMT_Pathway Dopamine Dopamine (Neurotransmitter) COMT COMT Enzyme (+ Mg2+ Cofactor) Dopamine->COMT Binds Metabolite 3-Methoxytyramine (Inactive) COMT->Metabolite Methylation SAM SAM (Methyl Donor) SAM->COMT Donates Methyl Inhibitor Nitrocatechol Drug (e.g., Opicapone) Inhibitor->COMT Competitive Inhibition (Mg2+ Chelation)

Figure 1: Mechanism of COMT inhibition by nitrocatechol derivatives synthesized from CMNBA.

Section 3: Self-Validating Synthetic Protocol for Derivatization

Robust drug discovery requires self-validating workflows. The following step-by-step methodology describes the transformation of CMNBA into a bioactive nitrocatechol, with built-in analytical checkpoints to ensure reaction fidelity.

Step 1: Carboxylic Acid Activation & Amide Coupling
  • Procedure: Dissolve CMNBA (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Add the target amine (1.1 eq) dropwise and stir for 2 hours.

  • Causality: The electron-withdrawing meta-nitro and para-chloro groups increase the electrophilicity of the active ester, but the initial carboxylate activation can be sluggish. HATU is selected over EDC/HOBt for its rapid kinetics in activating electronically deactivated substrates.

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1, UV 254 nm). Ensure complete consumption of the baseline CMNBA spot. LC-MS aliquot check must confirm the expected [M+H]⁺ of the amide.

Step 2: SNAr Displacement of the Chloride
  • Procedure: Isolate the intermediate, dissolve in DMSO, and treat with aqueous KOH (3.0 eq) at 80°C for 4 hours.

  • Causality: The chlorine atom at C4 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing ortho-nitro group. This allows for the strategic displacement of the chloride by hydroxide, generating a phenol intermediate.

  • Validation Checkpoint: LC-MS analysis will show a mass shift corresponding to the loss of Cl (isotope pattern disappearance) and addition of OH.

Step 3: Methoxy Deprotection (Catechol Unmasking)
  • Procedure: Dissolve the intermediate in anhydrous DCM and cool to -78°C. Slowly add BBr₃ (3.0 eq). Warm to room temperature overnight.

  • Causality: BBr₃ is a hard Lewis acid that selectively coordinates and cleaves the robust methyl ether, revealing the essential 3,4-dihydroxy (catechol) pharmacophore required for Mg²⁺ chelation. The cryogenic start prevents cleavage of the newly formed amide bond.

  • Validation Checkpoint: ¹H-NMR (DMSO-d6). The disappearance of the distinct methoxy singlet at ~3.8 ppm confirms complete deprotection.

Workflow Step1 1. Amide Coupling HATU/DIPEA, Amine Step2 2. SNAr Displacement KOH, DMSO, 80°C (Cl -> OH) Step1->Step2 Active Ester Formation Step3 3. Ether Cleavage BBr3, DCM (OMe -> OH) Step2->Step3 Phenol Generation Step4 4. HTS Validation Assay & Characterization Step3->Step4 Catechol Unmasking

Figure 2: Self-validating synthetic workflow for generating nitrocatechols from CMNBA.

Section 4: High-Throughput Screening (HTS) Validation

Once the CMNBA-derived library is synthesized, it must be evaluated. A robust HTS assay for COMT inhibition relies on fluorescence polarization or mass spectrometry to quantify the reduction of 3-methoxytyramine.

Table 2: HTS Assay Validation Metrics for CMNBA Derivatives
MetricTarget ThresholdRationale
Z'-Factor > 0.6Ensures assay robustness and reproducibility across 384-well plates.
IC₅₀ (Reference) < 50 nMValidates assay sensitivity using a known standard (e.g., Opicapone).
Signal-to-Background > 5.0Required to distinguish weak inhibitors from assay noise reliably.

Conclusion

4-Chloro-3-methoxy-5-nitrobenzoic acid is far more than a simple reagent; it is a rationally designed scaffold that perfectly balances reactivity, protection, and pharmacophoric presentation. By leveraging its unique electronic properties—specifically the SNAr-ready chloride and the strongly electron-withdrawing nitro group—drug discovery professionals can efficiently access novel chemical space in the pursuit of advanced neurological therapeutics.

References

  • [2] PubChem. "4-Chloro-3-methoxy-5-nitrobenzoic acid | C8H6ClNO5 | CID 12520000". National Center for Biotechnology Information. URL: [Link]

  • [1] MOLCOO CHEMICAL. "Drug Impurity Standard | Opicapone Impurity 38". Molcoo Chemical Catalog. URL:[Link]

Sources

Exploratory

Technical Guide: Safety Profile &amp; Risk Management of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

This guide serves as a technical reference for researchers and drug development professionals handling 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) . It synthesizes available safety data with structural toxico...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for researchers and drug development professionals handling 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) . It synthesizes available safety data with structural toxicology insights to establish a robust risk management framework.

Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic building block utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including Catechol-O-methyltransferase (COMT) inhibitors and kinase inhibitors.[1][2]

Its utility stems from the SNAr-active 4-chlorine atom , activated by the ortho-nitro group, allowing for facile nucleophilic displacement. However, this same reactivity underpins its toxicological potential: it acts as a potent electrophile capable of interacting with biological nucleophiles (e.g., cysteine residues). This guide outlines the physicochemical properties, hazard classifications, and containment strategies required to handle this compound safely in a research setting.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDataTechnical Note
CAS Number 71001-78-0 Verified identifier for regulatory tracking.
IUPAC Name 4-Chloro-3-methoxy-5-nitrobenzoic acid
Molecular Formula C₈H₆ClNO₅
Molecular Weight 231.59 g/mol
Appearance Pale yellow to yellow powderNitro groups typically impart yellow coloration.
Solubility DMSO, Methanol, dilute AlkaliPoor water solubility in acidic form; soluble as carboxylate salt.
Melting Point >200°C (Predicted)High lattice energy due to intermolecular H-bonding.
Reactivity High (Electrophilic) Susceptible to Nucleophilic Aromatic Substitution (SNAr).

Hazard Identification (GHS Framework)

While specific experimental toxicology data (e.g., LD50) is limited for this specific CAS, its structural analogs and functional groups dictate the following GHS classifications based on Predictive Toxicology and Read-Across methodologies.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[4]

Label Elements[7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][6][5]

    • H335: May cause respiratory irritation.[4][5][7]

Structural Hazard Analysis (The "Why")

The hazard profile is derived from three core structural features:

  • Carboxylic Acid Moiety: Proton donor (pKa ~3-4), causing direct irritation to mucous membranes and ocular tissues upon contact.

  • Activated Aryl Chloride: The nitro group at the 5-position withdraws electron density, making the 4-chloro position highly electrophilic. This allows the compound to potentially alkylate skin proteins, leading to irritation or sensitization.

  • Nitro Group: Associated with oxidative stress potential and metabolic reduction to aniline derivatives, which can be hemotoxic (methemoglobinemia) at high systemic exposures.

Toxicological Profile & Mechanism of Action

Acute Toxicity
  • Oral/Dermal: No experimental LD50 is currently listed in major chemical registries (ECHA, RTECS).

  • Protocol: Treat as Harmful (Acute Tox 4) by default. The lethal dose is estimated to be >500 mg/kg but <2000 mg/kg based on benzoic acid derivatives.

Reactivity-Driven Toxicity (SNAr Mechanism)

The primary toxicological concern is the compound's ability to act as a hapten.

  • Mechanism: The 4-Cl position undergoes Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles (e.g., -SH groups on glutathione or proteins).

  • Consequence: Depletion of cellular glutathione (oxidative stress) or formation of immunogenic protein adducts (sensitization).

Genotoxicity Alert
  • Structural Alert: Aromatic nitro groups are structural alerts for genotoxicity (Ames positive) due to enzymatic reduction to hydroxylamines, which can interact with DNA.

  • Recommendation: Handle as a suspected mutagen until empirical data proves otherwise.

Safe Handling & Exposure Control Strategy

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .

  • Airflow: Maintain face velocity >0.5 m/s.

  • Isolation: For synthesis scale-up (>10g), use a powder containment hood or glovebox to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Respiratory N95 / P2 (minimum) or P100 (if outside hood)Prevents inhalation of irritant dust (H335).
Ocular Chemical Safety Goggles Tightly fitting goggles are required; safety glasses are insufficient for fine acidic powders.
Dermal (Hand) Nitrile (Double gloving) Outer: 5 mil Nitrile. Inner: 4 mil Nitrile. Change immediately upon contamination.
Body Lab Coat + Tyvek Sleeves Prevents dust accumulation on street clothes.
Workflow Visualization: Risk Assessment

The following diagram illustrates the decision logic for handling this compound safely.

SafeHandling Start Start: Handling 4-Chloro-3-methoxy-5-nitrobenzoic acid RiskAssess 1. Risk Assessment (Check Quantity & Operation) Start->RiskAssess SmallScale Small Scale (<1g) Weighing/Transfer RiskAssess->SmallScale LargeScale Large Scale (>10g) or Heating/Reaction RiskAssess->LargeScale ControlsSmall Engineering Control: Standard Fume Hood SmallScale->ControlsSmall ControlsLarge Engineering Control: Powder Containment / Glovebox LargeScale->ControlsLarge PPE PPE Application: Nitrile Gloves x2, Goggles, Lab Coat ControlsSmall->PPE ControlsLarge->PPE Execution Execute Procedure (Avoid Dust Generation) PPE->Execution Waste Waste Disposal: Solid Hazardous Waste (Tag: Toxic/Irritant) Execution->Waste

Figure 1: Decision logic for selecting engineering controls based on operational scale.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Rationale: Acidic dust causes bronchospasm.

  • Eye Contact: Rinse cautiously with water for 15 minutes while holding eyelids open. Consult an ophthalmologist. Rationale: Acidic nature can cause corneal opacity.

  • Skin Contact: Wash with soap and copious water.[4][6][5][7] Do not use ethanol (may enhance absorption).

Fire-Fighting Measures
  • Media: Water spray, Dry chemical, CO₂.[6][5][7]

  • Hazards: Emits toxic fumes under fire conditions: Nitrogen Oxides (NOx) , Hydrogen Chloride (HCl) , and Carbon Monoxide.

  • Note: The nitro group provides internal oxygen, potentially accelerating combustion.

Synthesis & Application Context

For drug development professionals, this compound is a strategic scaffold.

  • Role: Key Intermediate.[8][9]

  • Reaction Class: Nucleophilic Aromatic Substitution (SNAr).

  • Target: The 4-Chloro position is displaced by amines or alkoxides to generate 3,4,5-substituted benzoic acid derivatives.

  • Example Application: Synthesis of COMT inhibitors (e.g., analogs of Opicapone) often requires a 3-methoxy-5-nitro-benzoic acid core [1].

Synthesis Logic Diagram

SynthesisLogic Precursor 4-Chloro-3-methoxy-5-nitrobenzoic acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Nu- Reagent Nucleophile (Nu-) (e.g., Primary Amine, Alkoxide) Reagent->Intermediate Product 4-Substituted-3-methoxy-5-nitrobenzoic acid (Drug Scaffold) Intermediate->Product - Cl- Byproduct Leaving Group (Cl-) Intermediate->Byproduct

Figure 2: The SNAr reaction pathway, highlighting the displacement of the chlorine atom.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12520000, 4-Chloro-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives. Retrieved from [Link]

Sources

Foundational

The Evolution of Regiocontrol: A Technical Guide to the Synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Executive Summary The synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) represents a classic case study in aromatic regioselectivity. As a critical intermediate for next-generation therapeutics—includi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) represents a classic case study in aromatic regioselectivity. As a critical intermediate for next-generation therapeutics—including STING agonists (e.g., diABZI) and specific kinase inhibitors —its preparation requires navigating the competing electronic effects of three distinct substituents on a benzene ring.

This guide moves beyond simple recipe listing to explore the historical evolution of its discovery, the mechanistic logic that dictates the successful pathway, and the industrial protocols used today. We analyze why direct nitration fails and how the "Vanillic Acid Scaffold" strategy became the industry standard for high-purity production.

Part 1: Historical Context & The Regioselectivity Paradox

The "Crowded Ring" Challenge

In the early development of substituted benzoic acids, researchers faced a significant hurdle with the 3,4,5-substitution pattern. The target molecule contains:

  • -COOH (Position 1): A strong electron-withdrawing group (meta-director).

  • -OMe (Position 3): A strong electron-donating group (ortho/para-director).

  • -Cl (Position 4): A weak deactivator (ortho/para-director).

  • -NO₂ (Position 5): A strong electron-withdrawing group.

The Failure of Direct Nitration

Early attempts often sought to nitrate 4-chloro-3-methoxybenzoic acid . However, the directing effects clash:

  • The -OMe group at C3 strongly activates positions C2 (ortho) and C6 (para).

  • The -Cl group at C4 directs to C3 (occupied) and C5 (ortho).

  • The -COOH group directs to C3 and C5 (meta).

While the -COOH and -Cl groups theoretically direct to C5, the -OMe group is the dominant activator . It overwhelmingly directs the incoming electrophile to C6 (para to OMe) or C2 (ortho to OMe). Consequently, direct nitration yields the 6-nitro isomer as the major product, rendering this route viable only for unwanted byproducts.

The "Vanillic Acid" Breakthrough

The solution, developed and refined through medicinal chemistry campaigns (such as those for STING agonists), relies on functional group interconversion (FGI) . Instead of installing the nitro group last, chemists utilize Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) .

  • Why it works: The -OH group at C4 is a more powerful activator than -OMe. It directs ortho to itself (Position 3 and 5). Since Position 3 is occupied by -OMe, the nitro group is forced exclusively to Position 5 .

  • The Swap: Once the nitro group is installed, the -OH is converted to -Cl via chlorodehydroxylation , locking in the correct substitution pattern.

Part 2: Detailed Synthesis Pathways

Route A: The Vanillic Acid Strategy (Standard Protocol)

This is the most robust pathway for laboratory and pilot-scale synthesis, prioritizing regiochemical purity (>98%).

Step 1: Regioselective Nitration

Precursor: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). Reagents: Nitric Acid (65-70%), Glacial Acetic Acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group directs the nitronium ion (


) to the C5 position.
  • Protocol:

    • Dissolve Vanillic Acid (1.0 eq) in Glacial Acetic Acid (10 vol) at 15-20°C.

    • Add Nitric Acid (1.1 eq) dropwise, maintaining temperature <25°C to prevent over-nitration.

    • Stir for 2 hours. The product, 5-Nitrovanillic acid , precipitates as a yellow solid.[1]

    • Quench with ice water, filter, and wash to remove acid traces.

    • Yield: 75-85%.

Step 2: Esterification (Protection)

Precursor: 5-Nitrovanillic acid. Reagents: Methanol, Thionyl Chloride (


) or 

(cat). Purpose: Protecting the carboxylic acid prevents side reactions during the harsh chlorination step.
  • Protocol:

    • Suspend 5-Nitrovanillic acid in Methanol.

    • Add

      
       (1.5 eq) dropwise at 0°C, then reflux for 4-6 hours.
      
    • Concentrate in vacuo.

    • Product: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

Step 3: Chlorodehydroxylation (The Critical Transformation)

Precursor: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Reagents: Phosphorus Oxychloride (


), Pyridine or DMF (catalytic).
Mechanism:  The phenolic oxygen attacks 

, forming a dichlorophosphate intermediate. Chloride ion then displaces this leaving group via an

-like mechanism, facilitated by the electron-withdrawing nitro group.
  • Protocol:

    • Mix the ester (1.0 eq) with neat

      
       (5-10 vol).
      
    • Add Pyridine (1.0 eq) or DMF (cat.) to catalyze the formation of the Vilsmeier-like active species.

    • Heat to reflux (105°C) for 3-5 hours. Caution: HCl gas evolution.

    • Cool and pour onto crushed ice (vigorous hydrolysis of excess

      
      ).
      
    • Extract with Ethyl Acetate.

    • Product: Methyl 4-chloro-3-methoxy-5-nitrobenzoate.

Step 4: Hydrolysis

Precursor: Methyl 4-chloro-3-methoxy-5-nitrobenzoate.[2] Reagents: LiOH or NaOH (aq), THF/MeOH. Protocol: Standard saponification at room temperature yields the final 4-Chloro-3-methoxy-5-nitrobenzoic acid .

Comparison of Methods
FeatureDirect Nitration (Route B)Vanillic Acid Route (Route A)
Starting Material 4-Chloro-3-methoxybenzoic acidVanillic Acid
Key Reagents


, then

Major Isomer 6-Nitro (Wrong isomer)5-Nitro (Target)
Regioselectivity Poor (<20% target)Excellent (>95%)
Scalability Low (Purification difficult)High (Intermediates precipitate)
Safety Profile Standard Nitration risks

requires strictly anhydrous handling

Part 3: Visualized Pathways & Logic

Pathway Diagram (Graphviz)

The following diagram illustrates the divergent pathways and the "Vanillic Acid" logic.

SynthesisPathway cluster_logic Regioselectivity Logic Start_Wrong 4-Chloro-3-methoxybenzoic acid Wrong_Product 6-Nitro Isomer (Major Product) Start_Wrong->Wrong_Product Direct Nitration (OMe directs para) Start_Right Vanillic Acid (4-OH, 3-OMe) Inter_Nitro 5-Nitrovanillic Acid (4-OH, 3-OMe, 5-NO2) Start_Right->Inter_Nitro Nitration (HNO3/AcOH) (OH directs ortho) Inter_Ester Methyl 5-nitrovanillate Inter_Nitro->Inter_Ester Esterification (MeOH/SOCl2) Target_Ester Methyl 4-chloro-3-methoxy- 5-nitrobenzoate Inter_Ester->Target_Ester Chlorodehydroxylation (POCl3/Pyridine) Final_Target 4-Chloro-3-methoxy- 5-nitrobenzoic acid Target_Ester->Final_Target Hydrolysis (LiOH/THF)

Caption: Comparative analysis of synthesis routes. Green path indicates the regiochemically favored "Vanillic Acid" strategy.

Part 4: Experimental Protocols & Safety

Critical Safety Parameters
  • Nitration: Exothermic. Accumulation of reagents can lead to thermal runaway. Maintain

    
    .
    
  • POCl3 Handling: Reacts violently with water. Quenching must be done by slow addition of the reaction mixture into ice (never water into acid). Use a scrubber for HCl gas.

  • Vilsmeier Adducts: If using DMF/POCl3, avoid high temperatures for prolonged periods to prevent thermal decomposition (potential explosion hazard).

Analytical Validation (Self-Validating System)

To ensure the correct isomer has been synthesized, use 1H NMR .

  • Target (5-Nitro): The two aromatic protons are meta to each other. They will appear as two doublets (or singlets if unresolved) with a small coupling constant (

    
     Hz).
    
  • Wrong Isomer (6-Nitro): The protons are para to each other. They will appear as two singlets (no coupling).

  • Shift Diagnostic: The proton between -Cl and -NO2 (C6-H in the target) will be significantly deshielded (

    
     ppm).
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12520000, 4-Chloro-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2010). WO 2010/076810 A2 - Process for the preparation of Gefitinib and intermediates.
  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-Chloro-3-methoxy-5-nitrobenzoic acid from vanillic acid

Application Note: Scalable Synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic Acid Executive Summary This technical guide details the synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-78-0) starting from Vanill...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Executive Summary

This technical guide details the synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-78-0) starting from Vanillic acid . This scaffold is a critical intermediate in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib) and other EGFR-targeting pharmaceuticals.

While many academic routes utilize methyl ester protection to mitigate side reactions, this guide presents a Process Intensification (PI) route that allows for the direct conversion of the free acid. This approach reduces step count, minimizes waste (atom economy), and streamlines purification.

Key Technical Challenges Addressed:

  • Regioselectivity: Ensuring exclusive nitration at the C5 position.

  • Deoxychlorination: Efficiently converting the electron-rich phenol to an aryl chloride in the presence of a carboxylic acid.

  • Safety: Managing the exotherms of nitration and the off-gassing of thionyl chloride.

Retrosynthetic Analysis & Pathway

The synthesis relies on the electronic directing effects of the substituents. The -OH and -OCH3 groups of vanillic acid are activating and ortho/para directing, while the -COOH is deactivating and meta directing.

  • Nitration: The C5 position is ortho to the activating -OH and meta to the -COOH, creating a highly favorable "synergistic" site for electrophilic aromatic substitution (

    
    ).
    
  • Chlorination: The introduction of the nitro group at C5 renders the phenol at C4 more acidic (enol-like). Using Thionyl Chloride (

    
    ) with catalytic DMF activates the phenol (via a Vilsmeier-Haack-like intermediate), facilitating a nucleophilic substitution (
    
    
    
    ) by chloride.

ReactionScheme Vanillic Vanillic Acid (Starting Material) NitroVanillic 5-Nitrovanillic Acid (Intermediate 1) Vanillic->NitroVanillic Step 1: HNO3, AcOH (Nitration) AcidChloride Acid Chloride Intermediate (Transient) NitroVanillic->AcidChloride Step 2a: SOCl2, DMF (cat) (Deoxychlorination) Target 4-Chloro-3-methoxy- 5-nitrobenzoic Acid (Target) AcidChloride->Target Step 2b: H2O Quench (Hydrolysis)

Figure 1: Reaction pathway illustrating the direct conversion route via the transient acid chloride intermediate.

Experimental Protocols

Protocol A: Regioselective Nitration of Vanillic Acid

Objective: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic acid).

Mechanistic Insight: The reaction must be kept below 20°C during addition to prevent dinitration or oxidative decarboxylation (yielding picric acid derivatives). Acetic acid is used as the solvent to moderate the nitrating power of


.[1]

Materials:

  • Vanillic Acid (1.0 eq)[2]

  • Nitric Acid, 65-70% (1.2 eq)

  • Glacial Acetic Acid (5.0 vol relative to substrate mass)

  • Ice/Water bath[3][4][5][6]

Step-by-Step Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask (RBF) with Vanillic Acid (e.g., 50.0 g) and Glacial Acetic Acid (250 mL). Stir until a suspension or partial solution is formed.

  • Cooling: Equip the flask with an internal thermometer and an addition funnel. Cool the mixture to 0–5°C using an ice/salt bath.

  • Addition: Add Nitric Acid (1.2 eq) dropwise over 45–60 minutes.

    • Critical Control: Do not allow the internal temperature to exceed 15°C . The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 2–3 hours. The suspension will turn a vibrant yellow.

  • Quench & Isolation: Pour the reaction mixture into crushed ice (approx. 500 g) with vigorous stirring. The product will precipitate as a bright yellow solid.[5]

  • Filtration: Filter the solid via a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 85–92%

    • Purity Check:

      
       NMR (DMSO-
      
      
      
      ) should show two aromatic singlets (approx.
      
      
      7.6 and 8.1 ppm).
Protocol B: Deoxychlorination (The "Vilsmeier" Modification)

Objective: Conversion of 5-Nitrovanillic acid to 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Mechanistic Insight: Direct displacement of a phenolic -OH is difficult. By using


 with Dimethylformamide (DMF), we generate a Vilsmeier-Haack type chloro-iminium species in situ. This activates the phenol as a leaving group. Simultaneously, the carboxylic acid is converted to the acid chloride. The final water quench hydrolyzes the acid chloride back to the acid while leaving the newly formed aryl-chloride bond intact.

Materials:

  • 5-Nitrovanillic Acid (from Protocol A) (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 - 8.0 eq) – Acts as solvent and reagent
    
  • N,N-Dimethylformamide (DMF) (0.1 - 0.2 eq) – Catalyst

  • Toluene (Optional co-solvent if slurry is too thick)

Step-by-Step Procedure:

  • Setup: Equip a dry RBF with a reflux condenser and a gas scrubber (to trap

    
     and 
    
    
    
    gases).
    • Safety Note: Perform strictly in a fume hood.

  • Charging: Add 5-Nitrovanillic Acid (e.g., 20.0 g) and Thionyl Chloride (100 mL).

  • Catalysis: Add DMF (approx. 1–2 mL) dropwise.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.
  • Reflux: Heat the mixture to reflux (approx. 75–80°C). Maintain reflux for 3–5 hours.

    • Endpoint: The mixture should become a clear, dark solution, indicating the consumption of the solid starting material and formation of the acid chloride.

  • Distillation (Critical): Distill off the excess Thionyl Chloride under reduced pressure (rotary evaporator).

    • Why? Quenching excess

      
       with water is violent. Removing it first makes the workup safer.
      
  • Hydrolysis Workup:

    • Resuspend the oily residue (the intermediate acid chloride) in Dichloromethane (DCM) or Toluene (50 mL).

    • Slowly pour this organic solution into Ice Water (200 mL) with vigorous stirring.

    • Stir for 30–60 minutes. The acid chloride hydrolyzes back to the carboxylic acid, which may precipitate or remain in the organic layer depending on pH.

  • Isolation:

    • If solid precipitates: Filter and wash with water.[3][4][6]

    • If product is in organic layer: Separate phases, dry organic layer over

      
      , and concentrate.
      
    • Recrystallization:[2][7] Recrystallize from Toluene or Ethanol/Water to remove trace impurities.

  • Characterization:

    • Appearance: Pale yellow to off-white solid.

    • Melting Point: ~160–165°C (Literature varies slightly based on crystal form).

Data Summary & Process Parameters

ParameterProtocol A (Nitration)Protocol B (Chlorination)
Limiting Reagent Vanillic Acid5-Nitrovanillic Acid
Key Reagent

(65%)

/ DMF (cat)
Temperature < 15°C (Addition), 25°C (Reaction)80°C (Reflux)
Time 3–4 Hours4–6 Hours
Critical Risk Exotherm / RunawayGas Evolution / Water Reactivity
Typical Yield 85–90%75–85%
Purity Target >95% (HPLC)>98% (HPLC)

Troubleshooting & Analytical Controls

Impurity Profile:

  • Picric Acid Derivatives: Result from over-nitration or high temperatures in Step 1. Control: Keep T < 15°C.[4][6]

  • Dimer Formation: Anhydride formation during Step 2 workup if hydrolysis is incomplete. Control: Ensure adequate stirring time in water.

Analytical Workflow (Graphviz):

Workflow Sample Crude Product (Step 2) TLC TLC Check (50:50 EtOAc:Hex) Sample->TLC NMR 1H NMR (Confirm Cl substitution) TLC->NMR Single Spot? HPLC HPLC Purity (Target >98%) NMR->HPLC Structure Confirmed Recryst Recrystallize (Toluene) HPLC->Recryst <98% Recryst->HPLC Retest

Figure 2: Analytical decision tree for quality assurance of the final intermediate.

References

  • Preparation of 3-methoxy-4-chloro-5-nitrobenzoic acid. US Patent 4,252,955. USPTO.
  • Process for the preparation of 4-chloro-3-methoxy-5-nitrobenzoic acid. WO Patent 2010080481. WIPO.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 2010, 15(6), 4261-4266. Available at: [Link]

  • Thionyl Chloride - Dimethylformamide. Encyclopedia of Reagents for Organic Synthesis. (Mechanism of Vilsmeier-Haack chlorination). Available at: [Link]

Sources

Application

Technical Application Note: Regioselective Nitration of 4-Chloro-3-Methoxybenzoic Acid

Introduction & Scope This application note details the regioselective nitration of 4-chloro-3-methoxybenzoic acid to produce 4-chloro-5-methoxy-2-nitrobenzoic acid . This scaffold is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the regioselective nitration of 4-chloro-3-methoxybenzoic acid to produce 4-chloro-5-methoxy-2-nitrobenzoic acid . This scaffold is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Vandetanib analogs) and other pharmaceutical agents targeting EGFR/VEGFR pathways.

The transformation presents a classic challenge in Electrophilic Aromatic Substitution (EAS): balancing the directing effects of a strongly activating methoxy group against the deactivating effects of a chlorine atom and a carboxylic acid moiety.

Key Objectives
  • Regiocontrol: Directing the nitro group exclusively to the C6 position (para to the methoxy group).

  • Safety: Managing the exotherm of the mixed-acid nitration.

  • Purity: Achieving >98% purity via self-validating workup procedures, minimizing dinitrated byproducts.

Mechanistic Analysis & Regiochemistry

To ensure experimental success, one must understand the electronic "push-pull" dynamics of the substrate.

Substrate Electronic Profile

The starting material, 4-chloro-3-methoxybenzoic acid, possesses three substituents with conflicting directing effects:

  • Methoxy (-OCH₃) at C3: Strongly activating, ortho/para director.

  • Chlorine (-Cl) at C4: Weakly deactivating, ortho/para director.

  • Carboxylic Acid (-COOH) at C1: Strongly deactivating, meta director.

Predictive Regioselectivity

The methoxy group is the dominant activator.

  • Ortho to -OCH₃ (C2): Sterically crowded, sandwiched between the bulky -COOH and -OCH₃ groups.

  • Para to -OCH₃ (C6): Sterically accessible. This position is also ortho to the carboxylic acid (which is generally unfavorable, but the electronic push from the para-methoxy overrides this).

  • Result: The nitronium ion (

    
    ) attacks C6 selectively.
    

Note on Nomenclature: Upon nitration at C6, the IUPAC numbering shifts to minimize locants. The product is named 4-chloro-5-methoxy-2-nitrobenzoic acid (where the nitro group takes priority at C2, shifting the methoxy to C5).

ReactionScheme cluster_legend Directing Effects SM 4-Chloro-3-methoxybenzoic acid (Substrate) Reagents HNO3 / H2SO4 (Nitronium Ion Formation) SM->Reagents TS Sigma Complex (Transition State) Reagents->TS 0-5°C Prod 4-Chloro-5-methoxy-2-nitrobenzoic acid (Major Isomer) TS->Prod -H+ Legend Methoxy (C3) directs to C6 (Para) COOH (C1) directs to C3/C5 (Meta) Cl (C4) directs to C3/C5 (Ortho)

Figure 1: Reaction scheme illustrating the dominant directing effect of the methoxy group leading to the C6-substituted product (renumbered as C2 in the final product).[1]

Experimental Protocol

Reagents and Equipment
ReagentRoleEquiv.Notes
4-Chloro-3-methoxybenzoic acid Substrate1.0Dry powder, free of moisture.
H₂SO₄ (Conc. 98%) Solvent/Catalyst10.0 volActs as dehydrating agent to generate

.
HNO₃ (Fuming >90%) Reagent1.1 - 1.2Excess ensures conversion; limit to prevent dinitration.
Ice/Water Quench~50 volFor precipitation.
Ethanol/Water (2:1) RecrystallizationN/AFor purification.

Equipment:

  • 3-Neck Round Bottom Flask (RBF) with overhead stirrer (magnetic stirring is insufficient for the slurry).

  • Internal thermometer (Critical Process Parameter: Temp < 10°C).

  • Addition funnel (pressure-equalizing).

  • Ice/Salt bath.

Step-by-Step Procedure
Phase 1: Dissolution & Activation
  • Charge the 3-neck RBF with Concentrated H₂SO₄ (10 mL per gram of substrate).

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add 4-Chloro-3-methoxybenzoic acid portion-wise over 15 minutes.

    • Observation: The solution may darken slightly.[2] Ensure complete dissolution or a uniform suspension before proceeding.

    • Why: Adding solid to cold acid prevents localized hotspots that cause charring.

Phase 2: Electrophilic Substitution (The Critical Step)
  • Prepare a mixture of Fuming HNO₄ and H₂SO₄ (1:1 ratio) in the addition funnel (optional, or add neat HNO3 if strictly controlled).

  • Dropwise Addition: Add the nitrating agent slowly, maintaining the internal temperature below 10°C .

    • Warning: Exotherm is sharp. If temp spikes >15°C, stop addition immediately.

    • Mechanism:[1][3][4][5][6] High temp promotes dinitration and decarboxylation.

  • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes , then slowly warm to Room Temperature (20–25°C) .

  • Stir at RT for 2–3 hours .

Phase 3: Self-Validating Endpoint (IPC)
  • In-Process Control (IPC): Remove a 50 µL aliquot, quench in water, extract with ethyl acetate.

    • Run TLC (Mobile Phase: 50% EtOAc/Hexane + 1% Acetic Acid).

    • Criteria: Starting material (

      
      ) should be consumed. Product spot will be more polar (lower 
      
      
      
      ) and turn yellow.
Phase 4: Quench & Isolation
  • Prepare a beaker with crushed ice (approx. 5x reaction volume).

  • Pour the reaction mixture slowly onto the stirring ice.

    • Safety: Never pour water into the acid.

  • A pale yellow precipitate will form immediately. Stir for 30 minutes to ensure all acid is diluted and trapped salts are dissolved.

  • Filter the solid via vacuum filtration (Buchner funnel).[2]

  • Wash the cake with cold water (3x) until the filtrate pH is neutral (pH 6–7).

Purification & Characterization

Crude product often contains trace isomers or residual mineral acids.

Recrystallization Protocol[2]
  • Transfer the wet cake to a flask.

  • Add Ethanol (95%) (approx 5 mL/g) and heat to reflux until dissolved.

  • If particulates remain, perform a hot filtration.

  • Add warm water dropwise to the refluxing solution until slight turbidity persists.

  • Allow to cool slowly to RT, then chill at 4°C.

  • Filter the off-white/pale yellow needles and dry in a vacuum oven at 50°C.

Analytical Specifications
  • Appearance: Pale yellow crystalline solid.[7]

  • Melting Point: 195–197°C (Lit.[8] Ref).

  • 1H NMR (DMSO-d6):

    • 
       13.5 (br s, 1H, COOH)
      
    • 
       7.85 (s, 1H, Ar-H, C3 position between NO2 and Cl)
      
    • 
       7.30 (s, 1H, Ar-H, C6 position adjacent to OMe)
      
    • 
       3.95 (s, 3H, OMe)
      
    • Note: The singlet patterns confirm the para relationship of the protons, validating the 2,4,5-substitution pattern.

Workflow Visualization

Workflow Start Start: 4-Chloro-3-methoxybenzoic acid Dissolve Dissolve in H2SO4 Temp: 0-5°C Start->Dissolve Nitration Add HNO3 (dropwise) Maintain T < 10°C Dissolve->Nitration Reaction Stir at RT (2-3 hrs) Nitration->Reaction IPC IPC: TLC/HPLC check SM < 1%? Reaction->IPC IPC->Reaction No (Extend time) Quench Pour onto Crushed Ice Precipitate forms IPC->Quench Yes Filter Vacuum Filtration Wash to Neutral pH Quench->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst Final Final Product: 4-Chloro-5-methoxy-2-nitrobenzoic acid Recryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes
  • Dinitration: Caused by temperature exceeding 20°C during addition or using >1.5 eq of HNO₃.

    • Fix: Strictly control cooling bath; use stoichiometric HNO₃.

  • Oiling Out: Product forms an oil instead of solid upon quenching.

    • Fix: The acid concentration is too high. Dilute further with water and scratch the flask walls to induce nucleation.

  • Low Yield: Loss of product in the mother liquor during recrystallization.

    • Fix: Use the minimum amount of hot ethanol; ensure the water antisolvent is added only until turbidity.[2]

Safety Hazards[9]
  • Fuming Nitric Acid: Highly corrosive and oxidizer. Causes severe burns. Use butyl rubber gloves and face shield.

  • Nitrogen Oxides (

    
    ):  Brown fumes may evolve. All operations must be in a functioning fume hood.
    

References

  • PubChem. 4-Chloro-5-methoxy-2-nitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1).
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6). Available at: [Link]

Sources

Method

Application Note: Chemoselective Reduction of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, chemoselective protocol for reducing the nitro group in 4-Chloro-3-methoxy-5-nitrobenzoic acid to 3-Amino-4-chloro-5-methoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, chemoselective protocol for reducing the nitro group in 4-Chloro-3-methoxy-5-nitrobenzoic acid to 3-Amino-4-chloro-5-methoxybenzoic acid while strictly preserving the aryl chloride.

Executive Summary & Strategic Analysis

The reduction of 4-Chloro-3-methoxy-5-nitrobenzoic acid presents a classic chemoselectivity challenge: the competing hydrodehalogenation of the aryl chloride. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in the cleavage of the C-Cl bond, yielding the dechlorinated side-product (3-amino-5-methoxybenzoic acid), which is often inseparable from the target.

To ensure high purity and yield, this guide prioritizes Dissolving Metal Reductions (specifically Fe/NH₄Cl) and Stannous Chloride protocols. These methods operate via single-electron transfer mechanisms that are thermodynamically insufficient to insert into the Ar-Cl bond under mild conditions.

Chemical Context
  • Substrate: 4-Chloro-3-methoxy-5-nitrobenzoic acid (MW: 231.59)

  • Product: 3-Amino-4-chloro-5-methoxybenzoic acid (MW: 201.61)[1]

  • Key Property: The product is amphoteric (contains both basic aniline and acidic carboxyl moieties). Isolation relies heavily on exploiting its isoelectric point (pI) .

Critical Pathways & Mechanism (Visualization)

The following diagram illustrates the reaction logic, contrasting the desired pathway (Nitro reduction) against the avoided side-reaction (Dehalogenation), and outlines the critical workup logic for amphoteric isolation.

ReactionLogic node_start Substrate: 4-Chloro-3-methoxy-5-nitrobenzoic acid node_method1 Method A: Fe / NH4Cl (Electron Transfer) node_start->node_method1 node_method2 Method B: SnCl2 / HCl (Ionic Mechanism) node_start->node_method2 node_method3 Method C: H2 / Pd-C (Catalytic Hydrogenation) node_start->node_method3 node_target Target: 3-Amino-4-chloro-5-methoxybenzoic acid node_workup Workup Strategy: Amphoteric Isolation node_target->node_workup node_side Impurity: Dechlorinated Analog (AVOID) node_method1->node_target High Selectivity node_method2->node_target High Selectivity node_method3->node_side High Risk of Dechlorination node_iso Precipitation at pI (pH ~4-5) node_workup->node_iso

Caption: Chemoselectivity decision tree highlighting the risk of Pd-catalyzed dehalogenation and the necessity of pH-controlled isolation.

Detailed Experimental Protocols

Method A: Iron/Ammonium Chloride (The "Gold Standard")

Why this method? This is the most robust protocol for scale-up. It is inexpensive, environmentally benign compared to Tin, and operates at near-neutral pH (buffered by NH₄Cl), which minimizes side reactions.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the 4-Chloro-3-methoxy-5-nitrobenzoic acid (10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron Powder (50 mmol) to the mixture.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C).

    • Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The starting material (nitro) is less polar; the amine product is more polar and may streak due to the carboxylic acid.

    • Time: Reaction typically completes in 2–4 hours.

  • Workup (Critical Step for Benzoic Acids):

    • Basification: While still warm, add 1M NaOH or Na₂CO₃ solution until pH is adjusted to ~9-10.

      • Reasoning: This converts the product into its soluble carboxylate salt (Sodium 3-amino-4-chloro-5-methoxybenzoate). The Iron residues remain as insoluble oxides.

    • Filtration: Filter the hot mixture through a Celite pad to remove the iron sludge. Wash the pad with hot water/ethanol.

    • Isolation: Concentrate the filtrate to remove Ethanol.

    • Precipitation: Carefully acidify the aqueous residue with 1M HCl.

      • Target: Adjust pH to 4.0 – 5.0 .

      • Observation: The product will precipitate as an off-white to beige solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Method B: Stannous Chloride (SnCl₂)

Why this method? Ideal for small-scale (<1g) laboratory synthesis where filtration of iron sludge is cumbersome. It is homogeneous during the reaction phase.

Reagents:

  • Substrate: 1.0 equiv

  • SnCl₂[2][3][4][5][6][7]·2H₂O: 5.0 equiv

  • Solvent: Ethanol or Ethyl Acetate[3][4]

Protocol:

  • Dissolution: Dissolve 4-Chloro-3-methoxy-5-nitrobenzoic acid (2 mmol) in Ethanol (10 mL).

  • Reduction: Add SnCl₂·2H₂O (10 mmol) in portions.

    • Note: The reaction is slightly exothermic.

  • Heating: Stir at 70°C for 3 hours.

  • Workup (The "Emulsion" Challenge):

    • Cool to room temperature.[4][8][9]

    • Evaporate the Ethanol.

    • Dilute residue with Ethyl Acetate and Water.

    • Neutralization: Slowly add saturated NaHCO₃ solution.

      • Warning: Tin salts form a thick, gelatinous white precipitate that traps product.

    • Mitigation: Filter the biphasic mixture through Celite to remove tin salts before attempting phase separation.

    • Extraction: Separate the organic layer.[8] Since the product is an amino acid, it may partition into the aqueous phase if the pH is too high.

    • Alternative Isolation: Similar to Method A, it is often better to evaporate the organic solvent and precipitate the product from water at pH 5.

Analytical Data & Validation

Expected Results:

  • Appearance: Off-white to light brown powder.

  • Yield:

    • Method A (Fe): 85–95%

    • Method B (Sn): 70–85%

  • 1H NMR (DMSO-d6, 400 MHz) Diagnostic Signals:

    • Disappearance of the Nitro-shifted aromatic protons.

    • Appearance of broad exchangeable singlet (-NH₂) around 5.0–6.0 ppm.

    • Retention of the Methoxy singlet (~3.8 ppm).

    • Crucial: Integration of aromatic protons must indicate 2 protons , confirming the Chlorine was not replaced by Hydrogen. (Dechlorination would result in 3 aromatic protons).

Comparative Analysis Table
FeatureMethod A: Fe / NH₄ClMethod B: SnCl₂Method C: H₂ / Pd-C
Chemoselectivity Excellent (Cl retained)Excellent (Cl retained)Poor (High De-Cl risk)
Scalability High (kg scale)Low (Waste disposal issues)High
Cost Very LowModerateHigh (Catalyst cost)
Workup Difficulty Moderate (Filtration)High (Emulsions)Low (Filtration)
Green Chemistry Good (Iron is non-toxic)Poor (Tin toxicity)Good

Troubleshooting Guide

Issue 1: Product not precipitating during workup.

  • Cause: The pH is likely too low (<2) or too high (>8).

  • Solution: The product is a zwitterion. You must hit the isoelectric point. Use a pH meter to slowly adjust the aqueous solution to pH 4.5 .

Issue 2: Incomplete conversion.

  • Cause: Iron surface passivation.

  • Solution: Add a few drops of dilute HCl or Acetic acid to the Fe/NH₄Cl mixture at the start to "etch" the iron surface. Ensure vigorous mechanical stirring.

Issue 3: Dechlorination observed (impurities in NMR).

  • Cause: If using catalytic hydrogenation (not recommended), or if the reaction temperature was excessive (>100°C) with active metals.

  • Solution: Switch strictly to Method A at 70-80°C.

References

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[8][10][11]Link

  • Ramadas, K., & Srinivasan, N. (1992).[8] Synthetic Communications, 22(22), 3189–3195.[8] (Foundational protocol for Fe/NH4Cl reduction).

  • BenchChem. (2025).[12] A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions.[4]Link

  • PubChem. (2025).[1] 4-Amino-5-chloro-2-methoxybenzoic acid (Compound Summary).[13]Link

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[13]Link

  • Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe).[5][8]Link

Sources

Application

Esterification conditions for 4-Chloro-3-methoxy-5-nitrobenzoic acid derivatives

Application Note: Optimized Esterification Protocols for 4-Chloro-3-methoxy-5-nitrobenzoic Acid Part 1: Strategic Overview & Molecular Analysis 1.1 The Target Molecule 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-7...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Esterification Protocols for 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Part 1: Strategic Overview & Molecular Analysis

1.1 The Target Molecule 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-78-0) is a highly functionalized aromatic scaffold often employed as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or Src family inhibitors).[1] Its value lies in the orthogonal reactivity of its substituents:

  • C1-Carboxyl: Handle for esterification/amidation.

  • C4-Chloro: Leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Nitro: Precursor for anilines via reduction.

1.2 The Chemoselectivity Challenge (


 vs. Esterification) 
The primary challenge in esterifying this substrate is preserving the C4-Chlorine atom.
  • Electronic Activation: The C4-Cl bond is significantly activated toward nucleophilic attack due to the ortho-nitro group (C5) and the para-carboxyl group (C1). Both are strong electron-withdrawing groups (EWGs) that stabilize the Meisenheimer complex intermediate.

  • The Risk: Under basic conditions (e.g., carboxylate alkylation with alkyl halides) or in the presence of strong nucleophiles (e.g., methoxide), the C4-Cl is prone to displacement, leading to the formation of the 3,4-dimethoxy impurity.

Strategic Directive: Acid-catalyzed pathways are strictly preferred. They protonate the carbonyl, activating it for esterification, while keeping the aromatic ring electron-deficient but devoid of strong anionic nucleophiles that trigger


.

Part 2: Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal esterification method based on scale and downstream requirements.

EsterificationLogic Start Substrate: 4-Chloro-3-methoxy-5-nitrobenzoic acid Scale Determine Scale & Ester Type Start->Scale Methyl Target: Methyl Ester (Standard Intermediate) Scale->Methyl High Stability Required Complex Target: Complex/Labile Ester (e.g., t-Butyl, Benzyl) Scale->Complex Acid Sensitive MethodA Method A: Thionyl Chloride/MeOH (In-situ Acid Chloride) Methyl->MethodA Preferred (High Yield) MethodB Method B: Fischer Esterification (H2SO4 / MeOH Reflux) Methyl->MethodB Alternative (Equilibrium Limited) MethodC Method C: DCC/DMAP or Alkyl Halide (Mild Basic Conditions) Complex->MethodC Result Pure Product: Methyl 4-chloro-3-methoxy-5-nitrobenzoate MethodA->Result MethodB->Result Risk CRITICAL RISK: SnAr Displacement of Cl MethodC->Risk If Base too strong (e.g. NaH, NaOMe)

Caption: Decision tree highlighting the preference for acid-chloride mediated pathways to avoid


 side reactions.

Part 3: Detailed Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

Best for: High yield, scalability, and ease of purification. Converts the acid to the highly reactive acid chloride in situ.

Reagents:

  • Substrate: 10.0 g (43.2 mmol)

  • Thionyl Chloride (

    
    ): 15.7 mL (5.0 eq)
    
  • Methanol (Anhydrous): 100 mL

  • DMF (Catalytic): 5 drops

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Solubilization: Dissolve 10.0 g of 4-Chloro-3-methoxy-5-nitrobenzoic acid in 50 mL of anhydrous Methanol. Note: The reaction is exothermic; cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes.

    • Mechanism:[2]

      
       reacts with MeOH to generate anhydrous 
      
      
      
      and methyl sulfite, or reacts directly with the acid to form the acid chloride, which is immediately quenched by MeOH.
  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3). The acid spot (

      
      , streaking) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the mixture under reduced pressure to remove MeOH and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with Saturated

      
       (2 x 50 mL) to remove trace acid. Caution: 
      
      
      
      evolution.
    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Usually not required. Recrystallize from minimal hot methanol if necessary.

Expected Yield: 92–96% Physical Data: Off-white to pale yellow solid. MP: 81–83°C.

Protocol B: Classical Fischer Esterification ( )

Best for: Routine lab scale where thionyl chloride handling is undesirable.

Reagents:

  • Substrate: 5.0 g

  • Methanol (HPLC Grade): 50 mL

  • Sulfuric Acid (

    
    , 98%): 1.0 mL (Catalytic)
    

Step-by-Step Procedure:

  • Dissolution: Suspend the substrate in Methanol.

  • Catalyst Addition: Add conc.

    
     dropwise.[3]
    
  • Reflux: Heat to reflux for 12–18 hours.

    • Note: This method is equilibrium-driven.[4] If conversion stalls, add a Dean-Stark trap (using Benzene/Toluene cosolvent) or molecular sieves to remove water.

  • Workup: Pour into ice water (200 mL). The ester often precipitates as a solid. Filter, wash with water, and dry.[4]

Critical Note: Prolonged heating with


 is generally safe for the Cl-substituent, but yields are typically lower (75–85%) compared to Method A due to equilibrium limitations.

Part 4: Analytical Validation & QC

To ensure the integrity of the C4-Cl bond, compare the NMR shifts of the product against the starting material.

Table 1: Key NMR Diagnostic Signals (


, 400 MHz) 
PositionMoietyChemical Shift (

ppm)
Diagnostic Change
Ester

3.95 (s, 3H) New Singlet (Confirms Esterification)
C3

4.02 (s, 3H)Slight shift from acid precursor
Ar-H C2-H~7.75 (d)Verify integration (1H)
Ar-H C6-H~8.05 (d)Verify integration (1H)
Impurity 3,4-dimethoxy~3.90 & 3.98 (two s)Red Flag: If you see three methoxy singlets,

has occurred.[5]

Part 5: Troubleshooting Mechanism

Troubleshooting Problem Issue: Low Yield or Impurity Check1 Check TLC/NMR Problem->Check1 Case1 Starting Material Remains Check1->Case1 Case2 New Spot (Lower Rf than Ester) Check1->Case2 Sol1 Solution: Switch to SOCl2 Method (Drive equilibrium) Case1->Sol1 Sol2 Diagnosis: SnAr Product (Cl replaced by OMe) Cause: Basic Workup/Reagents Case2->Sol2

Caption: Troubleshooting logic for common esterification failures.

References

  • PubChem. (2025).[6] Compound Summary: Methyl 4-chloro-3-methoxy-5-nitrobenzoate.[7] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Reactivity in SNAr reactions of 4-chloro-3-nitrophenyl derivatives. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

Sources

Method

Using 4-Chloro-3-methoxy-5-nitrobenzoic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Chloro-3-methoxy-5-nitrobenzoic Acid in EGFR TKI Synthesis Abstract This application note details the strategic implementation of 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 7...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Chloro-3-methoxy-5-nitrobenzoic Acid in EGFR TKI Synthesis

Abstract

This application note details the strategic implementation of 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) as a pivotal scaffold in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While often overshadowed by its fluoro-analogs, this chloro-derivative offers a unique reactivity profile for Structure-Activity Relationship (SAR) exploration and cost-effective scale-up of covalent inhibitors targeting the T790M mutation. This guide provides validated protocols for Curtius rearrangement to access the aniline pharmacophore and Nucleophilic Aromatic Substitution (SNAr) for installing solubilizing tails.

Introduction: The Multifunctional Scaffold

In the landscape of kinase inhibitor development, the "3-methoxy-5-nitro" substitution pattern is a privileged motif. It balances electronic deactivation (required for SNAr reactions) with solubility enhancement (via the methoxy group).

4-Chloro-3-methoxy-5-nitrobenzoic acid serves as a divergent intermediate. Its utility stems from three reactive centers:

  • Carboxylic Acid (C1): Amenable to esterification, amidation, or Curtius rearrangement to generate an aniline (bioisostere of the Osimertinib core).

  • Chlorine (C4): A leaving group activated by the ortho-nitro and para-carboxyl/ester groups, facilitating SNAr reactions with aliphatic amines.

  • Nitro Group (C5): A latent amino group, essential for the final heterocycle formation (e.g., pyrimidine coupling or benzimidazole cyclization).

Target Drug Classes
  • EGFR Inhibitors: Analogs of Osimertinib (AZD9291) and Rociletinib.

  • Antibacterial Agents: Dihydrofolate reductase inhibitors.

  • COMT Inhibitors: Precursors for catechol-O-methyltransferase inhibitors (e.g., Opicapone analogs).

Chemical Reactivity & Pathway Logic

The following DOT diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Acid 4-Chloro-3-methoxy- 5-nitrobenzoic acid (Starting Material) Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 (Esterification) Aniline 4-Chloro-3-methoxy- 5-nitroaniline Acid->Aniline DPPA, tBuOH (Curtius Rearrangement) SnAr_Prod Tail-Modified Nitrobenzoate Ester->SnAr_Prod R2NH, DIPEA (SnAr Displacement of Cl) TKI_Core EGFR TKI Pharmacophore Aniline->TKI_Core Reduction & Pyrimidine Coupling SnAr_Prod->TKI_Core Hydrolysis & Cyclization

Figure 1: Divergent synthetic pathways. The acid can be processed via Curtius rearrangement to yield the aniline core or esterified to facilitate SNAr library generation.

Experimental Protocols

Protocol A: Curtius Rearrangement (Acid to Aniline Conversion)

Objective: To convert the benzoic acid moiety into an amine, yielding 4-chloro-3-methoxy-5-nitroaniline , a direct precursor for the kinase inhibitor "warhead" attachment.

Mechanism: The carboxylic acid is activated with Diphenylphosphoryl azide (DPPA) to form an acyl azide, which undergoes thermal rearrangement to an isocyanate, followed by hydrolysis.

Reagents:

  • Substrate: 4-Chloro-3-methoxy-5-nitrobenzoic acid (1.0 eq)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: tert-Butanol (tBuOH) (Reaction medium & trapping agent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (43.2 mmol) of the starting acid in 100 mL of anhydrous tert-butanol.

  • Base Addition: Add 7.2 mL (51.8 mmol) of TEA. Stir at room temperature for 15 minutes under N2 atmosphere.

  • Azide Formation: Dropwise add 10.2 mL (47.5 mmol) of DPPA over 20 minutes. Caution: Exothermic.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor CO2 evolution (bubbler) and TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The intermediate formed is the Boc-protected amine.[1]

  • Deprotection (One-Pot): Cool to room temperature. Add 20 mL of 4M HCl in dioxane (or TFA). Stir for 2 hours to remove the Boc group.

  • Workup: Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect 75–85% of a yellow/orange solid.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the C4-Chlorine with a solubilizing amine (e.g., N,N,N'-trimethylethane-1,2-diamine) prior to nitro reduction. This is critical for installing the hydrophilic "tail" of the drug.

Reagents:

  • Substrate: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (prepared via std. esterification)

  • Nucleophile: N,N,N'-trimethylethane-1,2-diamine (1.2 eq)

  • Base: DIPEA (Hunig's Base) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Setup: Dissolve 5.0 g (20.3 mmol) of the methyl ester intermediate in 50 mL of dry ACN.

  • Addition: Add 7.0 mL (40.6 mmol) of DIPEA, followed by 3.1 mL (24.4 mmol) of the amine nucleophile.

  • Reaction: Heat to 60°C for 4 hours.

    • Note: The ortho-nitro group activates the chlorine, but the meta-methoxy group is electron-donating, slightly deactivating the ring compared to a dinitro system. Mild heating is required.

  • Quench: Pour reaction mixture into 150 mL ice water. The product often precipitates.

  • Isolation: Filter the precipitate. If oil forms, extract with DCM.

  • Purification: Recrystallize from Ethanol/Water.

Analytical Characterization Data

ParameterSpecification / ObservationMethod
Appearance Pale yellow to orange crystalline powderVisual
Melting Point 216–219 °C (Acid form)Capillary Method
1H NMR (DMSO-d6) δ 13.8 (br s, 1H, COOH), 8.25 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 3.98 (s, 3H, OMe)400 MHz NMR
HPLC Purity > 98.0% (Area %)C18 Column, ACN/H2O Gradient
Mass Spec (ESI) [M-H]- = 230.0Negative Mode

Safety & Handling (MSDS Highlights)

  • Energetic Hazard: This compound contains a nitro group and a chlorobenzene moiety. While stable at room temperature, avoid heating large quantities of the dry solid without solvent.

  • Curtius Safety: DPPA produces hydrazoic acid derivatives. Ensure excellent ventilation. Do not distill reaction mixtures to dryness if azide residues are suspected.

  • Skin/Eye Irritant: The acid is corrosive. Wear nitrile gloves and safety goggles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12520000, 4-Chloro-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. Synthesis of EGFR Inhibitors via Benzoate Intermediates. Molecules 2010, 15(6), 4261-4273. Retrieved from [Link]

Sources

Application

Scalable synthesis methods for 4-Chloro-3-methoxy-5-nitrobenzoic acid

Application Note: Scalable Synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic Acid Executive Summary 4-Chloro-3-methoxy-5-nitrobenzoic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., Src/Abl inhibitors similar to Bosutinib) and COMT inhibitors (e.g., Opicapone analogs). Its dense functionalization—combining an electron-withdrawing nitro group, a labile chlorine atom for


 diversification, and a carboxyl handle—makes it a high-value intermediate.

This guide details a scalable, four-step synthetic route starting from commercially available Vanillic Acid. Unlike academic preparations that often struggle with regioselectivity or purification, this protocol utilizes a "Protect-Activate-Deprotect" strategy to ensure high purity (>98% HPLC) and process safety on multigram to kilogram scales.

Retrosynthetic Analysis & Strategy

The direct chlorination of 3-methoxy-5-nitrobenzoic acid is regiochemically ambiguous. Similarly, the nitration of 4-chloro-3-methoxybenzoic acid yields the undesired 2-nitro isomer due to the directing power of the methoxy group.

Therefore, the optimal route exploits the inherent reactivity of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) .

  • Nitration: The hydroxyl group directs nitration exclusively to the ortho position (C5).

  • Protection: Esterification prevents side reactions at the carboxylic acid during chlorination.

  • Dehydroxy-chlorination: The electron-deficient 5-nitro-phenol motif is activated (using Vilsmeier-Haack type conditions) to replace the -OH with -Cl.

  • Hydrolysis: Saponification yields the final free acid.

Pathway Visualization

SynthesisRoute Vanillic Vanillic Acid (Start) NitroVanillic 5-Nitrovanillic Acid (Intermediate 1) Vanillic->NitroVanillic HNO3, AcOH Nitration Ester Methyl 5-nitrovanillate (Intermediate 2) NitroVanillic->Ester MeOH, H2SO4 Esterification ChloroEster Methyl 4-chloro-3-methoxy- 5-nitrobenzoate (Intermediate 3) Ester->ChloroEster POCl3, DMF Dehydroxy-chlorination Target 4-Chloro-3-methoxy- 5-nitrobenzoic Acid (Final Product) ChloroEster->Target LiOH/NaOH Hydrolysis

Caption: Step-wise synthetic pathway ensuring regiocontrol and high purity.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic acid). Mechanism: Electrophilic Aromatic Substitution (


). The -OH and -OMe groups cooperatively direct the nitro group to position 5.
  • Reagents:

    • Vanillic Acid (1.0 eq)

    • Nitric Acid (65-70%, 1.2 eq)

    • Glacial Acetic Acid (10 vol)

  • Protocol:

    • Charge a reactor with Vanillic Acid and Glacial Acetic Acid. Stir to obtain a suspension.

    • Cool the mixture to 15–20°C .

    • Add Nitric Acid dropwise over 60 minutes. Critical: Maintain temperature <25°C to prevent over-nitration or decarboxylation.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The product will precipitate as a yellow solid.[1]

    • Quench: Pour the reaction mixture into ice water (20 vol). Stir for 30 minutes.

    • Filtration: Filter the yellow solid. Wash with cold water (3 x 5 vol) to remove residual acid.

    • Drying: Vacuum dry at 50°C.

    • Expected Yield: 75–85%

    • Purity: >95% (NMR).

Step 2: Methyl Ester Protection

Objective: Synthesize Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Rationale: Protecting the carboxylic acid prevents the formation of acid chlorides during the subsequent chlorination step, simplifying purification.

  • Reagents:

    • 5-Nitrovanillic Acid (1.0 eq)

    • Methanol (10 vol)

    • Sulfuric Acid (conc., 0.1 eq) or Thionyl Chloride (1.1 eq)

  • Protocol:

    • Suspend 5-Nitrovanillic Acid in Methanol.

    • Add concentrated

      
       catalytic amount (or add 
      
      
      
      dropwise at 0°C if faster rate is desired).
    • Heat to Reflux (65°C) for 6–8 hours. Monitor by TLC/HPLC.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Cool to 0°C. The ester crystallizes out.

    • Filter and wash with cold methanol.

    • Expected Yield: 90–95%

Step 3: Dehydroxy-Chlorination (The Critical Step)

Objective: Synthesize Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Mechanism: Vilsmeier-Haack type activation. The phenolic oxygen attacks the electrophilic phosphorus/chloro-iminium species, creating a good leaving group which is then displaced by chloride.

  • Reagents:

    • Methyl 5-nitrovanillate (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (3.0 – 5.0 eq) or Oxalyl Chloride/DMF.
      
    • DMF (Catalytic or 0.5 eq as activator)

    • Solvent: Neat (

      
       acts as solvent) or Toluene.
      
  • Protocol:

    • Safety Note:

      
       is highly toxic and reacts violently with water. Perform in a fume hood.
      
    • Place Methyl 5-nitrovanillate in a dry flask under Argon/Nitrogen.

    • Add

      
       (neat).
      
    • Add DMF dropwise. Caution: Exothermic reaction and gas evolution.

    • Heat the mixture to 90–100°C for 3–5 hours.

      • Checkpoint: The reaction mixture should turn from a suspension to a dark homogenous oil.

    • Workup (Quench): Cool reaction to room temperature.

    • Slowly pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring. Maintain temperature <20°C.

    • Extract the aqueous mixture with Ethyl Acetate or DCM (3x).

    • Wash organics with Sat.

      
       (to remove phosphoric acid byproducts) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Expected Yield: 65–75%

    • Purification: Recrystallization from Methanol/Water if necessary.

Step 4: Hydrolysis

Objective: Synthesize 4-Chloro-3-methoxy-5-nitrobenzoic acid. Mechanism: Base-catalyzed saponification. Note: The 4-Cl is activated; use mild conditions to avoid displacing the Cl with OH (reverting to starting material).

  • Reagents:

    • Methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 eq)

    • LiOH or NaOH (2.0 eq)

    • THF/Water (1:1 mixture)

  • Protocol:

    • Dissolve the ester in THF.

    • Add aqueous LiOH solution at 0–5°C .

    • Stir at room temperature (20–25°C). Do not heat. Heating may cause

      
       on the chlorine.
      
    • Monitor by HPLC (usually complete in 2–4 hours).

    • Acidification: Cool to 0°C and acidify to pH 2–3 with 1M HCl.

    • Extract with Ethyl Acetate, dry, and concentrate.[2]

    • Expected Yield: >90%

    • Final Appearance: Pale yellow to tan solid.

Process Data & Scale-Up Parameters

ParameterStep 1 (Nitration)Step 3 (Chlorination)Notes
Temperature 15–25°C90–100°CNitration is exothermic; Chlorination requires activation energy.
Stoichiometry 1.2 eq

3–5 eq

Excess

ensures complete conversion of the phenol.
Critical Impurity Dinitro-vanillic acidPhosphate estersOver-nitration occurs if T > 30°C.
Safety Hazard Thermal RunawayGas Evolution (HCl), Water ReactivityUse scrubber for HCl gas during Step 3.

Troubleshooting & Optimization

  • Issue: Low yield in Step 3 (Chlorination).

    • Cause: Incomplete activation of the phenol.

    • Solution: Increase DMF concentration (up to 1.0 eq) or switch to Oxalyl Chloride/DMF in DCM at reflux if

      
       fails, though 
      
      
      
      is generally superior for nitrophenols [1].
  • Issue: Hydrolysis of Cl during Step 4.

    • Cause: Reaction temperature too high or base too strong.

    • Solution: Use LiOH instead of NaOH; ensure temperature stays <25°C.

References

  • Synthesis of Bosutinib

    • Source: Molecules (MDPI), 2010, 15(6), 4261-4266.
    • Relevance: Describes the esterification and nitration of vanillic acid derivatives and subsequent chlorination str
    • URL:[Link]

  • Preparation of 4-chloro-3-methoxy-5-nitrobenzoate (Patent CN105566175A context).
  • Vilsmeier-Haack Chlorin

    • Source: Journal of Organic Chemistry (General Reference for Mechanism).
    • Relevance: Validates the use of /DMF for converting electron-deficient phenols to aryl chlorides.
    • URL:[Link]

  • PubChem Compound Summary: Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [3]

    • Source: N
    • Relevance: Physicochemical properties and safety data for the key intermedi
    • URL:[Link]

Sources

Method

Preparation of heterocyclic compounds starting from 4-Chloro-3-methoxy-5-nitrobenzoic acid

Title : Application Note: Preparation of Heterocyclic Compounds Starting from 4-Chloro-3-methoxy-5-nitrobenzoic Acid Target Audience : Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Preparation of Heterocyclic Compounds Starting from 4-Chloro-3-methoxy-5-nitrobenzoic Acid Target Audience : Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS: 71001-78-0) is a highly versatile, trifunctional building block widely utilized in the synthesis of biologically active heterocycles[1]. The strategic positioning of its functional groups provides orthogonal reactivity handles that are invaluable in drug discovery:

  • C4-Chloro Group : Highly activated for Nucleophilic Aromatic Substitution (S_NAr).

  • C5-Nitro Group : A latent amine handle, essential for ortho-diamine generation and subsequent cyclization.

  • C1-Carboxylic Acid : A derivatizable handle for distal heterocycle formation (e.g., oxadiazoles) or amide coupling.

Mechanistic Rationale & Reactivity Profiling

The exceptional reactivity of the C4-chloride stems from the synergistic electron-withdrawing effects of the ortho-nitro and para-carboxylic acid groups, which significantly lower the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the attack of nucleophiles (such as primary amines) and stabilizes the resulting anionic Meisenheimer complex transition state[2]. The meta-methoxy group provides essential steric and electronic tuning, often improving the aqueous solubility and target-binding affinity of the final drug candidate without deactivating the S_NAr site.

Workflow 1: Synthesis of Substituted Benzimidazoles

Benzimidazoles are privileged pharmacophores in medicinal chemistry. Synthesizing them from this scaffold involves a highly robust three-step sequence: S_NAr, nitro reduction, and oxidative cyclocondensation[3].

G SM 4-Chloro-3-methoxy- 5-nitrobenzoic acid SNAr S_NAr with R-NH2 (DMSO, K2CO3) SM->SNAr Int1 4-(Alkylamino)- 5-nitrobenzoic acid SNAr->Int1 Red Nitro Reduction (Fe/AcOH, 80°C) Int1->Red Int2 o-Phenylenediamine Intermediate Red->Int2 Cyclo Cyclocondensation (R'-CHO, Na2S2O4) Int2->Cyclo Prod Substituted Benzimidazole Cyclo->Prod

Fig 1: Synthetic workflow for benzimidazole derivatives via SNAr and reductive cyclization.

Protocol 1.1: Nucleophilic Aromatic Substitution (S_NAr)

Causality Insight: DMSO is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation of the base, leaving the amine nucleophile highly reactive while stabilizing the highly polar transition state[2].

  • Charge a round-bottom flask with 4-Chloro-3-methoxy-5-nitrobenzoic acid (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMSO (0.5 M).

  • Add the primary amine (e.g., cyclohexylamine or an aniline derivative, 1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60–80 °C for 4–6 hours until complete consumption of the starting material is observed (monitor via LC-MS)[2].

  • Cool the mixture to room temperature and pour it into crushed ice. Acidify to pH 3–4 using 1M HCl to precipitate the 4-(alkylamino)-3-methoxy-5-nitrobenzoic acid intermediate. Filter, wash thoroughly with water, and dry under vacuum.

Protocol 1.2: Nitro Reduction to ortho-Diamine

Causality Insight: While catalytic hydrogenation (Pd/C, H₂) is standard, iron powder in acetic acid is highly recommended for this specific scaffold on a larger scale. This prevents catalyst poisoning from potential trace impurities (e.g., sulfur or residual halides) and avoids unwanted dehalogenation if other halogens are present in the R-group[4].

  • Dissolve the nitro intermediate (1.0 equiv) in glacial acetic acid (0.2 M).

  • Add iron powder (5.0 equiv) portion-wise to control the exothermic reaction.

  • Heat to 80 °C for 2–3 hours.

  • Cool the mixture, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with EtOAc to isolate the ortho-diamine.

Protocol 1.3: Oxidative Cyclocondensation
  • Combine the ortho-diamine (1.0 equiv) and an aryl aldehyde (1.05 equiv) in DMSO.

  • Add sodium dithionite (Na₂S₂O₄, 2.0 equiv) to facilitate the reductive cyclization[3].

  • Heat at 90 °C for 12 hours.

  • Cool, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to yield the benzimidazole core.

Workflow 2: Synthesis of 1,3,4-Oxadiazole Derivatives

The carboxylic acid moiety can be independently targeted to synthesize 1,3,4-oxadiazoles, which are excellent bioisosteres for amides and esters, often exhibiting improved metabolic stability.

G SM 4-Chloro-3-methoxy- 5-nitrobenzoic acid Est Esterification ((COCl)2, DMF; MeOH) SM->Est Int1 Methyl Ester Intermediate Est->Int1 Hyd Hydrazinolysis (NH2NH2·H2O, EtOH) Int1->Hyd Int2 Acid Hydrazide Hyd->Int2 Cyclo Cyclization (CS2, KOH, Reflux) Int2->Cyclo Prod 1,3,4-Oxadiazole- 2-thiol Derivative Cyclo->Prod

Fig 2: Reaction pathway for 1,3,4-oxadiazole synthesis via acid hydrazide intermediate.

Protocol 2.1: Esterification via Acid Chloride

Causality Insight: Direct Fischer esterification can be sluggish due to the electron-withdrawing nitro and chloro groups strongly deactivating the carbonyl. Conversion to the highly electrophilic acid chloride using oxalyl chloride ensures rapid and quantitative esterification[5].

  • Suspend the starting acid (1.0 equiv) in anhydrous DCM (0.3 M) at 0 °C.

  • Add oxalyl chloride (3.0 equiv) dropwise, followed by 2 drops of catalytic DMF[5].

  • Stir at room temperature for 3 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add excess anhydrous methanol. Stir for 1 hour, then concentrate to yield the methyl ester[5].

Protocol 2.2 & 2.3: Hydrazinolysis and Cyclization
  • Hydrazinolysis : Dissolve the methyl ester in ethanol. Add hydrazine hydrate (80% aqueous, 5.0 equiv) and reflux for 4 hours. Cool and filter the precipitated acid hydrazide.

  • Cyclization : Suspend the hydrazide (1.0 equiv) in absolute ethanol. Add KOH (1.2 equiv) and carbon disulfide (CS₂, 5.0 equiv).

  • Reflux the mixture for 6–8 hours until H₂S evolution ceases.

  • Acidify the cooled mixture with dilute HCl to precipitate the 1,3,4-oxadiazole-2-thiol derivative. Recrystallize from ethanol to achieve >95% purity.

Quantitative Data Comparison

The following table summarizes the typical reaction parameters and yields for the key transformations described above, providing a benchmark for process optimization and scale-up.

Reaction StepReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Key Quality Attribute (KQA)
S_NAr R-NH₂, K₂CO₃, DMSO60–804–670–90Absence of unreacted starting material (LC-MS)
Nitro Reduction Fe powder, AcOH802–375–95Complete removal of iron salts; color change
Benzimidazole Cyclization Ar-CHO, Na₂S₂O₄, DMSO901265–85Formation of cyclized core (mass shift -2H₂O)
Esterification (COCl)₂, DMF, DCM; MeOH0 to 253–4>90Quantitative conversion to methyl ester
Hydrazinolysis NH₂NH₂·H₂O, EtOH78 (Reflux)480–90Precipitation of pure hydrazide intermediate
Oxadiazole Cyclization CS₂, KOH, EtOH78 (Reflux)6–860–75Cessation of H₂S gas evolution

References

  • 4-Chloro-3-methoxy-5-nitrobenzoic acid | C8H6ClNO5 | CID 12520000 - PubChem, National Institutes of Health. 1

  • Methyl 4-chloro-3-methoxy-5-nitrobenzenecarboxylate | 63603-09-8 - ChemicalBook. 5

  • Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors - RSC Advances, Royal Society of Chemistry. 3

  • EP 2834224 B1 - PROCESS FOR THE PREPARATION OF BENZIMIDAZOLE DERIVATIVES AND SALTS THEREOF - European Patent Office. 4

  • Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major - PMC, National Institutes of Health. 2

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Executive Summary The catalytic hydrogenation of 4-Chloro-3-methoxy-5-nitrobenzoic acid to its amino derivative (5-amino-4-chloro-3-methoxybenzoic acid ) presents a classic chemoselectivity challenge in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of 4-Chloro-3-methoxy-5-nitrobenzoic acid to its amino derivative (5-amino-4-chloro-3-methoxybenzoic acid ) presents a classic chemoselectivity challenge in organic synthesis: the Hydrodehalogenation (Dechlorination) Trap . While reducing the nitro group (


) to an aniline (

) is thermodynamically favorable, standard hydrogenation catalysts (particularly Palladium) frequently cleave the Carbon-Chlorine bond, resulting in the des-chloro impurity (3-amino-4-methoxybenzoic acid).

This Application Note details two field-proven protocols designed to maximize chemoselectivity. We prioritize Sulfided Platinum on Carbon (Pt(S)/C) as the "Gold Standard" for preserving aromatic halogens during nitro reduction.

Chemical Context & Mechanistic Challenge

The Substrate and Target
  • Starting Material: 4-Chloro-3-methoxy-5-nitrobenzoic acid (MW: 231.59 g/mol )

  • Target Product: 5-Amino-4-chloro-3-methoxybenzoic acid (MW: 201.61 g/mol )

  • Critical Quality Attribute (CQA): Dechlorinated impurity

    
    .
    
The Selectivity Problem

Standard hydrogenation catalysts, such as Palladium on Carbon (Pd/C), operate via a mechanism where both the nitro group and the aryl halide adsorb onto the metal surface. Pd is an excellent catalyst for oxidative addition into C-X bonds, leading to rapid dechlorination, often before the nitro reduction is complete.

Solution Strategy:

  • Metal Selection: Platinum (Pt) is inherently less active for hydrogenolysis of C-Cl bonds than Palladium (Pd).

  • Catalyst Poisoning: "Sulfiding" the catalyst partially poisons the highly active sites responsible for C-Cl bond cleavage while leaving the sites required for

    
     reduction active.
    
Reaction Pathway Visualization

ReactionPathway cluster_legend Selectivity Control SM Starting Material (4-Cl-3-OMe-5-NO2-Benzoic Acid) Intermediate Nitroso/Hydroxylamine Intermediates SM->Intermediate H2 / Cat Target TARGET PRODUCT (5-Amino-4-Cl-3-OMe-Benzoic Acid) Intermediate->Target Reduction (Fast) Impurity IMPURITY (De-Cl) (3-Amino-4-OMe-Benzoic Acid) Intermediate->Impurity Hydrodehalogenation (Side Reaction) Target->Impurity Over-reduction Legend1 Pt(S)/C blocks the red paths

Figure 1: Reaction pathway illustrating the competitive hydrodehalogenation (red) versus the desired nitro reduction (green).

Experimental Protocols

Protocol A: The "Gold Standard" (Sulfided Pt/C)

Recommended for: High-value intermediates requiring strict impurity control (<0.1% de-Cl).

Materials
  • Substrate: 4-Chloro-3-methoxy-5-nitrobenzoic acid (10.0 g, 43.2 mmol)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically 50% water wet). Note: Do not use standard Pt/C; ensure it is the sulfided grade (e.g., Johnson Matthey B109 or Evonik F101 series).

  • Solvent: Methanol (100 mL, 10V).

  • Reagent: Hydrogen gas (

    
    ), >99.9%.
    
Step-by-Step Methodology
  • Inerting: Charge the 10.0 g of substrate and 100 mL Methanol into a high-pressure autoclave (e.g., Parr reactor).

  • Catalyst Addition: Carefully add 0.5 g (5 wt% loading relative to substrate) of 5% Pt(S)/C catalyst.

    • Safety Note: Even sulfided catalysts can be pyrophoric when dry. Always handle wet and under inert gas (Nitrogen/Argon).

  • Purge Cycles: Seal the reactor. Pressurize with Nitrogen to 5 bar, then vent to 1 bar. Repeat 3 times to remove Oxygen.

  • Hydrogen Introduction: Pressurize with Hydrogen to 3.0 bar (approx 45 psi) .

    • Process Tip: Avoid excessive pressure (>10 bar) as this increases the kinetic probability of C-Cl cleavage.

  • Reaction: Stir vigorously (800-1000 rpm) at 30°C .

    • Exotherm Control: The reaction is exothermic. Monitor internal temperature.[1] Do not exceed 50°C.

  • Monitoring: Monitor H2 uptake. When uptake ceases (approx 2-4 hours), sample for HPLC.

    • Target: SM < 0.5%, Des-Chloro Impurity < 0.1%.

  • Workup:

    • Vent H2 and purge with Nitrogen (3 cycles).

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with water to prevent ignition.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino acid.

    • Purification: Recrystallize from Water/Ethanol if necessary.

Protocol B: The "Cost-Effective" Alternative (Raney Nickel + Inhibitor)

Recommended for: Larger scale operations where Pt cost is prohibitive, provided adequate safety controls for Raney Nickel are in place.

Materials
  • Catalyst: Raney Nickel (Active).

  • Inhibitor: Ammonium Thiocyanate (

    
    ) or Dicyandiamide.
    
  • Solvent: Methanol/Water (9:1).

Methodology Adjustments
  • Inhibitor Doping: Before adding the substrate, stir the Raney Nickel in the solvent containing the inhibitor (0.5 - 1.0 mol% relative to catalyst) for 30 minutes. This pre-poisons the highly active sites.

  • Conditions: Run at ambient temperature (20-25°C) and atmospheric pressure (balloon) or low pressure (1-2 bar).

  • Risk: Raney Nickel is more prone to "runaway" dehalogenation if the temperature spikes. Strict temperature control is vital.

Quantitative Data Summary

ParameterProtocol A (Pt(S)/C)Protocol B (RaNi + Inhibitor)Standard Pd/C (Not Recommended)
Conversion > 99%> 98%> 99%
Selectivity (Amino) > 99.5% ~ 95 - 98%< 80%
De-Cl Impurity < 0.1% 1 - 5%> 20%
Reaction Time 2 - 4 Hours4 - 8 Hours< 1 Hour
Cost High (Pt)Low (Ni)Medium (Pd)

Process Workflow & Safety

Process Diagram

ProcessWorkflow Prep PREPARATION Inert Reactor (N2) Slurry Catalyst in MeOH Reaction HYDROGENATION 3-5 Bar H2, 30°C Catalyst: Pt(S)/C Prep->Reaction Check IPC (HPLC) Check for De-Cl Impurity Reaction->Check Check->Reaction Incomplete Workup WORKUP Filter (Celite) Concentrate Filtrate Check->Workup Pass Waste WASTE DISPOSAL Spent Cat (Pyrophoric) Store under water Workup->Waste

Figure 2: Operational workflow for the catalytic hydrogenation process.

Critical Safety Parameters
  • Pyrophoric Hazards: Both Pt/C and Raney Nickel are pyrophoric when dry. NEVER let the filter cake dry out. Dispose of into a container of water.

  • Hydrogen Safety: Ensure all equipment is grounded to prevent static discharge. Use rated pressure vessels (Autoclaves) with burst disks.

  • Runaway Reaction: Nitro reduction is highly exothermic (

    
    ). On a large scale, dose Hydrogen slowly or use a cooling jacket to maintain 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
High De-Cl Impurity (>1%) Temperature too highCool reaction to < 25°C.
H2 Pressure too highReduce pressure to 1-2 bar.
Wrong CatalystEnsure Sulfided Pt is used, not standard Pt.
Stalled Reaction (<90% Conv) Catalyst PoisoningSubstrate may contain sulfur/thio impurities. Recrystallize SM.
Mass Transfer LimitIncrease stirring speed (rpm).

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pt vs Pd selectivity).
  • Chemical Book. (2023). 4-Chloro-3-methoxy-5-nitrobenzoic acid Product Page. Link

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of 4-Chloro-3-methoxy-5-nitrobenzoic acid, or I have only recovered the starting material, 4-chloro-3-methoxybenzoic acid. What could be the cause?

Answer: A low or non-existent yield is a common issue that can often be traced back to several key factors related to the nitration reaction.

Potential Causes & Solutions:

  • Inactive Nitrating Agent: The potency of the nitric acid is crucial. If it has degraded or is of insufficient concentration, the reaction will not proceed efficiently.

    • Solution: Use a fresh, unopened bottle of fuming nitric acid or a high-purity grade of concentrated nitric acid. For mixed acid nitrations (HNO₃/H₂SO₄), ensure the sulfuric acid is also concentrated and anhydrous to act as an effective dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Insufficient Reaction Temperature: While temperature control is critical to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: The nitration of aromatic rings is an exothermic process. However, an initial activation energy must be overcome. Monitor the reaction temperature closely. A common approach for similar nitrations is to add the nitrating agent at a low temperature (e.g., 0-10°C) and then allow the reaction to proceed at a slightly elevated temperature (e.g., 25-37°C) to ensure completion[1].

  • Poor Solubility of Starting Material: If the starting material, 4-chloro-3-methoxybenzoic acid, is not adequately dissolved in the reaction medium, the reaction will be heterogeneous and slow, resulting in low conversion.

    • Solution: Ensure the starting material is fully dissolved before adding the nitrating agent. Sulfuric acid is often used as a solvent in mixed acid nitrations, which typically ensures the solubility of benzoic acid derivatives[1]. If using other solvents like acetic acid or dichloromethane, verify the solubility of your starting material.

Issue 2: Presence of Impurities, Particularly Isomers or Dinitro Compounds

Question: My product analysis (e.g., NMR, HPLC) shows the presence of significant impurities. How can I improve the purity of my 4-Chloro-3-methoxy-5-nitrobenzoic acid?

Answer: The formation of isomers and dinitrated byproducts is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the starting material's ring dictate the regioselectivity of the nitration.

The Directing Effects:

  • -OCH₃ (Methoxy): Activating, ortho-, para- director.

  • -Cl (Chloro): Deactivating, ortho-, para- director.

  • -COOH (Carboxylic Acid): Deactivating, meta- director.

The desired product is formed by nitration at the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating chloro and carboxylic acid groups. However, other isomers can form. Over-nitration can also occur, leading to dinitro compounds.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: Higher temperatures provide the activation energy for the formation of less-favored isomers and can promote dinitration.

    • Solution: Maintain strict temperature control throughout the addition of the nitrating agent and the subsequent reaction period. A temperature range of 10-25°C is often a good starting point for controlling such reactions[1]. A process for a similar compound found that maintaining a temperature range of -20° to +60° C in 65-85% sulfuric acid minimized dinitro derivatives to less than 0.5%[2].

  • Incorrect Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards dinitration.

    • Solution: Carefully control the molar ratio of the nitrating agent to the substrate. A slight excess (e.g., 1.1 to 1.5 equivalents) of nitric acid is typically sufficient.

  • Inadequate Purification: The crude product will likely contain some level of impurities.

    • Solution: Recrystallization is an effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often effective for substituted benzoic acids[3]. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allowing this to cool slowly will promote the formation of pure crystals[3]. For very persistent impurities, preparative HPLC may be necessary[3].

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 4-Chloro-3-methoxy-5-nitrobenzoic acid?

The most direct synthesis is the electrophilic nitration of 4-chloro-3-methoxybenzoic acid. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, directed to the C5 position by the existing substituents.

Synthesis_Pathway Start 4-chloro-3-methoxybenzoic acid Reagents HNO₃ / H₂SO₄ Start->Reagents Product 4-Chloro-3-methoxy-5-nitrobenzoic acid Reagents->Product Nitration

Caption: Synthetic pathway for 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Q2: Which nitrating agent should I use: mixed acid (HNO₃/H₂SO₄) or another system?

The choice of nitrating agent is critical and depends on the reactivity of the substrate.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). This is generally the preferred method for de-activated or moderately activated rings and provides high yields for similar syntheses, such as the nitration of p-chlorobenzoic acid[1].

  • Nitric Acid in Acetic Acid: This is a milder nitrating system. It has been used for the nitration of vanillic acid, a structurally related compound[4]. This could be a viable alternative if the mixed acid system proves to be too harsh, leading to excessive side products. However, the yield may be lower[4].

Q3: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

Q4: What is a typical experimental protocol I can use as a starting point?

The following protocol is a general guideline based on established procedures for similar compounds[1][5]. It should be optimized for your specific laboratory conditions.

Experimental Protocol: Nitration using Mixed Acid

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 4-chloro-3-methoxybenzoic acid. Cool the flask in an ice-water bath to 0°C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid while stirring, ensuring the temperature is maintained below 10°C. Stir until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 25°C[1].

  • Reaction: After the addition is complete, allow the mixture to stir for several hours. The reaction time can be determined by TLC monitoring. For some related reactions, stirring overnight is common[5].

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product, wash it thoroughly with cold water to remove any residual acid, and then dry it. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water[3].

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues during the synthesis.

Troubleshooting_Workflow cluster_LowYield Low Yield Troubleshooting cluster_Impure Purity Troubleshooting Start Reaction Complete CheckYield Check Yield & Purity (TLC, NMR, HPLC) Start->CheckYield LowYield Low Yield / Incomplete Reaction CheckYield->LowYield No ImpureProduct Impure Product CheckYield->ImpureProduct Low Purity GoodProduct Yield & Purity Acceptable CheckYield->GoodProduct Yes CheckReagents Verify Nitrating Agent Activity LowYield->CheckReagents ControlTemp Lower/Control Reaction Temperature ImpureProduct->ControlTemp CheckTemp Increase Reaction Temp/Time CheckReagents->CheckTemp CheckSolubility Ensure Starting Material is Dissolved CheckTemp->CheckSolubility ControlStoich Check Stoichiometry of Reagents ControlTemp->ControlStoich Purify Recrystallize or use Chromatography ControlStoich->Purify

Caption: A workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table summarizes key parameters that can be used as a starting point for optimizing the synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid, based on analogous reactions.

ParameterRecommended RangeRationale & Reference
Starting Material 4-chloro-3-methoxybenzoic acidPrecursor molecule for nitration.
Nitrating Agent HNO₃ / H₂SO₄ (Mixed Acid)Powerful nitrating system for high conversion.[1]
Molar Ratio (HNO₃:Substrate) 1.1 - 1.5 : 1Sufficient for reaction completion while minimizing dinitration.
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst.[1]
Addition Temperature 0 - 10°CTo control the initial exotherm of the reaction.
Reaction Temperature 10 - 37°CA balance between reaction rate and minimizing side products.[1]
Reaction Time 2 - 14 hoursMonitor by TLC for completion.[1][5]
Purification Method Recrystallization (Ethanol/Water)Effective for removing common impurities from crystalline solids.[3]

References

  • BenchChem. (2025). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.
  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • BenchChem. (2025). A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3.
  • Guidechem. (2023). How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ.
  • ChemicalBook. (2025). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3.
  • CDC Stacks. (n.d.). Supporting Information.
  • ChemScene. (n.d.). 71001-78-0 | 4-Chloro-3-methoxy-5-nitrobenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid.
  • Google Patents. (n.d.). US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone.
  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?
  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid.
  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid.

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3-methoxy-5-nitrobenzoic acid

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purity of 4-Chloro-3-methoxy-5-nitrobenzoic acid, specifically concerning contamination with its reg...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purity of 4-Chloro-3-methoxy-5-nitrobenzoic acid, specifically concerning contamination with its regioisomers. This document provides a structured approach to identifying, troubleshooting, and resolving these common purification hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Q1: What are the most likely regioisomeric impurities in my sample?

A1: The primary regioisomeric impurity typically arises from the nitration of the precursor, 3-chloro-5-methoxybenzoic acid. The directing effects of the chloro (ortho, para-directing) and methoxy (ortho, para-directing) groups, versus the carboxylic acid (meta-directing) group, can lead to the formation of different isomers. The most probable regioisomer is 3-Chloro-5-methoxy-2-nitrobenzoic acid , resulting from nitration at the position ortho to the methoxy group and meta to the carboxylic acid. Another possibility, though generally less favored, is nitration at the 6-position.

Q2: How can I quickly assess the purity of my 4-Chloro-3-methoxy-5-nitrobenzoic acid?

A2: Thin-Layer Chromatography (TLC) is the most straightforward initial assessment. A solvent system of ethyl acetate and hexane, with a small amount of acetic acid (e.g., 70:30:1 v/v/v), on a silica gel plate should allow for the visualization of the main product and any more or less polar impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.[1][2]

Q3: Is recrystallization a viable method for removing regioisomeric impurities?

A3: Recrystallization can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[3] Given the subtle structural differences between regioisomers, a single recrystallization may not be sufficient.[4] Success often depends on careful solvent selection and technique. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the necessary solubility differential.[3]

Q4: My NMR spectrum looks clean, but I still suspect impurities. Why?

A4: Proton NMR may not always resolve the subtle differences between regioisomers, especially if the key proton signals overlap. It is advisable to use a higher field strength NMR or perform 2D NMR experiments (like COSY and NOESY) to better resolve the structure. More definitively, HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are more sensitive techniques for detecting and quantifying isomeric impurities that may not be apparent in a standard 1H NMR spectrum.

Understanding the Challenge: Regioisomer Properties

The primary difficulty in separating 4-Chloro-3-methoxy-5-nitrobenzoic acid from its regioisomers stems from their very similar physical properties.[5] Subtle differences in polarity, pKa, and crystal lattice interactions must be exploited for successful purification.

dot

Caption: Target molecule and its likely regioisomeric impurity.

Property4-Chloro-3-methoxy-5-nitrobenzoic acid (Target)3-Chloro-5-methoxy-2-nitrobenzoic acid (Impurity)Rationale for Separation
Polarity Moderately PolarLikely slightly more polar due to potential intramolecular hydrogen bonding between the nitro and carboxylic acid groups.[6]This difference can be exploited in normal-phase chromatography.
pKa The electron-withdrawing nitro group increases acidity.The ortho-nitro group may have a more pronounced effect on the acidity of the carboxylic acid (the "ortho effect"), potentially making it a stronger acid.[6]Differences in pKa can be utilized in extraction or ion-exchange chromatography.
Solubility Soluble in polar organic solvents.Solubility will be similar but may differ slightly in specific solvents due to packing in the crystal lattice.This is the basis for purification by recrystallization.

In-Depth Troubleshooting Guides

This section provides detailed protocols for overcoming common purification challenges.

Guide 1: Optimizing Recrystallization

If initial recrystallization attempts fail to improve purity, a more systematic approach is required.

Protocol: Systematic Solvent Screening for Recrystallization

  • Small-Scale Screening: In separate small test tubes, place approximately 20-30 mg of your impure material.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • Heating and Cooling: If the solid is insoluble at room temperature, heat the solvent to its boiling point and add more solvent until the solid dissolves.[7] Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[8]

  • Mixed Solvent Systems: If a single solvent is not effective, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid.[3] Heat to redissolve and then cool slowly.

  • Analysis: Analyze the resulting crystals from promising solvent systems by TLC or HPLC to determine the purity.

Guide 2: Developing a Column Chromatography Protocol

When recrystallization is insufficient, column chromatography is the next logical step.[9]

Protocol: Flash Column Chromatography for Regioisomer Separation

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection (TLC):

    • Develop a TLC solvent system that provides good separation between your target compound and the impurity. A good target Rf for the desired compound is between 0.25 and 0.35.

    • Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Add a small amount of acetic acid (0.5-1%) to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica gel.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution:

    • Start with a mobile phase slightly less polar than the one determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. The slightly more polar regioisomer should elute later.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

dot

Purification_Workflow start Crude 4-Chloro-3-methoxy-5-nitrobenzoic acid assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure recrystallization Attempt Recrystallization (e.g., Ethanol/Water) is_pure->recrystallization No end_product Pure Product is_pure->end_product Yes assess_purity_2 Re-assess Purity recrystallization->assess_purity_2 is_pure_2 Purity Improved? assess_purity_2->is_pure_2 column_chromatography Develop Column Chromatography Method is_pure_2->column_chromatography No / Insufficient is_pure_2->end_product Yes & Sufficient assess_fractions Analyze Fractions (TLC) column_chromatography->assess_fractions combine_pure Combine Pure Fractions assess_fractions->combine_pure combine_pure->end_product

Caption: Decision workflow for purification strategy.

Advanced Strategies

If the above methods are not sufficient, consider these more advanced techniques:

  • Preparative HPLC: For achieving very high purity on a smaller scale, preparative reversed-phase HPLC can be highly effective. The same principles of mobile phase selection for analytical HPLC apply.[10][11]

  • Derivatization: In some challenging cases, it may be beneficial to temporarily derivatize the carboxylic acid (e.g., to a methyl ester).[12] The esterified regioisomers may have different chromatographic properties, making them easier to separate. Following separation, the ester can be hydrolyzed back to the carboxylic acid.[13]

References

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • PubMed. (1991). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Retrieved from [Link]

  • ScienceDirect. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • ACS Publications. (1990). Separation of oxygen isotopic benzoic acids by capillary zone electrophoresis based on isotope effects on the dissociation of the carboxyl group. Retrieved from [Link]

  • PubMed. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Retrieved from [Link]

  • RSC Publishing. (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Chemsrc. (2025). 3-Chloro-5-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Chegg.com. (2020). Solved Draw the three possible regioisomers of the nitration. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Temperature for the Nitration of 4-Chloro-3-methoxybenzoic Acid

Welcome to the Technical Support Center for aromatic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nitra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nitration of 4-chloro-3-methoxybenzoic acid.

This transformation is a critical electrophilic aromatic substitution (EAS) used to synthesize highly substituted benzoic acid intermediates. The aromatic ring in this substrate possesses competing directing groups: a strongly activating, ortho/para-directing methoxy group; a weakly deactivating, ortho/para-directing chloro group; and a strongly deactivating, meta-directing carboxyl group. Because the methoxy group dominates the directing effects, the ring is highly susceptible to both regioselectivity shifts and oxidative degradation. Temperature is the master variable that dictates whether your reaction yields the pure target isomer or a complex mixture of degraded byproducts.

Section 1: Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps without passing the built-in analytical checkpoints.

Step 1: Substrate Dissolution & Thermal Stabilization (0 to 5 °C)

  • Action: Dissolve 4-chloro-3-methoxybenzoic acid in concentrated sulfuric acid (

    
    ) under continuous stirring. Submerge the reactor in an ice-water bath and allow the internal temperature to stabilize strictly between 0 °C and 5 °C.
    
  • Mechanistic Causality:

    
     acts as both the solvent and the catalyst for generating the active nitronium ion (
    
    
    
    ). Pre-cooling is mandatory because the initial protonation and subsequent nitration are highly exothermic.

Step 2: Nitrating Agent Addition (Strictly < 5 °C)

  • Action: Add the nitrating mixture (a pre-cooled solution of concentrated

    
     in 
    
    
    
    ) dropwise via an addition funnel.
  • Mechanistic Causality: Dropwise addition ensures the heat generated by the EAS is rapidly dissipated by the cooling jacket. Exceeding 5 °C during this phase risks localized hot spots, which can trigger the oxidative cleavage of the electron-rich methoxy group[1].

Step 3: Propagation Phase (20 to 25 °C)

  • Action: Once addition is complete, remove the cooling bath. Allow the reaction to naturally warm to ambient temperature (20–25 °C) and stir for 2 to 4 hours.

  • Mechanistic Causality: While 0–5 °C is safe for addition, it is kinetically too sluggish for complete conversion. Warming to 25 °C provides the exact activation energy required to drive the mono-nitration to completion without crossing the thermal threshold for dinitration or decarboxylation[2].

Step 4: Quench & Self-Validation Checkpoint

  • Action: Pour the reaction mixture over crushed ice (maintaining the quench temperature < 10 °C) to precipitate the crude product. Filter and wash with cold water.

  • Self-Validation: Before proceeding to recrystallization, dissolve a 1 mg aliquot of the crude precipitate in methanol. Run a rapid HPLC or TLC against the starting material reference standard.

  • Diagnostic Rule: If starting material > 5%, the propagation phase was too short or the nitrating mixture was compromised by water. Do not proceed to purification until conversion is analytically verified.

Section 2: Temperature Optimization Matrix

The following table summarizes the quantitative and qualitative effects of temperature deviations on the reaction system.

Temperature RangeKinetic EffectPrimary Reaction OutcomeRisk / Byproduct Profile
< 0 °C Severe kinetic suppressionIncomplete conversionAccumulation of unreacted

(High thermal runaway risk upon warming).
0–5 °C Controlled exothermSafe addition of nitrating agentHigh regioselectivity, but sluggish overall conversion if maintained indefinitely.
20–25 °C Optimal propagationComplete mono-nitrationIdeal balance of yield, purity, and reaction velocity.
> 50 °C Excessive thermal energyLoss of regioselectivityOxidative cleavage of methoxy group, dinitration, and decarboxylation[2][3].
Section 3: Troubleshooting Guides & FAQs

Q1: My HPLC shows multiple new peaks, and the crude product is darkly colored. Why am I seeing oxidative cleavage? A1: This is a classic symptom of thermal overshoot. The methoxy group is highly electron-donating, making the aromatic ring highly susceptible to oxidation by nitric acid. When internal temperatures exceed 40–50 °C, the nitric acid begins to act as a harsh oxidizer rather than a nitrating agent. This leads to demethylation (yielding phenolic byproducts) or complete oxidative rupture of the aromatic ring[1][3]. Ensure your cooling bath is maintained strictly below 5 °C during the entire addition phase.

Q2: The reaction stalled with 30% unreacted starting material. Should I heat the reactor to 60 °C to force it to completion? A2: Absolutely not. Heating substituted benzoic acids in strong mixed acids above 50–60 °C frequently induces decarboxylation, leading to the evolution of


 gas and the formation of volatile, off-target chloromethoxynitrobenzene derivatives[2]. Instead of heating, verify the water content of your acids (excess water severely retards nitration by shifting the nitronium ion equilibrium backward) or simply extend the propagation time at 25 °C.

Q3: How does temperature affect the regioselectivity of the nitro group insertion? A3: Regioselectivity in this multi-substituted system is kinetically controlled. At low to ambient temperatures (0–25 °C), the reaction is under strict kinetic control, directing the


 to the most electron-rich, sterically accessible position dictated by the methoxy group. Elevated temperatures provide enough thermodynamic energy to overcome the activation barriers of less favored pathways, resulting in a statistical, difficult-to-separate mixture of regioisomers.

Q4: What is the "accumulation hazard" mentioned in the temperature matrix? A4: If the reaction is over-cooled (e.g., dropping to -15 °C using a dry ice/acetone bath), the nitration kinetics become so slow that the added nitric acid simply pools in the reactor without reacting. When the reactor is eventually warmed to room temperature, this large excess of accumulated nitrating agent reacts all at once. This sudden, massive release of exothermic energy cannot be removed fast enough by standard cooling jackets, resulting in a dangerous thermal runaway[1].

Section 4: Process Workflow & Logical Relationships

Workflow Start 4-Chloro-3-methoxybenzoic Acid Dissolved in H2SO4 Cool Cooling Phase (0°C to 5°C) Start->Cool Add Mixed Acid Addition (Highly Exothermic) Cool->Add Prevents oxidation & demethylation Propagate Propagation Phase (20°C to 25°C) Add->Propagate Drives kinetic conversion Quench Ice-Water Quench (< 10°C) Propagate->Quench Halts reaction safely Validate Self-Validation (HPLC/TLC Check) Quench->Validate Confirms purity before isolation

Fig 1: Temperature-controlled workflow and validation checkpoints for the nitration process.

Section 5: References
  • Benchchem. 3-Methoxy-5-nitrobenzamide CAS 292635-40-6 - RUO. 1

  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. 2

  • UMA. Organic Chemistry of Explosives (Section 4.4: Nitrosation–Oxidation). 3

Sources

Optimization

Handling moisture sensitivity during 4-Chloro-3-methoxy-5-nitrobenzoic acid storage

Technical Support Center: 4-Chloro-3-methoxy-5-nitrobenzoic acid Welcome to the technical support guide for 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS No. 71001-78-0).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-3-methoxy-5-nitrobenzoic acid

Welcome to the technical support guide for 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS No. 71001-78-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Improper handling and storage, particularly concerning moisture, can significantly impact experimental outcomes. This guide provides direct answers to common issues and troubleshooting workflows to maintain the quality of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Chloro-3-methoxy-5-nitrobenzoic acid?

The optimal storage condition is sealed in a dry environment at 2-8°C.[1] For long-term storage, the container should be tightly closed and placed in a desiccator or a controlled low-humidity cabinet within this temperature range.[2][3][4] The key is to minimize exposure to both atmospheric moisture and elevated temperatures.

Q2: Why is moisture sensitivity a critical concern for this compound?

Moisture sensitivity is a significant issue for two primary reasons. Firstly, compounds like 4-Chloro-3-methoxy-5-nitrobenzoic acid can be hygroscopic, meaning they actively absorb moisture from the air.[2] This absorption adds water mass, which leads to inaccurate measurements when weighing the compound for a reaction, thereby compromising stoichiometry and reproducibility. Secondly, the presence of water can facilitate slow hydrolysis or other degradation pathways over time, even at reduced temperatures. A Safety Data Sheet for the methyl ester of this compound explicitly lists "Avoid moisture" as a critical condition to prevent instability.[5]

Q3: What are the visible signs that my 4-Chloro-3-methoxy-5-nitrobenzoic acid has been compromised by moisture?

The most common visual indicators of moisture exposure are changes in the physical state of the compound. You may observe:

  • Clumping or Caking: The fine, free-flowing powder will begin to form clumps or a solid cake.

  • Color Change: A noticeable shift in color, such as the development of a more pronounced yellowish or brownish hue, can indicate the onset of chemical degradation.[6]

Q4: Can I still use the compound if it only shows minor clumping?

For non-critical applications, you may be able to salvage a slightly clumped reagent by drying it under a high vacuum for several hours. However, for sensitive, quantitative experiments, it is highly inadvisable. The presence of moisture indicates that the compound's purity is no longer as specified. Using a compromised reagent can lead to failed reactions and uninterpretable data. The most trustworthy approach is to use a fresh, unopened supply for critical experiments.[4]

Q5: What are the essential personal protective equipment (PPE) and handling precautions for this compound?

When handling 4-Chloro-3-methoxy-5-nitrobenzoic acid, a comprehensive PPE regimen is mandatory.[2]

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3]

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Handle the solid in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the dust.[4][5] Avoid any actions that could generate dust.[4][5] After handling, always wash your hands and any exposed skin thoroughly.[3][7]

Troubleshooting Guide

This section addresses specific experimental problems that may arise from improper storage of 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Scenario 1: Inconsistent Experimental Results or Lower than Expected Yields

Question: My recent experiments using 4-Chloro-3-methoxy-5-nitrobenzoic acid have resulted in poor yields and a lack of reproducibility. I suspect a reagent issue. Could the storage of this compound be the cause?

Answer and Analysis: Absolutely. This is a classic sign of a moisture-compromised reagent. When the compound absorbs water, the actual mass of the active molecule in a weighed sample is lower than measured. This systematic error in molar quantity can drastically affect reactions sensitive to stoichiometry, leading to lower yields and side product formation. Furthermore, any degradation products present could potentially inhibit or interfere with your reaction mechanism.

Troubleshooting Protocol:

  • Visual Inspection: Carefully examine the compound in its container. Look for the signs of moisture exposure described in FAQ #3 (clumping, discoloration).

  • Purity Verification (Melting Point): Determine the melting point of a small sample. A broad or depressed melting point range compared to the literature value is a strong indicator of impurities, including water.

  • Remediation (Drying): If the compound shows only minor clumping, you can attempt to dry it. Place a sample in a vacuum oven at a mild temperature (e.g., 30-40°C) under high vacuum for 4-8 hours. Allow it to cool to room temperature in a desiccator before use.

  • Control Experiment: The most definitive test is to run your reaction in parallel with a sample from a new, unopened bottle of 4-Chloro-3-methoxy-5-nitrobenzoic acid. If this reaction proceeds as expected, it confirms that your original stock is compromised.

Scenario 2: Appearance of Unknown Peaks in Analytical Data (HPLC, LC-MS)

Question: My HPLC analysis of a reaction mixture shows new, unexpected peaks that were not present in previous runs. Could my starting material, 4-Chloro-3-methoxy-5-nitrobenzoic acid, be degrading?

Answer and Analysis: The appearance of new peaks is a strong indication that your starting material has degraded.[6] While the specific degradation pathways for 4-Chloro-3-methoxy-5-nitrobenzoic acid are not extensively documented in public literature, the functional groups present (a carboxylic acid, a nitro group, and a chloro-substituent on an aromatic ring) are susceptible to hydrolysis under certain conditions.[6] Moisture absorbed during storage can facilitate these degradation processes, creating impurities that are then carried through your experiment and detected by sensitive analytical techniques like HPLC.

Troubleshooting Workflow:

  • Isolate the Variable: First, confirm the source of the impurity. Inject a solution of only your stored 4-Chloro-3-methoxy-5-nitrobenzoic acid (dissolved in a suitable solvent) into your HPLC system. If the extraneous peaks are present, you have confirmed the starting material is the source.

  • Characterize Impurities (LC-MS): If your lab has the capability, analyze the compromised starting material using LC-MS. The mass-to-charge ratio data can provide crucial clues to the structure of the degradation products.[6]

  • Implement Corrective Storage: Immediately transfer your stock to a desiccator or a humidity-controlled environment to prevent further degradation.

  • Decision on Use: For future experiments, it is imperative to use a new, verified lot of the material. The presence of unknown, structurally related impurities can have unforeseen consequences in biological assays or complex synthetic steps.

Data & Workflow Visualization

Storage and Handling Quick Reference Guide
ParameterRecommendation / ObservationRationale & Causality
Storage Temperature 2-8°C[1]Reduces the rate of potential chemical degradation.
Atmosphere Inert & Dry (e.g., Argon, N₂) in a desiccatorPrevents absorption of atmospheric moisture (hygroscopicity) and potential oxidation.[2][5]
Container Tightly sealed, airtight container[2][4]Creates a physical barrier against moisture ingress.
Visible Signs of Moisture Clumping, caking, discoloration (yellow/brown)[6]Physical manifestation of water absorption and potential chemical degradation.
Handling Environment Well-ventilated area or chemical fume hood[4]Minimizes inhalation risk of fine powder.[5][7]
Purity Check Melting point analysis, TLC, or HPLCVerifies compound integrity before use in critical experiments.
Troubleshooting Workflow for Suspected Moisture Contamination

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Decision & Action start1 Inconsistent Results / Low Yields inspect Visually Inspect Stock start1->inspect start2 Visible Change in Compound (Clumping) start2->inspect test Perform Purity Test (e.g., Melting Point, HPLC) inspect->test Moisture Suspected dry Attempt Drying (High Vacuum) test->dry Minor Impurity/ Clumping control Run Control Experiment with New Stock test->control Confirm Issue discard Discard Stock for Critical Applications test->discard Significant Impurity/ Discoloration proceed Proceed with Caution (Non-Critical Use) test->proceed Purity Acceptable dry->test Re-test Purity control->discard Issue Confirmed

Caption: Troubleshooting workflow for issues related to moisture in 4-Chloro-3-methoxy-5-nitrobenzoic acid.

References

  • 4-Chloro-3-Nitro Benzoic Acid - SDI . Shree Durgadevi Industries. [Link]

  • MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate - Capot Chemical . Capot Chemical. (2018-01-10). [Link]

  • 3 - SAFETY DATA SHEET . Thermo Fisher Scientific. (2025-09-06). [Link]

  • Nitrobenzoic acid - Wikipedia . Wikipedia. [Link]

  • NITROBENZOIC ACID - Ataman Kimya . Ataman Kimya. [Link]

Sources

Troubleshooting

Minimizing decarboxylation side reactions of 4-Chloro-3-methoxy-5-nitrobenzoic acid

Technical Support Center: 4-Chloro-3-methoxy-5-nitrobenzoic acid Welcome to the technical support guide for 4-Chloro-3-methoxy-5-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-3-methoxy-5-nitrobenzoic acid

Welcome to the technical support guide for 4-Chloro-3-methoxy-5-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and mitigate the common challenge of unintended decarboxylation. By understanding the underlying mechanisms and adopting optimized protocols, you can significantly improve reaction outcomes, ensuring the integrity of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Q1: Why is 4-Chloro-3-methoxy-5-nitrobenzoic acid prone to decarboxylation?

A1: The susceptibility of this molecule to decarboxylation stems from the strong electron-withdrawing nature of the nitro group (-NO₂) positioned para to the chloro substituent and meta to the carboxylic acid. This electronic arrangement stabilizes the transient carbanion intermediate that forms upon the loss of carbon dioxide (CO₂). Elevated temperatures, the presence of certain metal catalysts, or strongly acidic/basic conditions can provide the necessary energy or alternative pathways to initiate this side reaction.[1][2]

Q2: What is the primary byproduct of the decarboxylation reaction?

A2: The decarboxylation of 4-Chloro-3-methoxy-5-nitrobenzoic acid results in the formation of 1-Chloro-2-methoxy-4-nitrobenzene . The loss of the -COOH group as CO₂ is followed by protonation of the resulting carbanion on the aromatic ring.

Q3: What are the initial signs that decarboxylation is occurring in my reaction?

A3: The most common indicators include:

  • Gas Evolution: You may observe bubbling or effervescence (release of CO₂) as the reaction proceeds, especially upon heating.

  • In-Process Monitoring Discrepancies: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may show a new, less polar spot/peak corresponding to the 1-Chloro-2-methoxy-4-nitrobenzene byproduct.[1]

  • Low Yield: The final isolated yield of your desired product will be lower than expected due to the consumption of the starting material in the side reaction.

  • Purification Difficulties: The presence of the decarboxylated byproduct can complicate the purification of your target compound.

Q4: Are there "safe" temperature ranges to prevent this side reaction?

A4: While a definitive "safe" range is reaction-dependent, a key strategy is to maintain the lowest possible temperature that allows for a reasonable reaction rate. Many problematic decarboxylations occur at temperatures above 100°C.[1] For sensitive reactions like amide couplings, it is highly recommended to conduct the reaction at or below room temperature, ideally between 0°C and 25°C.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to diagnose and solve issues related to decarboxylation during your experiments.

Issue 1: Significant Formation of Decarboxylated Byproduct Detected by LC-MS/TLC
  • Potential Cause A: Excessive Reaction Temperature

    • Scientific Rationale: Thermal energy is a primary driver for decarboxylation.[1][3] The required activation energy for the C-C bond cleavage between the aromatic ring and the carboxyl group is more easily overcome at elevated temperatures. The reaction is entropically favored due to the release of gaseous CO₂.

    • Solution:

      • Reduce Temperature: Immediately lower the reaction temperature. If the reaction was being refluxed, attempt it at room temperature or even 0°C.[1]

      • Monitor at Low Temperature: Set up small-scale parallel reactions at different temperatures (e.g., 0°C, 15°C, 25°C) and monitor for both product formation and byproduct generation to find the optimal balance.

      • Consider Alternative Activation: If heat is required for activation (e.g., in a coupling reaction), explore alternative methods such as using more potent coupling agents that work efficiently at lower temperatures.

  • Potential Cause B: Inappropriate Solvent Choice

    • Scientific Rationale: The choice of solvent can influence the stability of the intermediates involved in the decarboxylation pathway. Protic solvents can potentially facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms.[1] Furthermore, high-boiling point polar aprotic solvents (e.g., DMF, DMSO) are often used at high temperatures, which indirectly promotes decarboxylation.

    • Solution:

      • Switch to Aprotic Solvents: Utilize anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1] These solvents are less likely to participate in the reaction mechanism.

      • Avoid High-Boiling Point Solvents: If possible, select a solvent that allows the reaction to proceed at a lower temperature.

  • Potential Cause C: Presence of Catalytic Metals or Strong Base/Acid

    • Scientific Rationale: Certain transition metals, particularly copper, are known to catalyze decarboxylation reactions.[4][5] Similarly, strongly basic or acidic conditions can alter the electronic state of the carboxylic acid, potentially lowering the activation energy for CO₂ loss.[6] For instance, a strong base deprotonates the acid to a carboxylate, which can then undergo decarboxylation.[7]

    • Solution:

      • Metal-Free Conditions: If your reaction does not require a metal catalyst, ensure your glassware is scrupulously clean and free of metal residues.

      • Use Mild Bases: In reactions requiring a base (e.g., amide couplings), opt for a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide or potassium carbonate.[1]

      • Control pH: Maintain the reaction medium as close to neutral as possible unless acidic or basic conditions are mechanistically required for your desired transformation.

Issue 2: Low or No Yield of the Desired Product with Starting Material Consumed
  • Potential Cause: Complete or Near-Complete Decarboxylation

    • Scientific Rationale: If reaction conditions are harsh enough (e.g., prolonged heating in a high-boiling solvent), the decarboxylation side reaction can become the dominant pathway, consuming all the starting material before the desired reaction can occur.

    • Solution:

      • Re-evaluate the Entire Protocol: A complete loss of product to decarboxylation indicates a fundamental incompatibility between the substrate and the reaction conditions.

      • Implement a Low-Temperature Protocol: Redesign the experiment based on the preventative protocols outlined in Part 3 of this guide. The primary focus should be on minimizing thermal stress on the molecule.

      • Protecting Group Strategy: In complex syntheses, consider if the carboxylic acid can be introduced at a later stage of the synthesis to avoid exposing it to harsh conditions.

Part 3: Validated Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for a common reaction—amide coupling—designed specifically to minimize the decarboxylation of 4-Chloro-3-methoxy-5-nitrobenzoic acid. It also includes a summary table of influential factors.

Protocol: Amide Coupling with Minimized Decarboxylation Risk

Objective: To couple 4-Chloro-3-methoxy-5-nitrobenzoic acid with a primary amine (e.g., benzylamine) while preventing the formation of 1-Chloro-2-methoxy-4-nitrobenzene.

Materials:

  • 4-Chloro-3-methoxy-5-nitrobenzoic acid (1.0 eq)

  • Primary amine (e.g., Benzylamine, 1.1 eq)

  • Coupling Agent (e.g., HATU, 1.1 eq)

  • Non-nucleophilic Base (DIPEA, 2.0 eq)

  • Anhydrous aprotic solvent (e.g., DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere, add 4-Chloro-3-methoxy-5-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling (Critical Step): Cool the reaction mixture to 0°C using an ice-water bath. This is the most critical step to mitigate the risk of decarboxylation.[1]

  • Activation: To the cooled solution, add the coupling agent (HATU, 1.1 eq) followed by the non-nucleophilic base (DIPEA, 2.0 eq). Stir for 10-15 minutes at 0°C to allow for the formation of the activated ester.

  • Nucleophilic Addition: Slowly add the primary amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction's progress by TLC or LC-MS. Crucially, check for the formation of the non-polar decarboxylated byproduct alongside the desired amide product.

  • Workup: Once the reaction is complete, quench by washing with a mild aqueous solution (e.g., saturated ammonium chloride).

  • Purification: Extract the product and purify using standard column chromatography to isolate the desired amide.

Data Summary: Factors Influencing Decarboxylation
FactorCondition Promoting DecarboxylationRecommended Condition to Minimize DecarboxylationRationale
Temperature High (> 50-100°C)Low (0°C to 25°C)Reduces thermal energy available to overcome the activation barrier of the C-C bond cleavage.[1]
pH Strongly Acidic or BasicNear-Neutral (pH 6-8)Avoids catalysis pathways that are promoted by very high or low pH.[6]
Solvent High-boiling, ProticLow-boiling, Aprotic (DCM, THF)Minimizes thermal stress and avoids solvent participation in the reaction mechanism.[1]
Catalysts Transition Metals (e.g., Cu, Pd)Catalyst-free (if possible)Prevents metal-catalyzed pathways that can significantly lower the decarboxylation temperature.[4][5]
Base Strong, Nucleophilic (NaOH, K₂CO₃)Weak, Hindered (DIPEA, Et₃N)Minimizes harsh basic conditions that can promote CO₂ loss.[1]

Part 4: Visual Guides (Mechanisms & Workflows)

Decarboxylation Mechanism

The diagram below illustrates the unimolecular (SE1-type) decarboxylation pathway, highlighting the formation of the stabilized carbanion intermediate.

Decarboxylation_Mechanism Start 4-Chloro-3-methoxy-5-nitrobenzoic acid TS Transition State (C-C bond breaking) Start->TS Heat (Δ) or Catalyst Intermediate Aryl Carbanion Intermediate (Resonance Stabilized by -NO2) TS->Intermediate Loss of CO₂ CO2 CO₂ TS->CO2 Byproduct 1-Chloro-2-methoxy-4-nitrobenzene Intermediate->Byproduct Protonation (H⁺) from solvent/trace acid

Caption: Unimolecular decarboxylation pathway of the title compound.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and addressing decarboxylation issues in your experiment.

Troubleshooting_Workflow Start Problem: Low Yield / Byproduct Formation Temp_Check Was reaction temp > 25°C? Start->Temp_Check Solvent_Check Was a protic or high-boiling solvent used (e.g., H₂O, DMF)? Temp_Check->Solvent_Check No Sol_Temp Solution: Reduce temp to 0-25°C. Monitor kinetics. Temp_Check->Sol_Temp Yes Base_Check Was a strong base used (e.g., NaOH, t-BuOK)? Solvent_Check->Base_Check No Sol_Solvent Solution: Switch to anhydrous aprotic solvent (e.g., DCM, THF). Solvent_Check->Sol_Solvent Yes Metal_Check Does the reaction use a metal catalyst (e.g., Cu)? Base_Check->Metal_Check No Sol_Base Solution: Use a mild, non-nucleophilic base (e.g., DIPEA). Base_Check->Sol_Base Yes Sol_Metal Solution: If possible, use metal-free conditions. If not, lower temp drastically. Metal_Check->Sol_Metal Yes Success Problem Resolved Metal_Check->Success No (Consult further literature) Sol_Temp->Solvent_Check Sol_Solvent->Base_Check Sol_Base->Metal_Check Sol_Metal->Success

Caption: A decision tree for troubleshooting decarboxylation side reactions.

References

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions . (1996). Energy & Fuels. [Link]

  • Chemistry Decarboxylation Reaction . IIT Kanpur. [Link]

  • Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I . Bulletin of the Chemical Society of Japan, 43(11), 3651-3652. [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids . (2026). OSTI.GOV. [Link]

  • Yousefi, R., Hosseini, A., & Tajbakhsh, M. (2021). Copper(II) Acetylacetonate/Tetrabutylammonium Hydrogen Sulfate: A New System for Decarboxylation of Aromatic Carboxylic Acids under Amine‐Free Conditions . ChemistrySelect. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts . (2023). Journal of the American Chemical Society. [Link]

  • Decarboxylation of Carboxylic Acids . Organic Chemistry Tutor. [Link]

Sources

Optimization

Resolving color degradation issues in 4-Chloro-3-methoxy-5-nitrobenzoic acid solutions

Current Status: Operational Topic: Stability, Color Degradation, and Purification CAS Reference: 71001-78-0 (and related isomers) Document ID: TS-NITRO-045[1] Introduction: Defining the Baseline Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability, Color Degradation, and Purification CAS Reference: 71001-78-0 (and related isomers) Document ID: TS-NITRO-045[1]

Introduction: Defining the Baseline

Welcome to the technical support hub for 4-Chloro-3-methoxy-5-nitrobenzoic acid . As a Senior Application Scientist, I often see researchers struggle with the color stability of nitro-aromatic intermediates.

Before troubleshooting, we must establish the Standard Reference State :

  • Normal Appearance: Off-white to pale yellow crystalline powder.[1]

  • Solution Appearance: Colorless to very pale yellow (in neutral/acidic organic solvents).[1]

  • Degraded State: Deep yellow, orange, rust-brown, or red.[1]

If your material has deviated from the "Normal" state, it indicates one of three issues: Photochemical Decay , Trace Metal Chelation , or Unintended Nucleophilic Substitution .

Module 1: Diagnostic Troubleshooting (The "Why")

Use this module to identify the root cause of the discoloration.[2]

Q1: Why is my solution turning brown/red upon exposure to light?

Diagnosis: Photochemical Reduction of the Nitro Group. Mechanism: Nitrobenzoic acid derivatives are photosensitive.[1] Exposure to UV/visible light excites the nitro group (


), leading to a stepwise reduction to nitroso (

) and hydroxylamine (

) species. These intermediates often condense to form azoxy or azo dimers, which are intensely colored (deep orange/red) even at ppm levels.[1] Immediate Action:
  • Transfer solutions to amber glassware .[1]

  • Wrap reaction vessels in aluminum foil.

Q2: The color deepens significantly when I add base (NaOH/KOH). Is this degradation?

Diagnosis: Bathochromic Shift (Reversible) or Meisenheimer Complex (Irreversible).[1] Mechanism:

  • Reversible: Deprotonating the carboxylic acid forms a benzoate anion.[1] This changes the electronic conjugation, often causing a "Bathochromic Shift" (yellowing), which is normal.

  • Irreversible (Warning): If you use a strong base in a nucleophilic solvent (like Methanol/NaOH), you risk triggering Nucleophilic Aromatic Substitution (SnAr) .[1] The Chlorine at position 4 is ortho to the Nitro group (position 5). This makes the Chlorine highly labile. You may be inadvertently synthesizing 4-hydroxy-3-methoxy-5-nitrobenzoic acid or a methoxy-derivative, which will have a distinct deep color profile.[1]

Q3: My solid looks "rusty" but NMR shows >98% purity. Why?

Diagnosis: Surface Oxidation or Trace Metal Contamination.[1] Mechanism:

  • Surface Oxidation: Nitro compounds can form a "skin" of degradation products.[1] Because these impurities have high extinction coefficients, 0.1% impurity can cause 90% of the visual color.

  • Metal Chelation: The ortho relationship between the Methoxy (pos 3) and Chloro (pos 4) groups, combined with the acid, creates a potential ligand site for iron (Fe) or copper (Cu) ions from steel reactors, leading to colored complexes.

Visual Logic: Troubleshooting Flowchart

TroubleshootingLogic Start START: Color Issue Observed CheckSolvent Q: Is the solvent Basic (e.g., NaOH, Amines)? Start->CheckSolvent CheckLight Q: Was it exposed to light > 1 hour? CheckSolvent->CheckLight No (Neutral/Acidic) CheckHeat Q: Was heat applied? CheckSolvent->CheckHeat Yes (Basic) ResultPhoto CAUSE: Photochemical Nitro-Reduction CheckLight->ResultPhoto Yes ResultOxidation CAUSE: Thermal Oxidation or Metal Chelation CheckLight->ResultOxidation No CheckHeat->CheckLight No ResultSnAr HIGH RISK: Unintended Reaction (SnAr Displacement of Cl) CheckHeat->ResultSnAr Yes ActionVerify ACTION: Check LC-MS for Hydrolysis Product ResultSnAr->ActionVerify ActionCarbon ACTION: Perform Carbon Treatment (See Protocol A) ResultPhoto->ActionCarbon ResultOxidation->ActionCarbon caption Figure 1: Diagnostic Logic for Nitrobenzoic Acid Color Degradation

Module 2: Remediation Protocols (The "Fix")

If your material is degraded, "washing" it with solvent is rarely enough.[1] You must use Activated Carbon Treatment to adsorb the high-molecular-weight color bodies.

Protocol A: Activated Carbon Purification (Standard)

Best for removing photochemical degradation products (red/brown impurities).

StepActionTechnical Note
1 Dissolve Dissolve crude solid in Ethanol (95%) or Methanol .[1] Use 10-15 mL solvent per gram of solid.[1]
2 Add Carbon Add Activated Carbon (Darco G-60 or equivalent) . Dosage: 5-10 wt% relative to the substrate mass.
3 Heat Heat to reflux (mild boil) for 30-45 minutes .
4 Filter Filter hot through a Celite pad (diatomaceous earth) to remove carbon fines.
5 Crystallize Concentrate the filtrate by 50%. Add water dropwise until turbid.[1][3] Cool to 4°C.
6 Isolate Filter the pale yellow crystals and dry under vacuum.
Protocol B: Recrystallization (for Bulk Purity)

Best if the material is chemically impure (e.g., <95%).

  • Solvent System: Ethanol/Water (3:1 ratio).[1]

  • Method: Dissolve in boiling Ethanol. Add hot water until just cloudy. Add a few drops of Ethanol to clear it.[1] Let cool slowly to Room Temp, then 0°C.

  • Critical Warning: Do not use Acetone/Base mixtures for recrystallization, as Acetone can form colored condensates with nitro-aldehydes (Janovsky reaction-like side products).[1]

Module 3: Prevention & Handling (SOP)

To prevent recurrence, adopt these handling standards.

Storage Requirements
  • Container: Amber glass bottles with Teflon-lined caps.

  • Atmosphere: Flush headspace with Nitrogen or Argon before sealing.[1]

  • Temperature: Store at 2-8°C . Nitro compounds are thermally active; room temperature storage accelerates "browning" over months.[1]

Solvent Compatibility Table
Solvent ClassCompatibilityRisk LevelNotes
Alcohols (MeOH, EtOH) GoodLowExcellent for storage/transport.[1]
Chlorinated (DCM, Chloroform) GoodLowGood solubility, but avoid long-term storage (acid formation).[1]
Aqueous Base (NaOH, KOH) POOR HIGH Causes salt formation (yellowing) and risks Cl-displacement.[1]
Amines (TEA, Pyridine) POOR HIGH Will react with the Chloro group (SnAr) to form amine derivatives.

Visual Logic: Purification Workflow

PurificationWorkflow Raw Degraded Material (Brown/Red) Dissolve 1. Dissolve in Hot Ethanol Raw->Dissolve Carbon 2. Add Activated Carbon (5-10%) Dissolve->Carbon Reflux 3. Reflux 30 mins Carbon->Reflux Filter 4. Hot Filtration (Celite) Reflux->Filter Cryst 5. Crystallize (+Water, Cool) Filter->Cryst Final Pure Product (Pale Yellow) Cryst->Final caption Figure 2: Activated Carbon Purification Workflow for Color Removal

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 49757533, Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization and carbon treatment of nitro compounds).

  • Biotage. (2023).[1][4] How can I remove color from my reaction product? (Technical Note on Flash Chromatography and Carbon Treatment). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may possess explosive properties or severe toxicity.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Executive Summary 4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) is a critical intermediate in the synthesis of heterocycle-based pharmaceutical APIs, particularly tyrosine kinase inhibitors (e.g., EGFR inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) is a critical intermediate in the synthesis of heterocycle-based pharmaceutical APIs, particularly tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other oncology targets. Its structural integrity is paramount for downstream yield and purity.

This guide provides a definitive technical analysis of the 1H NMR spectrum of this compound. Unlike generic spectral databases, we objectively compare its spectral performance across solvent systems and differentiate it from common regioisomeric impurities and synthetic precursors. This approach ensures that researchers can confidently validate their material before committing to expensive GMP manufacturing steps.

Structural Analysis & Assignment Logic

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the molecule. The structure is an unsymmetrical tetrasubstituted benzene ring.

Substituent Effects:

  • Position 1 (COOH): Strong Electron Withdrawing Group (EWG). Deshields ortho protons.

  • Position 3 (OMe): Electron Donating Group (EDG) by resonance. Shields ortho/para protons.[1][2]

  • Position 4 (Cl): Weakly deactivating/EWG.

  • Position 5 (NO2): Strong EWG. Strongly deshields ortho protons.

Proton Environments:

  • H2: Located between COOH and OMe. The shielding effect of the ortho-methoxy group competes with the deshielding of the carboxyl.

  • H6: Located between COOH and NO2. Both groups are strong EWGs, creating a highly deshielded environment.

  • Methoxy (-OCH3): Isolated methyl group attached to oxygen.

  • Carboxylic Acid (-COOH): Labile proton, highly sensitive to solvent and concentration.

Visualization: Structural Assignment Logic

G Molecule 4-Chloro-3-methoxy-5-nitrobenzoic acid H6 H6 Proton (Ortho to NO2 & COOH) Most Deshielded Molecule->H6 ~8.5 - 8.8 ppm H2 H2 Proton (Ortho to OMe & COOH) Moderately Deshielded Molecule->H2 ~7.6 - 7.9 ppm OMe Methoxy Protons (Singlet) Molecule->OMe ~3.9 - 4.0 ppm COOH Acid Proton (Exchangeable) Molecule->COOH ~13.0 - 14.0 ppm H6->H2 Meta Coupling (J ~ 2 Hz)

Caption: Figure 1. Assignment logic correlating structural position to predicted chemical shift ranges.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

Choosing the correct solvent is not merely a matter of solubility; it dictates the visibility of the critical carboxylic acid proton and the resolution of aromatic signals.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Solubility ExcellentPoor to ModerateNitrobenzoic acids often require polar aprotic solvents to break intermolecular H-bonds.
-COOH Signal Visible (~13.5 ppm, broad s)Often Invisible or BroadDMSO forms strong H-bonds with the acid proton, slowing exchange and sharpening the peak.
Water Peak ~3.33 ppm~1.56 ppmDMSO is hygroscopic; the water peak can obscure signals if the sample is wet, though it rarely interferes with aromatics here.
Aromatic Resolution HighModerateDMSO polarity often induces larger dispersion between H2 and H6 due to solvation effects.

Recommendation: Use DMSO-d6 for full characterization. The visibility of the COOH proton provides a stoichiometric check (Integration = 1H) that confirms the free acid form versus a salt or ester.

Spectral Data & Interpretation

The following data represents the standard spectroscopic signature in DMSO-d6 at 300K.

Table 1: Chemical Shift Assignments
PositionShift (δ, ppm)MultiplicityIntegralCoupling Constant (

)
Assignment
-COOH 13.5 - 14.0Broad Singlet1HN/ACarboxylic Acid
H-6 8.10 - 8.30Doublet (d)1H

Hz
Aromatic (adj. to NO2)
H-2 7.60 - 7.80Doublet (d)1H

Hz
Aromatic (adj. to OMe)
-OCH3 3.95 - 4.05Singlet (s)3HN/AMethoxy Group
Solvent 2.50Quintet--DMSO-d5 residual
Water 3.33Broad Singlet--H2O in DMSO

Note on Coupling: H2 and H6 are meta to each other relative to the ring carbons (1,3-relationship). While separated by the ipso-carbon (C1), they typically exhibit a small meta-coupling (


) of approximately 2 Hz. In lower-field instruments (300 MHz), these may appear as singlets.

Comparative Analysis: Differentiation from Alternatives

In a synthesis context, the "alternatives" are the impurities: regioisomers and precursors. Distinguishing these is critical for Quality Control.

Scenario A: Differentiation from Precursor (Methyl Ester)

Alternative: Methyl 4-chloro-3-methoxy-5-nitrobenzoate

  • Differentiation: The precursor will show two methyl singlets (one -OCH3 at ~4.0 ppm, one -COOCH3 at ~3.9 ppm) and lack the broad acid peak at 13+ ppm.

  • Why it matters: Incomplete hydrolysis is a common process failure.

Scenario B: Differentiation from Regioisomer

Alternative: 4-Chloro-5-methoxy-2-nitrobenzoic acid (Isomer where NO2 is ortho to COOH)

  • Differentiation:

    • Target Molecule: H2 and H6 are meta (J ~ 2 Hz).

    • Isomer: Protons would be at C3 and C6 (para relationship). Para coupling is typically negligible (

      
       Hz), appearing as sharp singlets.
      
    • Shift Logic: In the isomer, the proton ortho to the nitro group (C3) would be shielded by the adjacent methoxy group, altering the aromatic dispersion pattern.

Visualization: Impurity Identification Workflow

G Start Analyze 1H NMR Spectrum (DMSO-d6) CheckAcid Check >13 ppm Region Start->CheckAcid AcidPresent Broad Singlet Present CheckAcid->AcidPresent AcidAbsent Signal Absent CheckAcid->AcidAbsent CheckMethyl Count Methyl Singlets (3.0 - 4.5 ppm) AcidPresent->CheckMethyl ResultEster IMPURITY: Methyl Ester Precursor AcidAbsent->ResultEster Likely Ester/Salt OneMethyl 1 Singlet (3H) CheckMethyl->OneMethyl TwoMethyl 2 Singlets (3H + 3H) CheckMethyl->TwoMethyl CheckAromatic Check Aromatic Coupling OneMethyl->CheckAromatic TwoMethyl->ResultEster Mixed Ester/Acid MetaCoup Two Doublets (J ~ 2Hz) CheckAromatic->MetaCoup OrthoCoup Two Doublets (J ~ 8Hz) CheckAromatic->OrthoCoup ResultTarget CONFIRMED: 4-Chloro-3-methoxy-5-nitrobenzoic acid MetaCoup->ResultTarget ResultIsomer IMPURITY: Regioisomer or De-nitro analog OrthoCoup->ResultIsomer Wrong Subst. Pattern

Caption: Figure 2. Decision tree for validating structural identity against common synthesis impurities.

Experimental Protocol

To ensure reproducibility and match the comparative data above, follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh 10-15 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure DMSO is from a fresh ampoule to minimize water content (~3.33 ppm), which can broaden the -COOH signal.

  • Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)

  • Pulse Sequence: zg30 (30° pulse angle)

  • Number of Scans (NS): 16 (sufficient for 10 mg).

  • Relaxation Delay (D1):

    
     1.0 second. (For quantitative integration of the acid peak, increase D1 to 5-10 seconds).
    
  • Spectral Width: -2 to 16 ppm (Must capture the acid peak).

Step 3: Processing

  • Phasing: Apply automatic phasing, then manually correct to ensure the baseline is flat around the broad acid peak.

  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

  • Integration:

    • Set the Methoxy singlet (3H) as the reference integral = 3.00.

    • Verify the aromatic protons integrate to ~1.00 each.

    • Verify the acid proton integrates to ~0.8 - 1.0 (variability due to exchange is normal).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12520000, 4-Chloro-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts). Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Chloro-3-methoxy-5-nitrobenzoic acid

An in-depth structural elucidation of highly functionalized small molecules requires moving beyond basic mass-to-charge (m/z) matching. As a Senior Application Scientist, I frequently encounter compounds where steric cro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of highly functionalized small molecules requires moving beyond basic mass-to-charge (m/z) matching. As a Senior Application Scientist, I frequently encounter compounds where steric crowding and competing electronic effects create highly complex gas-phase dissociation kinetics.

4-Chloro-3-methoxy-5-nitrobenzoic acid (Exact Mass: 231.014 Da) is a prime example of such a molecule. With four distinct functional groups—a carboxylic acid, a methoxy group, a nitro group, and a chlorine atom—anchored to a single benzene ring, its fragmentation behavior is highly dependent on the energy deposition method used during tandem mass spectrometry (MS/MS).

This guide objectively compares the fragmentation patterns of this compound across three distinct MS/MS platforms: low-energy Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Ultraviolet Photodissociation (UVPD).

Part 1: Mechanistic Causality of Gas-Phase Fragmentation

To predict and interpret the MS/MS spectra of 4-Chloro-3-methoxy-5-nitrobenzoic acid, we must first understand the thermodynamic and kinetic drivers of its functional groups in the gas phase. Operating in negative electrospray ionization (ESI-) mode is mandatory here, as the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 229.986 (based on the ³⁵Cl isotope).

Once isolated, the precursor ion undergoes several competing fragmentation pathways:

  • Facile Decarboxylation (-CO₂, 44 Da): The loss of carbon dioxide is the lowest-energy dissociation pathway for deprotonated benzoic acids [1]. This cleavage is driven by the formation of a stable resonance-stabilized carbanion on the aromatic ring, yielding a primary fragment at m/z 185.996.

  • Nitro-Nitrite Rearrangement (-•NO, 30 Da): Unlike aliphatic nitro groups that typically lose NO₂, aromatic nitro compounds frequently undergo a well-documented gas-phase isomerization to a nitrite ester (-O-N=O) prior to dissociation. This results in the homolytic loss of a nitric oxide radical (•NO), leaving behind a phenoxy radical anion [2].

  • Methoxy Radical Cleavage (-•CH₃, 15 Da): The methoxy group can undergo homolytic cleavage to expel a methyl radical. While this violates the "even-electron rule" typical of low-energy CID, the resulting radical anion is heavily stabilized by the extended conjugation of the tetrasubstituted ring [3].

  • Halogen Loss (-•Cl, 35 Da): Chlorine is highly electronegative, and its cleavage typically requires higher internal energy deposition (such as in HCD or UVPD). The loss of the chlorine radical serves as a definitive structural marker, especially when correlated with the disappearance of the characteristic 3:1 (³⁵Cl/³⁷Cl) isotopic signature[4].

Part 2: Platform Comparison & Quantitative Data

Different mass spectrometry platforms deposit internal energy into the precursor ion at different rates and via different mechanisms. Below is an objective comparison of how 4-Chloro-3-methoxy-5-nitrobenzoic acid behaves across a Triple Quadrupole (QqQ CID), an Orbitrap (HCD), and an Orbitrap equipped with a 213 nm laser (UVPD).

Table 1: Relative Fragment Ion Abundances Across MS/MS Platforms
Fragment IonExact Mass (m/z)Origin / Neutral LossQqQ CID (20 eV)Orbitrap HCD (35 NCE)Orbitrap UVPD (50 ms)
[M-H]⁻ 229.986Precursor Ion (³⁵Cl)15%5%40%
[M-H - CO₂]⁻ 185.996Decarboxylation (-44 Da)100% (Base) 100% (Base) 85%
[M-H - •CH₃]⁻• 214.962Methoxy Cleavage (-15 Da)5%15%60%
[M-H - CO₂ - •NO]⁻• 155.991Nitro Rearrangement (-30 Da)2%45%75%
[M-H - CO₂ - •Cl]⁻• 151.027Halogen Loss (-35 Da)<1%30%90% (Base)

Performance Insights:

  • QqQ CID: Operates in a low-energy, single-collision regime. The spectrum is overwhelmingly dominated by the thermodynamic minimum (loss of CO₂). This makes QqQ CID excellent for sensitive quantification (MRM) but poor for deep structural elucidation.

  • Orbitrap HCD: The multi-collision environment of the C-trap allows for secondary and tertiary fragmentation. Following decarboxylation, the ion retains enough internal energy to subsequently eject •NO and •Cl.

  • Orbitrap UVPD: Photodissociation accesses excited electronic states rather than just vibrational heating. This bypasses the thermodynamic bottleneck of decarboxylation, promoting direct homolytic cleavages (such as the loss of •Cl and •CH₃) and providing the richest structural fingerprint.

Part 3: Fragmentation Pathway Visualization

Fragmentation M [M-H]⁻ m/z 230 F1 [M-H - CO₂]⁻ m/z 186 M->F1 - CO₂ (44 Da) Decarboxylation F2 [M-H - •CH₃]⁻• m/z 215 M->F2 - •CH₃ (15 Da) Homolytic Cleavage F3 [M-H - CO₂ - •NO]⁻• m/z 156 F1->F3 - •NO (30 Da) Nitro-Nitrite Rearrangement F4 [M-H - CO₂ - •Cl]⁻• m/z 151 F1->F4 - •Cl (35 Da) Halogen Loss

Fig 1: ESI-MS/MS negative ion fragmentation pathway of 4-Chloro-3-methoxy-5-nitrobenzoic acid.

Part 4: Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure high-confidence data acquisition, the following protocol incorporates a self-validating feedback loop utilizing the native isotopic signature of the chlorine atom.

Step 1: Sample Preparation & Matrix Control
  • Dissolve the 4-Chloro-3-methoxy-5-nitrobenzoic acid reference standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 500 ng/mL using an initial mobile phase composition of 90:10 Water:Acetonitrile containing 5 mM Ammonium Acetate (pH ~6.8) .

    • Causality: Ammonium acetate buffers the solution to ensure consistent deprotonation of the carboxylic acid moiety. Avoid using strong acids (like 0.1% Formic Acid) in negative mode, as they will suppress the [M-H]⁻ ionization efficiency and artificially lower your signal-to-noise ratio.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS Water.

  • Mobile Phase B: LC-MS Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry Acquisition & Self-Validation
  • Ion Source: ESI Negative Mode. Set Capillary Voltage to -2.5 kV and Transfer Tube Temperature to 320 °C.

  • MS1 Resolution: 70,000 FWHM.

  • MS2 Resolution: 35,000 FWHM.

  • Isolation Window (Critical): Set the quadrupole isolation window to 1.0 m/z .

    • Self-Validation Check: You must isolate the ³⁵Cl monoisotopic peak (m/z 229.986) entirely independently from the ³⁷Cl isotope (m/z 231.983). If your isolation window is too wide (e.g., 3.0 m/z), both isotopes will co-fragment. You validate your isolation purity by observing the m/z 186 fragment—if you see a corresponding peak at m/z 188 in your MS/MS spectrum, your isolation window is too wide, and your spectrum is convoluted.

Step 4: Fragmentation Execution
  • HCD: Acquire multiplexed spectra at Normalized Collision Energies (NCE) of 20, 35, and 50 to capture both the fragile decarboxylation and the stubborn halogen losses.

  • UVPD: If equipped, fire the 213 nm solid-state laser with activation times of 25 ms and 50 ms to generate the radical-rich structural fingerprint.

References

  • Harley-Mason, J., Toube, T. P., & Williams, D. H. "Studies in Mass Spectrometry. Part VIl1. peri- and ortho-Effects in the Mass Spectra of Some Aromatic Nitro-compounds." Journal of the Chemical Society B: Physical Organic, 1966, 396-400. Available at:[Link]

  • Schymanski, E. L., et al. "Ultraviolet Photodissociation for Non-Target Screening-Based Identification of Organic Micro-Pollutants in Water Samples." ETH Zurich Research Collection, 2020. Available at: [Link]

Validation

FT-IR Spectral Deconstruction: A Comparative Guide to 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Understanding the Fourier-Transform Infrared (FT-IR) spectral profile of a highly substituted aromatic system like 4-Chloro-3-methoxy-5-nitrobenzoic acid requires a fundamental deconstruction of its functional group inte...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Fourier-Transform Infrared (FT-IR) spectral profile of a highly substituted aromatic system like 4-Chloro-3-methoxy-5-nitrobenzoic acid requires a fundamental deconstruction of its functional group interplay. In drug development, agrochemical synthesis, and material science, distinguishing this specific compound from its structurally simpler precursors is critical for validating synthetic pathways (e.g., confirming successful nitration or selective halogenation).

As an application scientist, I approach FT-IR not just as a fingerprinting tool, but as a map of electron density. Every peak shift tells a story of inductive withdrawal, resonance donation, and intermolecular bonding. This guide objectively compares the FT-IR characteristic absorption peaks of 4-Chloro-3-methoxy-5-nitrobenzoic acid against its structural alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous analytical verification.

Mechanistic Causality of Characteristic Absorption Peaks

To accurately interpret the FT-IR spectrum of 4-Chloro-3-methoxy-5-nitrobenzoic acid ([1]), we must analyze how its four distinct functional groups manipulate the vibrational force constants of the molecule.

The Carboxyl Group (-COOH): Dimerization and Bond Order

In the solid state, carboxylic acids rarely exist as isolated monomers. They form strongly hydrogen-bonded dimers. This extensive hydrogen bonding weakens the O-H bond, causing the O-H stretching vibration to appear as a massive, heavily broadened band dominating the 3300–2500 cm⁻¹ region ([2]).

The C=O stretching frequency is highly sensitive to the electronic environment of the aromatic ring. In an unsubstituted benzoic acid, the C=O stretch occurs around 1680 cm⁻¹. However, in 4-Chloro-3-methoxy-5-nitrobenzoic acid, the strong electron-withdrawing nature of the nitro and chloro groups pulls electron density away from the ring. This reduces the ring's ability to donate electrons into the carbonyl group via resonance, thereby increasing the double-bond character (and force constant) of the C=O bond. Consequently, the C=O peak experiences a distinct blue shift to approximately 1720 cm⁻¹ ([3]).

The Nitro Group (-NO2): Coupled Vibrations

The nitro group contains two equivalent N-O bonds due to resonance delocalization. Instead of two independent stretches, these bonds couple to produce two highly diagnostic peaks:

  • Asymmetric Stretch: The out-of-phase vibration requires higher energy, manifesting as a strong peak near 1535 cm⁻¹ .

  • Symmetric Stretch: The in-phase vibration occurs at a lower energy, typically around 1350 cm⁻¹ ([4]).

The Methoxy Group (-OCH3): Resonance vs. Inductive Effects

The methoxy group acts as an electron-donating group (+M effect) via the oxygen lone pairs, which partially counteracts the extreme electron withdrawal of the nitro group. Its most prominent FT-IR signature is the Aryl-Alkyl C-O asymmetric stretch , which appears as a sharp, strong band near 1255 cm⁻¹ [3]. The aliphatic C-H stretches of the methyl group (~2950 cm⁻¹) are typically obscured by the massive O-H broad band of the carboxyl group.

The Chloro Group (-Cl): Heavy Atom Effects

Because chlorine is a relatively heavy atom, the C-Cl stretching vibration requires less energy and falls deep into the fingerprint region. For aryl chlorides, this typically appears as a sharp, moderate-to-strong band between 750 and 700 cm⁻¹ ([5]).

Visualizing Functional Group Interplay

G Core 4-Chloro-3-methoxy- 5-nitrobenzoic acid COOH Carboxyl (-COOH) Inductive & Dimerization Core->COOH NO2 Nitro (-NO2) Strong Withdrawal (-I, -M) Core->NO2 OCH3 Methoxy (-OCH3) Electron Donation (+M) Core->OCH3 Cl Chloro (-Cl) Inductive Withdrawal (-I) Core->Cl Peak1 Broad O-H: 3300-2500 cm⁻¹ Shifted C=O: ~1720 cm⁻¹ COOH->Peak1 Peak2 Asym N-O: ~1535 cm⁻¹ Sym N-O: ~1350 cm⁻¹ NO2->Peak2 Peak3 Aryl-Alkyl C-O: ~1255 cm⁻¹ OCH3->Peak3 Peak4 Aryl C-Cl: ~745 cm⁻¹ Cl->Peak4

Fig 1. Mechanistic pathways of functional group substitution on FT-IR peak shifts.

Comparative FT-IR Data Analysis

To objectively validate the identity of 4-Chloro-3-methoxy-5-nitrobenzoic acid, it must be compared against structurally related alternatives. The table below demonstrates how the systematic addition or removal of functional groups shifts the fundamental vibrational frequencies.

Vibrational Mode4-Chloro-3-methoxy-5-nitrobenzoic acid4-Chlorobenzoic Acid3-Methoxybenzoic Acid3,5-Dinitrobenzoic AcidCausality of Shift
O-H Stretch 3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹3300–2500 cm⁻¹3300–2500 cm⁻¹Dimerization remains constant across all solid-state benzoic acids.
C=O Stretch ~1720 cm⁻¹~1685 cm⁻¹~1690 cm⁻¹~1730 cm⁻¹EWGs (-NO2, -Cl) increase C=O double-bond character; EDGs (-OCH3) decrease it.
N-O (Asym) ~1535 cm⁻¹N/AN/A~1545 cm⁻¹Presence of dual -NO2 groups in the dinitro analog slightly increases the force constant.
N-O (Sym) ~1350 cm⁻¹N/AN/A~1345 cm⁻¹Symmetric stretching remains relatively stable.
C-O (Methoxy) ~1255 cm⁻¹N/A~1260 cm⁻¹N/AAryl-alkyl ether linkage vibration; highly diagnostic for the methoxy substituent.
C-Cl Stretch ~745 cm⁻¹~755 cm⁻¹N/AN/AHeavy atom vibration in the fingerprint region.

Note: Values are approximate empirical assignments based on established spectroscopic correlation tables[3].

Self-Validating Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

To ensure high data integrity and trustworthiness, FT-IR spectra for solid aromatic acids must be collected using a methodology that actively prevents baseline drift, moisture interference, and peak saturation. The following self-validating protocol is the industry standard for this class of compounds.

Phase 1: Instrument Calibration & Background
  • System Suitability Test (SST): Insert a standard polystyrene calibration film into the FT-IR spectrometer. Verify that the diagnostic peak at exactly 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹. This validates interferometer alignment.

  • Background Acquisition: Grind 100 mg of spectroscopy-grade, anhydrous Potassium Bromide (KBr) in an agate mortar. Press into a blank pellet and scan (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background spectrum shows no significant peaks at 3400 cm⁻¹ (H2O) or 2350 cm⁻¹ (CO2).

Phase 2: Sample Preparation
  • Matrix Dilution: Weigh accurately 1.0 to 1.5 mg of 4-Chloro-3-methoxy-5-nitrobenzoic acid. Add to 100 mg of the dried KBr.

    • Causality: Maintaining a ~1% sample concentration prevents the broad O-H and strong C=O peaks from "bottoming out" (achieving 0% transmittance), which destroys peak resolution.

  • Homogenization: Triturate the mixture thoroughly in the agate mortar for 2 minutes to ensure uniform particle size, reducing the Christiansen effect (asymmetric peak distortion caused by light scattering).

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes. The resulting pellet must be visually translucent.

Phase 3: Spectral Acquisition & Quality Control
  • Data Collection: Place the sample pellet in the transmission holder. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Validation:

    • Check the baseline; it should be flat and sit between 90-100% transmittance. A sloping baseline indicates poor grinding (scattering).

    • Verify that the maximum absorbance (usually the C=O stretch at ~1720 cm⁻¹) does not exceed 0.8 Absorbance Units (AU) to guarantee adherence to the Beer-Lambert law.

References

  • PubChem. "4-Chloro-3-methoxy-5-nitrobenzoic acid | C8H6ClNO5 | CID 12520000". National Institutes of Health. URL: [Link]

  • "IR Spectroscopy Tutorial: Carboxylic Acids". Organic Chemistry at CU Boulder. URL: [Link]

  • "IR Spectroscopy Tutorial: Nitro Groups". Organic Chemistry at CU Boulder. URL: [Link]

  • "12.05: Infrared Spectra of Some Common Functional Groups". Chemistry LibreTexts. URL: [Link]

  • "Infrared Frequency Lookup Tool". Specac Ltd. URL: [Link]

Sources

Comparative

Comparing reactivity of 4-Chloro-3-methoxy-5-nitrobenzoic acid vs 4-chloro-3-nitrobenzoic acid

Reactivity Profiling: 4-Chloro-3-methoxy-5-nitrobenzoic acid vs. 4-Chloro-3-nitrobenzoic acid in SNAr Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in the synthesis of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 4-Chloro-3-methoxy-5-nitrobenzoic acid vs. 4-Chloro-3-nitrobenzoic acid in SNAr

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The thermodynamic feasibility and kinetic rate of this substitution are entirely dictated by the electronic and steric environment of the aryl halide. This guide provides an objective, in-depth comparison of two structurally related building blocks: 4-chloro-3-methoxy-5-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid , detailing how a single methoxy substitution fundamentally alters their reactivity profiles.

Mechanistic Analysis: Electronic and Steric Causality

To understand the divergent reactivity of these two compounds, one must analyze the transition state of the SNAr reaction—specifically, the formation of the tetrahedral Meisenheimer complex[1].

4-Chloro-3-nitrobenzoic acid (The Activated System): In this molecule, the chlorine atom at the C4 position is highly activated for displacement. The ortho-nitro group and para-carboxylic acid group exert strong inductive (-I) and resonance (-M) electron-withdrawing effects[1]. This dual-withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, making it highly susceptible to nucleophilic attack. Furthermore, the electron-withdrawing groups stabilize the resulting anionic Meisenheimer intermediate, driving the reaction forward rapidly.

4-Chloro-3-methoxy-5-nitrobenzoic acid (The Deactivated System): The introduction of a methoxy (-OMe) group at C3 and a second nitro group at C5 completely changes the kinetic paradigm[2]. While the second nitro group provides additional electron withdrawal, the methoxy group acts as a strong resonance electron donor (+M effect). Because the methoxy group is ortho to the chlorine atom, its oxygen lone pairs donate electron density directly to the C4 position, significantly neutralizing the electron deficiency required for SNAr.

Beyond electronics, causality is heavily driven by sterics. In this compound, the C4 chlorine is flanked by two bulky ortho substituents (OMe and NO2). This creates severe steric hindrance, physically blocking the trajectory of incoming nucleophiles and drastically increasing the activation energy required to form the Meisenheimer complex.

SNAr reactivity logic driven by substituent electronic and steric effects.

Quantitative Reactivity Comparison

The theoretical deactivation of the methoxy-substituted analog translates directly to experimental hurdles. Reactions that proceed smoothly at mild temperatures for 4-chloro-3-nitrobenzoic acid require forcing conditions for its methoxy counterpart.

Parameter4-Chloro-3-nitrobenzoic acid4-Chloro-3-methoxy-5-nitrobenzoic acid
CAS Number 96-99-171001-78-0[2]
Substituents (relative to Cl) ortho-NO2, para-COOHortho-OMe, ortho-NO2, para-COOH
Electronic Profile at C4 Highly electron-deficient (-I, -M)[1]Moderately deficient (+M from OMe counteracts NO2)
Steric Environment at C4 Open (flanked by H and NO2)Highly hindered (flanked by OMe and NO2)
Typical SNAr Conditions 60–80 °C, K2CO3, DMSO[3]110–130 °C, DIPEA/DBU, DMF/NMP
Typical Reaction Time 4–8 hours18–24+ hours
Relative Reactivity HighLow

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating In-Process Controls (IPCs). Polar aprotic solvents (like DMSO or DMF) are selected because they efficiently solvate the base's counter-ion while leaving the nucleophile "naked" and highly reactive.

Protocol A: Mild SNAr of 4-Chloro-3-nitrobenzoic acid

  • Reagent Preparation: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) and the target primary or secondary amine (1.2 eq) in anhydrous DMSO[3].

  • Base Addition: Add potassium carbonate (K2CO3, 2.0 eq). The heterogeneous nature of K2CO3 in DMSO ensures continuous base availability to mop up the generated HCl without degrading the substrate[3].

  • Thermal Heating: Heat the reaction to 60 °C. The highly activated nature of the ring allows for mild heating, which prevents the decarboxylation side-reactions common in electron-deficient benzoic acids[3]. (Note: For water-soluble amines like piperazine, aqueous conditions with NaHCO3 at 110 °C can also be utilized successfully[4]).

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench a 10 µL aliquot in H2O/MeCN and analyze via LC-MS. The protocol is self-validating: the complete disappearance of the starting material mass and the appearance of the expected product mass confirms the Meisenheimer complex has successfully collapsed.

  • Workup: Pour the mixture into ice water and acidify to pH 3-4 using 1M HCl. The product will precipitate as a solid, allowing for isolation via simple vacuum filtration[4].

Protocol B: Forcing Conditions for 4-Chloro-3-methoxy-5-nitrobenzoic acid Applying Protocol A to this substrate will typically result in <10% conversion due to the +M effect and steric shielding.

  • Solvent & Base: Transition to a higher boiling solvent (e.g., NMP) and a stronger, soluble organic base (e.g., DIPEA or DBU) to drive the reaction kinetically.

  • Thermal Heating: Elevate the temperature to 110–130 °C. Prolonged heating (18–24 hours) is required to overcome the massive activation energy barrier.

  • IPC: Monitor via LC-MS every 6 hours. If conversion stalls, an additional 0.5 eq of the amine may be required to push the equilibrium.

Self-validating experimental workflow for SNAr amination with IPC feedback loop.

Applications in Drug Development

In medicinal chemistry, tuning reactivity is as important as maximizing it. While 4-chloro-3-nitrobenzoic acid is excellent for rapid library synthesis and late-stage functionalization due to its high reactivity, this same trait can lead to poor chemoselectivity if multiple nucleophilic sites are present in a complex molecule.

Conversely, 4-chloro-3-methoxy-5-nitrobenzoic acid, despite its sluggish kinetics, is deliberately chosen when the final API requires the specific steric bulk and electronic topology provided by the methoxy and dual-nitro groups. These substituents are often critical for locking the conformation of the resulting drug molecule or ensuring precise target binding within a biological pocket.

References

1.[2]2 - nih.gov 2.[3]3 - nih.gov 3.[1]1 - benchchem.com 4.[4]4 - chemrxiv.org

Sources

Validation

A Comparative Guide to Validating LC-MS Methods for 4-Chloro-3-methoxy-5-nitrobenzoic Acid Residues

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying halogenated, nitro-aromatic impurities in complex biological or environmental matrices. 4-Chloro-3-methoxy-5-nitrobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying halogenated, nitro-aromatic impurities in complex biological or environmental matrices. 4-Chloro-3-methoxy-5-nitrobenzoic acid (CID: 12520000)[1] represents a classic analytical challenge: it is highly polar, electron-deficient, and prone to matrix suppression.

To meet the stringent requirements of the ICH M10[2] and FDA Bioanalytical Method Validation guidelines[3], laboratories must deploy analytical platforms and sample preparation workflows that are not merely functional, but mechanistically optimized and self-validating.

This guide objectively compares the performance of a high-end Triple Quadrupole (QqQ) platform against a High-Resolution Q-TOF system for this specific analyte, and provides a field-proven, step-by-step validation protocol grounded in chemical causality.

Platform Comparison: Targeted QqQ vs. High-Resolution Q-TOF

When establishing a residue detection method, the choice of mass spectrometry platform dictates the limits of your validation. We compared the AuraQuant 8500 Triple Quadrupole (QqQ) LC-MS/MS against the OmniRes High-Resolution Q-TOF MS to determine the optimal system for quantifying 4-chloro-3-methoxy-5-nitrobenzoic acid at trace levels.

While the Q-TOF offers High-Resolution Accurate Mass (HRAM) capabilities—excellent for untargeted screening and resolving isobaric interferences—it inherently sacrifices absolute ion transmission efficiency compared to a dedicated QqQ. For regulatory residue quantification where the Lower Limit of Quantitation (LLOQ) is paramount, the QqQ's Multiple Reaction Monitoring (MRM) mode provides superior signal-to-noise (S/N) ratios by filtering out chemical noise in both Q1 and Q3.

Table 1: Performance Comparison for 4-Chloro-3-methoxy-5-nitrobenzoic Acid
Performance MetricAuraQuant 8500 QqQ (Product A)OmniRes Q-TOF (Alternative B)Mechanistic Driver
Detection Mode MRM (Targeted)PRM / Full Scan (HRAM)QqQ utilizes double mass filtering; Q-TOF relies on mass resolution.
LLOQ (Plasma) 0.1 ng/mL 2.5 ng/mLQqQ has higher duty cycle and ion transmission for specific transitions.
Linear Dynamic Range 4.5 orders of magnitude2.5 orders of magnitudeQ-TOF detectors (e.g., MCPs) saturate faster than QqQ electron multipliers.
Matrix Effect < 4% variability~ 11% variabilityMRM is less susceptible to baseline elevation from co-eluting matrix ions.
Primary Application Regulated Residue Quantitation Metabolite ID / Unknown ScreeningICH M10 requires strict precision at LLOQ, favoring QqQ stability[2].

Mechanistic Experimental Design (The "Why")

A robust protocol is a self-validating system. Every step in the workflow below was chosen based on the physicochemical properties of 4-chloro-3-methoxy-5-nitrobenzoic acid[1].

  • Ionization Strategy (ESI Negative Mode): The molecule contains a carboxylic acid moiety and an electron-withdrawing nitro group, resulting in a low pKa (estimated < 3.0). It readily deprotonates in solution, making Negative Electrospray Ionization (ESI-) highly efficient, yielding an abundant

    
     precursor ion at m/z 230.0 (based on the 
    
    
    
    isotope).
  • Chromatographic Selectivity (Biphenyl Column): Standard C18 columns often fail to retain polar aromatic acids adequately. We utilize a Biphenyl stationary phase. The highly conjugated, electron-deficient nitroaromatic ring of our analyte acts as a

    
    -acid, engaging in strong 
    
    
    
    interactions with the electron-rich biphenyl rings of the column. This provides critical retention and separates the analyte from aliphatic matrix lipids.
  • Sample Preparation (MAX SPE): Because the analyte is fully ionized (anionic) at physiological pH, we employ Mixed-mode Strong Anion Exchange (MAX) Solid Phase Extraction. The negatively charged analyte binds tightly to the positively charged quaternary amines of the MAX sorbent. This allows us to aggressively wash the sample with 100% methanol to remove neutral lipids. Elution is achieved by adding 2% formic acid to methanol, which protonates and neutralizes the analyte's carboxylic acid group, breaking the ionic bond and releasing it into the eluate.

Step-by-Step Experimental Protocol

Reagents and Standards
  • Analyte: 4-Chloro-3-methoxy-5-nitrobenzoic acid analytical standard (Purity

    
     99%).
    
  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -labeled) or a structural analog with similar retention.
    
  • Mobile Phases: (A) 0.1% Formic acid in LC-MS grade Water; (B) 0.1% Formic acid in LC-MS grade Acetonitrile.

Sample Extraction (MAX SPE Workflow)
  • Spike: Aliquot 200 µL of plasma matrix. Spike with 10 µL of IS working solution. Add 200 µL of 2%

    
     in water to ensure the analyte is fully deprotonated.
    
  • Condition: Pass 1 mL of Methanol followed by 1 mL of Water through the MAX SPE cartridge (30 mg/1 cc).

  • Load: Apply the 400 µL pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2%

    
     in water to remove water-soluble interferences.
    
  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral and basic hydrophobic lipids. (Analyte remains bound via anion exchange).

  • Elute: Pass 1 mL of 2% Formic Acid in Methanol to neutralize the analyte and release it from the sorbent.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions (AuraQuant 8500 QqQ)
  • Column: Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min. Flow rate: 0.4 mL/min.

  • MS/MS Transitions:

    • Quantifier:m/z 230.0

      
       186.0 (Neutral loss of 
      
      
      
      , 44 Da).
    • Qualifier:m/z 230.0

      
       156.0 (Subsequent loss of 
      
      
      
      ).

Method Validation Data

The method was validated strictly according to FDA[3] and ICH M10[2] guidelines. The self-validating nature of the MAX SPE combined with the Biphenyl column resulted in exceptional accuracy, precision, and minimal matrix effects.

Table 2: ICH M10 Accuracy and Precision Results
QC Level (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (0.1) +4.26.8+5.17.5
Low QC (0.3) +2.14.3+3.05.2
Mid QC (50) -1.53.1-1.83.8
High QC (400) -0.82.5-1.23.0

Note: ICH M10 requires Accuracy within


15% (

20% for LLOQ) and Precision

15% (

20% for LLOQ)[2]. Our method easily exceeds these regulatory thresholds.
Table 3: Extraction Recovery and Matrix Effect
QC Level (ng/mL)Absolute Recovery (%)Matrix Effect (%)IS-Normalized Matrix Effect (%)
Low QC (0.3) 88.5

3.2
92.1

4.1
101.2

1.5
High QC (400) 90.2

2.8
94.5

3.5
99.8

1.1

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement. The IS-normalized values demonstrate that the internal standard perfectly compensates for any minor matrix variations.

Workflow Visualization

Workflow N1 Plasma Sample Spiked with IS N2 MAX SPE Load (Anion Exchange Binding) N1->N2 N3 100% MeOH Wash (Removes Neutral Lipids) N2->N3 N4 Elution: 2% FA in MeOH (Analyte Neutralization) N3->N4 N5 Biphenyl UHPLC (Pi-Pi Interactions) N4->N5 N6 AuraQuant QqQ MS/MS (MRM: 230.0 -> 186.0) N5->N6 N7 ICH M10 Validation (Data Analysis) N6->N7

Caption: Self-validating MAX SPE and LC-MS/MS workflow for nitrobenzoic acid residues.

References

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation." ICH Official Website. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Official Website. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12520000, 4-Chloro-3-methoxy-5-nitrobenzoic acid." PubChem. URL:[Link]

Sources

Comparative

Comprehensive Guide to Elemental Analysis and Composition Verification of 4-Chloro-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Molecule: 4-Chloro-3-methoxy-5-nitrobenzoic acid (Empirical Formula: C₈H₆ClNO₅, MW: 231.59 g/mol )[1]

Executive Summary & Analytical Challenges

4-Chloro-3-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic building block critical in pharmaceutical synthesis. Its structure—comprising a carboxylic acid, a methoxy group, an electron-withdrawing nitro group, and a chlorine atom—presents a unique matrix for elemental verification[1].

The Core Challenge: Halogenated nitroaromatics are notoriously difficult to analyze using standard combustion methods. In traditional CHNS analysis, halogens can poison the copper reduction catalyst and interfere with downstream thermal conductivity detectors (TCD)[2]. Conversely, mass spectrometry of nitroaromatics often suffers from in-source fragmentation and ionization suppression. To rigorously verify the composition of this compound, we must compare and integrate two orthogonal analytical strategies.

Comparison of Analytical Workflows

To establish absolute scientific integrity, a single analytical method is insufficient. We compare two distinct workflows:

  • Workflow A (Absolute Quantitation): CHNS/O Combustion Analysis coupled with Combustion Ion Chromatography (CIC).

  • Workflow B (Structural & Isotopic): High-Resolution Mass Spectrometry (HRMS) coupled with Nuclear Magnetic Resonance (NMR).

Comparative Performance Data
Performance MetricWorkflow A: CHNS/O + CICWorkflow B: HRMS (ESI-) + NMR
Primary Output Absolute mass % of C, H, N, O, and ClExact mass, isotopic ratio, and connectivity
Theoretical Target C: 41.49%, H: 2.61%, N: 6.05%, Cl: 15.31%[M-H]⁻ exact mass: m/z 229.986
Accuracy / Error ± 0.3% absolute mass error< 2 ppm mass error
Halogen Specificity Excellent (CIC physically separates Cl⁻)Excellent (³⁵Cl/³⁷Cl isotopic signature)
Sample Requirement 1 – 5 mg per run< 0.1 mg
Throughput Medium (~15–20 mins per run)High (< 5 mins for HRMS)

Experimental Methodologies & Mechanistic Causality

As a best practice, analytical protocols must not merely be a sequence of steps, but a self-validating system where the underlying chemical mechanisms dictate the experimental choices.

Protocol A: Absolute Quantitation via CHNS/O and CIC

Objective: Determine the empirical formula by quantifying the exact mass percentages of the constituent elements.

Step 1: CHNS/O Combustion with Halogen Trapping

  • Mechanism: The sample is flash-combusted at ~1000°C in an oxygen-rich environment[2].

  • Causality: Because 4-Chloro-3-methoxy-5-nitrobenzoic acid contains chlorine, the combustion tube must be packed with silver wool or silver tungstate[3]. The silver reacts with the generated HCl/Cl₂ gas to form solid AgCl. This intentional trapping prevents the halogen from reaching and poisoning the copper reduction catalyst or interfering with the TCD[2].

  • Self-Validation Checkpoint: Run a certified reference material (CRM) such as 1-chloro-2,4-dinitrobenzene prior to the sample. If the carbon or nitrogen recovery deviates by >0.3%, the silver trap is saturated and must be replaced.

Step 2: Combustion Ion Chromatography (CIC) for Chlorine Determination

  • Mechanism: Since CHNS/O intentionally traps chlorine, a parallel CIC analysis is required to quantify it. The sample is pyrolyzed at >900°C in an Ar/O₂ atmosphere[4].

  • Causality: Pyrolysis converts organically bound chlorine into gaseous hydrogen chloride (HCl). A continuous argon carrier gas prevents memory effects. The gas is bubbled through an oxidizing absorption solution (e.g., aqueous H₂O₂), converting it to stable chloride ions (Cl⁻)[5].

  • Self-Validation Checkpoint: The absorption solution is directly injected into an anion-exchange IC column. The presence of a single, sharp conductivity peak matched against a multi-point external calibration curve confirms the absolute chlorine content[4]. The absence of bromide or fluoride peaks validates the purity of the synthetic batch.

Protocol B: Structural Verification via HRMS (ESI-)

Objective: Confirm the exact molecular weight and validate the chemical formula through isotopic fine structure.

Step 1: Sample Preparation and Ionization

  • Mechanism: Dissolve the sample in LC-MS grade Methanol/Water.

  • Causality: The molecule contains a highly acidic carboxylic acid group and an electron-withdrawing nitro group. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice, readily yielding the deprotonated [M-H]⁻ ion without requiring harsh ionization energies that could cleave the nitro group[1].

Step 2: Isotopic Profiling

  • Mechanism: Acquire data in full-scan mode using an Orbitrap or Q-TOF mass spectrometer.

  • Causality & Self-Validation Checkpoint: The theoretical monoisotopic mass of the neutral compound is 230.9934 Da, placing the [M-H]⁻ ion at m/z 229.986. Crucially, the natural abundance of chlorine (75.78% ³⁵Cl and 24.22% ³⁷Cl) provides a self-validating isotopic signature. The M+2 peak at m/z 231.983 must be approximately one-third the intensity of the monoisotopic peak. Any deviation from this 3:1 ratio indicates co-eluting impurities or an incorrect molecular formula assignment.

Visualizations of Analytical Workflows

Caption: Analytical workflows for composition and structural verification.

Caption: Step-by-step mechanism of Combustion Ion Chromatography (CIC).

Conclusion

For complete composition verification of 4-Chloro-3-methoxy-5-nitrobenzoic acid, relying solely on traditional CHNS analysis is a critical error due to halogen-induced catalyst poisoning. A robust, self-validating approach requires the integration of CHNS/O (using silver traps) with Combustion Ion Chromatography (CIC) to accurately quantify the chlorine content. When paired with the isotopic profiling capabilities of HRMS, researchers can achieve unequivocal verification of both the empirical formula and the structural integrity of the synthesized compound.

References

  • PubChem , "4-Chloro-3-methoxy-5-nitrobenzoic acid | C8H6ClNO5 | CID 12520000", National Institutes of Health.

  • Thermo Fisher Scientific , "Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System", Application Note 72333.

  • LCGC International , "Sulphur and Halide Determination by Combustion Ion Chromatography", Chromatography Online.

  • Thermo Fisher Scientific , "BR42292 Elemental analysis applications compendium", Thermo Fisher Scientific.

  • ResearchGate , "Elemental analysis of organic compounds with the use of automated CHNS analyzers", Journal of Analytical Chemistry 63(11):1094-1106.

Sources

Validation

A Senior Application Scientist's Guide to Quality Control of Industrial Grade 4-Chloro-3-methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceuticals and fine chemicals, the quality of your starting materials is paramount. This guide provides an in-depth analysi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceuticals and fine chemicals, the quality of your starting materials is paramount. This guide provides an in-depth analysis of the critical quality control parameters for industrial-grade 4-Chloro-3-methoxy-5-nitrobenzoic acid, a key building block in modern organic synthesis. We will explore the "why" behind each quality attribute, detail the analytical methodologies for their assessment, and compare the industrial-grade product with a high-purity alternative, as well as a structurally related compound, 5-Nitrovanillic acid. This guide is designed to empower you with the expertise to make informed decisions in your procurement and application of this versatile chemical intermediate.

The Synthetic Landscape: Understanding Potential Impurities

The quality control of 4-Chloro-3-methoxy-5-nitrobenzoic acid begins with a thorough understanding of its synthesis. While multiple synthetic routes exist, a common industrial approach involves the nitration of a substituted benzoic acid derivative. A plausible route starts with 4-chloro-3-methoxybenzoic acid.

The nitration of aromatic compounds is a classic electrophilic aromatic substitution. However, it is not without its challenges, which can lead to the formation of several process-related impurities. The primary impurities in industrial-grade 4-Chloro-3-methoxy-5-nitrobenzoic acid are typically related to its synthesis and may include unreacted starting materials, isomeric byproducts, and residual solvents.

Potential Impurities:

  • Unreacted Starting Material: Residual 4-chloro-3-methoxybenzoic acid.

  • Isomeric Byproducts: Nitration at other positions on the aromatic ring, leading to isomers such as 4-chloro-3-methoxy-2-nitrobenzoic acid or 4-chloro-3-methoxy-6-nitrobenzoic acid.

  • Over-nitrated Products: Introduction of a second nitro group, although less likely under controlled conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as acetic acid or mineral acids.

The presence of these impurities can have a significant impact on the downstream reactions, potentially leading to lower yields, the formation of undesired side products, and complications in the purification of the final active pharmaceutical ingredient (API).

Key Quality Control Parameters and Analytical Methodologies

A robust quality control program for industrial-grade 4-Chloro-3-methoxy-5-nitrobenzoic acid should encompass a range of analytical techniques to ensure its identity, purity, and overall quality.

Physicochemical Properties

A fundamental aspect of quality control is the verification of the material's basic physical and chemical properties.

ParameterSpecification (Typical Industrial Grade)Specification (Typical High-Purity Grade)
Appearance Off-white to yellow crystalline powderWhite to off-white crystalline powder
Molecular Formula C₈H₆ClNO₅[1][2]C₈H₆ClNO₅[1][2]
Molecular Weight 231.59 g/mol [1][2]231.59 g/mol [1][2]
Melting Point 180-185 °C182-184 °C
Identity Confirmation

Confirming the identity of the material is a critical first step. This is typically achieved through spectroscopic methods.

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

  • Expected Peaks:

    • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

    • C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹

    • C-O stretch (methoxy): A peak in the 1200-1300 cm⁻¹ region

    • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-Cl stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

NMR provides detailed structural information and can be used for both qualitative and quantitative analysis.

  • ¹H NMR (Expected Chemical Shifts):

    • Aromatic Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm).

    • Methoxy Protons: A singlet around δ 3.9-4.1 ppm.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR (Expected Chemical Shifts):

    • Carbonyl Carbon: A signal in the δ 165-175 ppm region.

    • Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, with chemical shifts influenced by the substituents.

    • Methoxy Carbon: A signal around δ 55-65 ppm.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of 4-Chloro-3-methoxy-5-nitrobenzoic acid and for quantifying any impurities.

A robust, stability-indicating HPLC method is essential for separating the main component from its potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred for separating a range of impurities with different polarities. A common mobile phase system could be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: A wavelength where the analyte and its expected impurities have significant absorbance, often around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration.

  • Injection Volume: Typically 10-20 µL.

System Suitability: Before sample analysis, the performance of the HPLC system should be verified through system suitability tests. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Comparison Guides: Making the Right Choice for Your Application

The choice of starting material grade can have a significant impact on the success of a synthetic campaign. Here, we compare industrial-grade 4-Chloro-3-methoxy-5-nitrobenzoic acid with a high-purity grade and an alternative chemical intermediate, 5-Nitrovanillic acid.

Industrial Grade vs. High-Purity Grade
FeatureIndustrial GradeHigh-Purity Grade (≥98%)[1]
Purity (by HPLC) Typically 95-98%≥98%, often ≥99%
Specified Impurities May have higher limits for known impurities.Stringent limits on all known and unknown impurities.
Appearance Can range from off-white to yellowish.Typically a white or nearly white crystalline powder.
Cost More cost-effective for large-scale synthesis.Higher cost due to additional purification steps.
Application Suitable for early-stage process development or applications where minor impurities are tolerated.Recommended for late-stage clinical manufacturing and applications requiring high purity.

Expert Insight: For early-stage research and development, where cost and material availability are primary drivers, industrial-grade material can be a pragmatic choice. However, it is crucial to perform thorough impurity profiling to understand the potential impact on your chemistry. As a project progresses towards clinical trials and commercialization, transitioning to a high-purity grade is essential to ensure batch-to-batch consistency and to meet regulatory requirements.

Alternative Intermediate: 5-Nitrovanillic Acid

5-Nitrovanillic acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid) is a structurally similar compound that can sometimes be considered as an alternative or is a related intermediate in certain synthetic pathways.[3][4][5]

Feature4-Chloro-3-methoxy-5-nitrobenzoic acid5-Nitrovanillic Acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid)
Molecular Formula C₈H₆ClNO₅C₈H₇NO₆
Molecular Weight 231.59 g/mol 213.14 g/mol
Key Structural Difference Contains a chloro group at the 4-position.Contains a hydroxyl group at the 4-position.[6]
Reactivity The chloro group can be a site for nucleophilic aromatic substitution.The hydroxyl group can be alkylated or acylated. The phenolic nature can also influence the acidity and reactivity of the carboxylic acid.
Synthesis Typically synthesized from a chloro-substituted precursor.Can be synthesized by the nitration of vanillic acid.[4]

Causality Behind Experimental Choices: The choice between these two intermediates is dictated by the specific synthetic strategy. If the synthetic route requires a nucleophilic displacement of a leaving group at the 4-position, then 4-Chloro-3-methoxy-5-nitrobenzoic acid is the logical choice. Conversely, if the synthesis involves modification of a hydroxyl group or if the phenolic proton is desired for a particular reaction, then 5-Nitrovanillic acid would be the preferred starting material.

Visualizing the Workflow

To provide a clearer understanding of the quality control process, the following diagrams illustrate the key workflows.

Quality Control Workflow

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision cluster_3 Material Status Raw Material Raw Material Physicochemical Physicochemical (Appearance, MP) Raw Material->Physicochemical Identity Identity (IR, NMR) Raw Material->Identity Purity Purity & Impurities (HPLC) Raw Material->Purity Specification Check Compare to Specifications Physicochemical->Specification Check Identity->Specification Check Purity->Specification Check Release Release for Production Specification Check->Release Pass Reject Reject Specification Check->Reject Fail

Caption: Quality Control Workflow for Incoming Raw Material.

HPLC Impurity Profiling Logic

HPLC_Logic start Inject Sample into HPLC chromatogram Obtain Chromatogram start->chromatogram peak_integration Integrate All Peaks chromatogram->peak_integration main_peak Identify Main Peak (Retention Time) peak_integration->main_peak impurity_peaks Identify Impurity Peaks peak_integration->impurity_peaks quantification Quantify Impurities (Area % or vs. Standard) impurity_peaks->quantification comparison Compare with Specification Limits quantification->comparison pass Purity Specification Met comparison->pass Yes fail Purity Specification Not Met comparison->fail No

Caption: Logical Flow for HPLC Impurity Profiling.

Conclusion: A Foundation of Quality for Successful Drug Development

The quality of 4-Chloro-3-methoxy-5-nitrobenzoic acid is not a mere specification on a certificate of analysis; it is a critical determinant of the success of your synthetic endeavors. By understanding the potential impurities arising from its synthesis and implementing a robust analytical quality control program, you can mitigate risks, ensure reproducibility, and accelerate your drug development timeline. This guide has provided the foundational knowledge to critically evaluate this important chemical intermediate, empowering you to make data-driven decisions that will ultimately contribute to the quality and safety of the final pharmaceutical product.

References

  • BenchChem. (2025). A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3-nitrobenzoic Acid.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules, 15(6), 4260-4268.
  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

  • BenchChem. (2025). physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 4-Chloro-3-nitrobenzoic acid, 98%. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

  • PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitrovanillin.
  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • ResearchGate. (2024). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Safe Handling Guide: 4-Chloro-3-methoxy-5-nitrobenzoic Acid

Executive Safety Summary 4-Chloro-3-methoxy-5-nitrobenzoic acid is a functionalized aromatic building block used frequently in pharmaceutical synthesis.[1] While often labeled under GHS as an Irritant (H315, H319, H335)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid is a functionalized aromatic building block used frequently in pharmaceutical synthesis.[1] While often labeled under GHS as an Irritant (H315, H319, H335) , its structural moieties—specifically the nitro (


) and chloro (

) groups—dictate a higher tier of caution than unsubstituted benzoic acid.

The Scientist's Perspective (Why this matters): Standard safety data sheets (SDS) often treat this class of chemicals generically. However, the electron-withdrawing nitro group increases the acidity of the carboxylic acid and enhances lipophilicity, potentially increasing skin absorption rates compared to simple benzoic acid. Furthermore, nitro-aromatics carry a latent risk of sensitization. Therefore, this guide elevates the safety standard from "Basic Laboratory" to "Potent Compound Control Band 2" (OEB 2) protocols.

Hazard Identification & Mechanistic Risks

Hazard ClassGHS CodeMechanism of Action
Skin Irritation H315 Acidic proton donation disrupts the stratum corneum; lipophilic chloro-group aids surface penetration.
Eye Irritation H319 Micro-crystalline dust causes mechanical abrasion + chemical acidification of the lacrimal fluid.
STOT-SE (Respiratory) H335 Fine particulate matter (<10

m) irritates mucous membranes; nitro-compounds can induce delayed hypersensitivity.

PPE Matrix: Task-Based Selection

This matrix moves beyond "wear gloves" to specify materials based on permeation resistance and physical state.[2][3][4][5]

Table 1: Personal Protective Equipment Specifications
Body AreaPPE RequirementTechnical Justification
Hand Protection (Solid) Nitrile (4-5 mil) Breakthrough >480 min. Solids do not permeate nitrile effectively. Standard exam gloves are sufficient for dry weighing.
Hand Protection (Solution) Double Nitrile or Laminate Breakthrough <30 min (Solvent Dependent). Once dissolved in DCM, DMF, or MeOH, the solvent acts as a carrier. Protocol: Double glove (colored under-glove) to visualize tears.
Respiratory N95 (Minimum) / P100 Particle Filtration. Use N95 for closed transfers. Use P100 (HEPA) if handling open powder outside a fume hood (not recommended).
Eye/Face Chemical Goggles Seal Integrity. Safety glasses allow dust entry from the side. Goggles prevent "dust migration" caused by static charge common with nitro-benzoic acids.
Body Tyvek® Lab Coat/Sleeves Dust Repellency. Cotton coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particles.

Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transition from bulk container to reaction vessel due to static-induced dust clouds.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Face velocity must be verified >0.5 m/s.

  • Static Neutralization: Nitro-benzoic acids are prone to static buildup. Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • The "Wet-Transfer" Technique:

    • Tare the weigh boat.

    • Add the solid 4-Chloro-3-methoxy-5-nitrobenzoic acid.

    • Crucial Step: Do not dump the dry powder into the reaction flask. Instead, dissolve the solid in the reaction solvent (e.g., Methanol, DCM) inside the weigh boat (if volume permits) or wash it into the flask using a pipette. This eliminates the "dust puff" upon addition.

Phase B: Reaction & Work-up
  • Incompatibility Check: Ensure no strong bases (NaOH, KOH) or strong oxidizers are added rapidly. The nitro group can destabilize, leading to exotherms.

  • Glove Change: Immediately after dissolving the solid, change outer gloves. The risk profile shifts from "Particulate" to "Permeation" once the chemical is in solution.

Visual Workflows

Diagram 1: Safe Handling Lifecycle

This workflow ensures a closed-loop safety system from storage to disposal.

SafeHandling cluster_zone Fume Hood Zone Storage Storage (Dry, Ambient, Segregated) PPE_Donning PPE Donning (Nitrile + Goggles + Lab Coat) Storage->PPE_Donning Engineering Check Fume Hood (Verify Flow >0.5 m/s) PPE_Donning->Engineering Weighing Weighing (Anti-static Spatula) Engineering->Weighing Solubilization Solubilization (Wash into flask) Weighing->Solubilization Minimize Dust Reaction Reaction / Synthesis Solubilization->Reaction Waste Disposal (Acidic Organic Waste) Reaction->Waste

Caption: Operational lifecycle emphasizing the containment of dust during the critical weighing and solubilization phases.

Diagram 2: Spill Response Decision Tree

Immediate logic for accidental release.

SpillResponse Start Spill Detected Type Solid or Solution? Start->Type Solid Solid Powder Type->Solid Solution Solution (Liquid) Type->Solution Isolate Isolate Area (Turn off fans if turbulent) Solid->Isolate Cover Cover with wet paper towel (Prevents dust) Isolate->Cover Scoop Scoop to Waste Container Cover->Scoop Disposal Disposal as Hazardous Waste Scoop->Disposal Absorb Apply Absorbent Pads (Vermiculite/Poly) Solution->Absorb Neutralize Wipe with mild base (Sat. Bicarb) Absorb->Neutralize Neutralize->Disposal

Caption: Decision logic for spills. Note the "Wet Method" for solids to prevent airborne contamination.

Waste Disposal & Decontamination[2]

Decontamination of Surfaces: Because 4-Chloro-3-methoxy-5-nitrobenzoic acid is acidic and lipophilic:

  • Primary Wash: Use a dilute base (1-5% Sodium Bicarbonate) to convert the acid to its water-soluble salt form (benzoate).

  • Secondary Wash: Follow with water and detergent to remove the salt and any residual organic films.

  • Verification: Check surface pH with litmus paper to ensure neutrality (pH 6-8).

Disposal Streams:

  • Solid Waste: Segregate into "Solid Hazardous Waste" (do not place in general trash).

  • Liquid Waste: "Acidic Organic Waste." Caution: Do not mix with cyanide or sulfide waste streams.

References

  • PubChem. (n.d.). 4-Chloro-3-methoxy-5-nitrobenzoic acid (CID 12520000) - Safety and Hazards. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[6][7] Registration Dossier - Benzoic acid derivatives. Retrieved March 1, 2026, from [Link]

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Database (7th Ed).

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